molecular formula C26H24Cl2FN3O3 B3179259 YM-244769 dihydrochloride CAS No. 1780390-65-9

YM-244769 dihydrochloride

Cat. No.: B3179259
CAS No.: 1780390-65-9
M. Wt: 516.4
InChI Key: OCKIUNLKEPKCRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

YM-244769 dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C26H24Cl2FN3O3 and its molecular weight is 516.4. The purity is usually 95%.
The exact mass of the compound YM-244769 (dihydrochloride) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O3.2ClH/c27-21-5-1-4-19(13-21)17-32-23-8-10-24(11-9-23)33-25-12-7-20(16-29-25)26(31)30-15-18-3-2-6-22(28)14-18;;/h1-14,16H,15,17,28H2,(H,30,31);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKIUNLKEPKCRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CNC(=O)C2=CN=C(C=C2)OC3=CC=C(C=C3)OCC4=CC(=CC=C4)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24Cl2FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Molecular Tactics of YM-244769 Dihydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of YM-244769 dihydrochloride (B599025), a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX). Tailored for researchers, scientists, and drug development professionals, this document synthesizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes complex pathways and workflows.

Executive Summary

YM-244769 dihydrochloride is a novel benzyloxyphenyl derivative that functions as a highly potent inhibitor of the Na+/Ca2+ exchanger (NCX). Its primary mechanism of action is the selective inhibition of the reverse (Ca2+ entry) mode of the exchanger, with a notable preference for the NCX3 isoform. This selectivity makes YM-244769 a valuable pharmacological tool for studying the physiological and pathological roles of NCX isoforms and a potential therapeutic agent for conditions associated with aberrant Ca2+ influx, such as neuronal damage following ischemia-reperfusion injury.

Core Mechanism of Action: Preferential Inhibition of NCX3 Reverse Mode

The Na+/Ca2+ exchanger is a bidirectional membrane transporter that plays a critical role in maintaining intracellular calcium homeostasis. It can operate in two modes: a forward mode (extruding Ca2+ out of the cell) and a reverse mode (allowing Ca2+ to enter the cell). The direction of transport is dictated by the electrochemical gradients of Na+ and Ca2+ across the plasma membrane.

YM-244769 exerts its inhibitory effect by preferentially targeting the reverse mode of NCX, thereby blocking the influx of Ca2+.[1][2] This mode-selectivity is a common feature among benzyloxyphenyl NCX inhibitors.[1] Critically, YM-244769 demonstrates a significantly higher affinity for the NCX3 isoform compared to NCX1 and NCX2.[1][2][3][4] This isoform selectivity is a key characteristic that distinguishes it from other NCX inhibitors.

The interaction of YM-244769 with the NCX protein has been localized to the α-2 region, which is a key determinant of the differential sensitivity between NCX1 and NCX3.[1][4] Mutational analysis has identified specific amino acid residues, such as Gly833 in the α-2 region, as being crucial for the sensitivity to YM-244769.[1][4]

NCX Na+/Ca2+ Exchanger (NCX) Na_in High [Na+]i NCX->Na_in Ca_out High [Ca2+]o Ca_out->NCX YM244769 YM-244769 YM244769->NCX Inhibits

Figure 1: Mechanism of YM-244769 Action on NCX Reverse Mode.

Quantitative Data on Inhibitory Potency

The inhibitory efficacy of YM-244769 has been quantified through various in vitro assays, primarily by measuring the half-maximal inhibitory concentration (IC50). The data consistently demonstrates its high potency and selectivity for NCX3.

NCX Isoform IC50 for 45Ca2+ Uptake (Reverse Mode) Reference
NCX168 ± 2.9 nM[5]
NCX296 ± 3.5 nM[5]
NCX318 ± 1.0 nM[1][2][4][5]

As shown in the table, YM-244769 is approximately 3.8- to 5.3-fold more potent at inhibiting NCX3-mediated Ca2+ uptake compared to NCX1 and NCX2.[1][2][4] Electrophysiological studies on guinea pig cardiac ventricular myocytes, which predominantly express NCX1, have further characterized the mode-selectivity.

NCX Current (NCX1) IC50 Reference
Unidirectional Outward (Ca2+ entry mode)0.05 µM (50 nM)[6]
Bidirectional Outward and Inward~0.1 µM (100 nM)[6]
Unidirectional Inward (Ca2+ exit mode)>10 µM (low potency)[6]

These findings confirm that YM-244769 is significantly more effective at inhibiting the Ca2+ entry mode of NCX.

Neuroprotective Effects

The preferential inhibition of NCX3 by YM-244769 has significant implications for neuroprotection. In neuronal cells, such as the SH-SY5Y neuroblastoma cell line, which express both NCX1 and NCX3, YM-244769 has been shown to efficiently protect against cell damage induced by hypoxia/reoxygenation.[1][2][4] This protective effect is more pronounced in neuronal cells compared to cell types that exclusively express NCX1, such as renal LLC-PK1 cells.[1][4] Further studies using antisense knockdown of NCX1 and NCX3 in SH-SY5Y cells have confirmed that NCX3 plays a more significant role in hypoxia/reoxygenation-induced neuronal cell damage than NCX1.[1][4]

Experimental Protocols

The characterization of YM-244769's mechanism of action has relied on several key experimental techniques. Detailed methodologies for these experiments are provided below.

45Ca2+ Uptake Assay in NCX-Transfected Cells

This assay directly measures the influx of calcium into cells mediated by the NCX transporter.

cluster_prep Cell Preparation cluster_loading Na+ Loading cluster_assay Uptake Assay cluster_measure Measurement start Culture NCX-transfected fibroblasts to confluency wash1 Wash cells with Na+-free and Ca2+-free buffer start->wash1 load Incubate with Na+-loading buffer containing monensin wash1->load wash2 Wash cells to remove external Na+ and monensin load->wash2 add_ym Add YM-244769 at varying concentrations wash2->add_ym add_ca45 Initiate uptake by adding 45Ca2+-containing buffer add_ym->add_ca45 incubate Incubate for a defined period (e.g., 10 seconds) add_ca45->incubate stop Stop uptake with ice-cold La3+-containing solution incubate->stop lyse Lyse cells stop->lyse scintillation Measure 45Ca2+ radioactivity by liquid scintillation counting lyse->scintillation analyze Analyze data to determine IC50 values scintillation->analyze

Figure 2: Workflow for 45Ca2+ Uptake Assay.

Methodology:

  • Cell Culture: Fibroblast cell lines (e.g., CCL39) stably transfected with cDNA for NCX1, NCX2, or NCX3 are cultured to confluence in appropriate media.

  • Na+ Loading: To facilitate the reverse mode of NCX, intracellular Na+ concentration is increased. This is typically achieved by incubating the cells in a buffer containing a high concentration of NaCl and a Na+ ionophore like monensin.

  • Initiation of Uptake: After washing to remove external Na+ and monensin, the uptake of radioactive 45Ca2+ is initiated by adding a buffer containing 45CaCl2. The experiment is performed in the presence of varying concentrations of YM-244769 or vehicle control.

  • Termination of Uptake: The reaction is rapidly stopped after a short incubation period (e.g., 10 seconds) by adding an ice-cold stop solution containing a high concentration of LaCl3, which blocks Ca2+ transport.

  • Measurement: Cells are lysed, and the intracellular 45Ca2+ radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The rate of 45Ca2+ uptake is calculated, and the IC50 values for YM-244769 are determined by fitting the dose-response data to a logistic equation.

Whole-Cell Voltage Clamp for NCX Current (INCX) Measurement

This electrophysiological technique allows for the direct measurement of the ionic current generated by the NCX.

cluster_prep Cell & Pipette Preparation cluster_patch Patching & Recording cluster_drug Drug Application cluster_analysis Data Analysis isolate Isolate single cardiac ventricular myocytes seal Form a gigaohm seal between pipette and cell isolate->seal pipette Prepare patch pipette with intracellular solution pipette->seal rupture Rupture the cell membrane to achieve whole-cell configuration seal->rupture clamp Apply voltage clamp protocol (e.g., ramp or step pulses) rupture->clamp record Record baseline INCX clamp->record perfuse Perfuse extracellular solution containing YM-244769 record->perfuse record_drug Record INCX in the presence of the inhibitor perfuse->record_drug subtract Subtract background currents to isolate INCX record_drug->subtract analyze Analyze current-voltage relationship and determine IC50 subtract->analyze

Figure 3: Workflow for Whole-Cell Voltage Clamp Measurement of INCX.

Methodology:

  • Cell Preparation: Single cardiac ventricular myocytes are enzymatically isolated from guinea pig hearts.

  • Recording Setup: The whole-cell configuration of the patch-clamp technique is used. The patch pipette is filled with an intracellular solution containing a specific Na+ concentration, and the cell is bathed in an extracellular solution.

  • Voltage Protocol: The membrane potential is held at a specific holding potential, and voltage ramps or steps are applied to elicit the NCX current (INCX).

  • Current Isolation: To isolate INCX from other membrane currents, specific ion channel blockers (e.g., for Na+, K+, and Ca2+ channels) are included in the solutions.

  • Drug Application: YM-244769 is applied to the cell via the extracellular perfusion system at various concentrations.

  • Data Acquisition and Analysis: The amplitude and kinetics of INCX are measured before and after the application of YM-244769. The inhibitory effect is quantified, and IC50 values are calculated.

Hypoxia/Reoxygenation-Induced Cell Injury Model

This in vitro model mimics the conditions of ischemia-reperfusion injury to assess the neuroprotective effects of YM-244769.

cluster_culture Cell Culture & Treatment cluster_hypoxia Hypoxia Induction cluster_reoxygenation Reoxygenation cluster_assay Cell Viability Assay seed Seed SH-SY5Y cells in culture plates treat Treat cells with YM-244769 or vehicle seed->treat hypoxic_chamber Place cells in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) treat->hypoxic_chamber incubate_hypoxia Incubate for a defined period (e.g., 8 hours) hypoxic_chamber->incubate_hypoxia normoxia Return cells to normoxic conditions (21% O2) incubate_hypoxia->normoxia incubate_reox Incubate for a further period (e.g., 16 hours) normoxia->incubate_reox collect_media Collect culture medium incubate_reox->collect_media ldh_assay Measure lactate (B86563) dehydrogenase (LDH) release into the medium collect_media->ldh_assay analyze Compare LDH release between treated and untreated groups ldh_assay->analyze

Figure 4: Workflow for Hypoxia/Reoxygenation Cell Injury Model.

Methodology:

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in standard conditions.

  • Drug Treatment: Cells are pre-incubated with various concentrations of YM-244769 or vehicle control.

  • Hypoxia: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber with a low oxygen concentration (e.g., 1% O2) for a specified duration (e.g., 8 hours).

  • Reoxygenation: After the hypoxic period, the medium is replaced with normal glucose-containing medium, and the cells are returned to a normoxic incubator (21% O2) for a further period (e.g., 16 hours).

  • Assessment of Cell Viability: Cell death is quantified by measuring the release of lactate dehydrogenase (LDH) into the culture medium. LDH is a cytosolic enzyme that is released upon cell membrane damage.

  • Data Analysis: The amount of LDH release is compared between the control group, the hypoxia/reoxygenation group, and the groups treated with YM-244769 to determine the protective effect of the compound.

Conclusion

This compound is a potent and selective inhibitor of the Na+/Ca2+ exchanger, demonstrating a clear preference for the NCX3 isoform and the reverse mode of operation. Its ability to mitigate Ca2+ overload in neuronal cells highlights its potential as a neuroprotective agent. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive understanding of its mechanism of action, empowering further research and development in this area.

References

YM-244769 Dihydrochloride: A Selective Inhibitor of the Na+/Ca2+ Exchanger Isoform 3 (NCX3)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The sodium-calcium exchanger (NCX) is a critical plasma membrane protein responsible for maintaining intracellular calcium homeostasis in a variety of tissues, particularly in excitable cells like neurons and cardiomyocytes.[1] It operates in a bidirectional manner, mediating the exchange of three sodium ions (Na+) for one calcium ion (Ca2+). The direction of transport, either Ca2+ efflux (forward mode) or Ca2+ influx (reverse mode), is dictated by the electrochemical gradients of Na+ and Ca2+.[1]

Three distinct isoforms of the NCX have been identified: NCX1, NCX2, and NCX3, each with a unique tissue distribution and physiological role.[2] NCX1 is widely expressed, with high levels in the heart, brain, and kidney.[2] In contrast, the expression of NCX2 and NCX3 is more restricted, primarily to the brain and skeletal muscle.[2] This differential expression pattern suggests that isoform-selective inhibitors could offer targeted therapeutic interventions with fewer off-target effects.

YM-244769 dihydrochloride (B599025) has emerged as a potent and selective inhibitor of the Na+/Ca2+ exchanger, with a notable preference for the NCX3 isoform.[2][3][4][5] This technical guide provides a comprehensive overview of YM-244769, including its inhibitory profile, mechanism of action, and detailed experimental protocols for its characterization.

Quantitative Data Presentation

The inhibitory potency of YM-244769 has been quantified across the three NCX isoforms, primarily through radiolabeled calcium uptake assays. The data consistently demonstrates a higher affinity for NCX3.

Inhibitor Target Assay Condition IC50 Value Reference
YM-244769NCX1Intracellular Na+-dependent 45Ca2+ uptake68 ± 2.9 nM[2]
YM-244769NCX2Intracellular Na+-dependent 45Ca2+ uptake96 ± 3.5 nM[2]
YM-244769NCX3Intracellular Na+-dependent 45Ca2+ uptake18 ± 1.0 nM[2]
YM-244769Unidirectional Outward NCX Current (Ca2+ entry mode)Electrophysiology in guinea pig cardiac ventricular myocytes50 nM[6]
YM-244769Bidirectional Outward and Inward NCX CurrentElectrophysiology in guinea pig cardiac ventricular myocytes~100 nM[6]

As the data indicates, YM-244769 is approximately 3.8 to 5.3 times more selective for NCX3 over NCX1 and NCX2 in inhibiting the reverse mode of operation (Ca2+ uptake).[2][5]

Mechanism of Action

YM-244769 exhibits a preferential inhibition of the reverse mode of the NCX, meaning it more potently blocks the influx of Ca2+ into the cell.[4][7] This mode-selectivity is a characteristic shared with other benzyloxyphenyl derivative NCX inhibitors like KB-R7947 and SEA0400.[6] Studies have shown that YM-244769's inhibitory effect is dependent on intracellular Na+ concentration and is insensitive to trypsin application, suggesting a specific binding site.[6]

Chimeric analysis between NCX1 and NCX3 has identified that the alpha-2 region of the protein is a key determinant for the differential drug sensitivity.[4][5] Further investigation through cysteine scanning mutagenesis within this region has pinpointed Gly833 as a critical residue for the interaction with YM-244769.[4][5]

The following diagram illustrates the basic mechanism of Na+/Ca2+ exchange and the inhibitory action of YM-244769.

Mechanism of Na+/Ca2+ Exchange and Inhibition by YM-244769 cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NCX NCX Protein Na_out 3 Na+ NCX->Na_out Ca_out Ca2+ NCX->Ca_out Na_in 3 Na+ NCX->Na_in Ca_in Ca2+ NCX->Ca_in Na_out->NCX Forward Mode (Ca2+ Efflux) Ca_out->NCX Na_in->NCX Reverse Mode (Ca2+ Influx) Ca_in->NCX YM244769 YM-244769 YM244769->NCX Inhibits (Pref. Reverse Mode) Workflow for 45Ca2+ Uptake Assay start Start cell_seeding Seed NCX-transfected cells in 24-well plates start->cell_seeding na_loading Load cells with Na+ using a Na+ ionophore cell_seeding->na_loading ca_uptake Initiate 45Ca2+ uptake with varying YM-244769 conc. na_loading->ca_uptake terminate_uptake Terminate uptake with ice-cold stop solution ca_uptake->terminate_uptake cell_lysis Lyse cells terminate_uptake->cell_lysis scintillation_counting Measure radioactivity cell_lysis->scintillation_counting data_analysis Calculate IC50 values scintillation_counting->data_analysis end End data_analysis->end Workflow for Electrophysiological Measurement of INCX start Start cell_isolation Isolate single cardiac ventricular myocytes start->cell_isolation patch_clamp Establish whole-cell patch-clamp configuration cell_isolation->patch_clamp record_baseline Record baseline INCX using a voltage ramp patch_clamp->record_baseline apply_inhibitor Apply varying concentrations of YM-244769 record_baseline->apply_inhibitor record_inhibited Record INCX in the presence of the inhibitor apply_inhibitor->record_inhibited apply_ni Apply NiCl2 to block all NCX activity record_inhibited->apply_ni data_analysis Calculate Ni2+-sensitive current and determine IC50 apply_ni->data_analysis end End data_analysis->end

References

Unveiling the Pharmacological Profile of YM-244769 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-244769 dihydrochloride (B599025) is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), with a preferential inhibitory action on the NCX3 isoform.[1][2][3] This technical guide provides an in-depth overview of the pharmacological properties of YM-244769, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Core Pharmacological Properties

YM-244769 is a benzyloxyphenyl derivative that exhibits potent, selective, and orally active inhibition of the Na+/Ca2+ exchanger.[1] Its primary mechanism of action involves the preferential inhibition of the reverse mode (Ca2+ entry) of NCX, a critical process implicated in cellular damage under pathological conditions such as ischemia-reperfusion injury.[2][3]

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory effects of YM-244769 have been quantified in various experimental systems. The following tables summarize the key findings regarding its potency and selectivity for different NCX isoforms and its effects on NCX currents.

Table 1: Inhibitory Potency (IC50) of YM-244769 on NCX Isoforms

NCX IsoformCell LineAssayIC50 (nM)Reference
NCX1CCL39 fibroblastsNa+-dependent 45Ca2+ uptake68[1]
NCX2CCL39 fibroblastsNa+-dependent 45Ca2+ uptake96[1]
NCX3CCL39 fibroblastsNa+-dependent 45Ca2+ uptake18[1]

Table 2: Inhibitory Effects of YM-244769 on NCX Currents in Guinea Pig Cardiac Ventricular Myocytes

NCX Current ModeIC50 (µM)Reference
Bidirectional Outward INCX~0.1[4]
Bidirectional Inward INCX~0.1[4]
Unidirectional Outward INCX (Ca2+ entry mode)0.05[4]
Unidirectional Inward INCX (Ca2+ exit mode)>10 (approx. 50% inhibition at 10 µM)[4]

Mechanism of Action: Neuroprotection in Hypoxia/Reoxygenation

YM-244769 demonstrates significant neuroprotective effects by mitigating the detrimental consequences of cellular calcium overload during hypoxia/reoxygenation events. By selectively inhibiting the reverse mode of NCX, particularly NCX3 which is prominently expressed in neuronal cells, YM-244769 prevents the excessive influx of Ca2+ that triggers downstream apoptotic pathways and ultimately leads to cell death.[1][2][3]

YM-244769 Mechanism of Action cluster_0 Cellular Environment cluster_1 Pharmacological Intervention Hypoxia_Reoxygenation Hypoxia/ Reoxygenation Increased_Na Increased Intracellular [Na+] Hypoxia_Reoxygenation->Increased_Na leads to NCX_activation NCX Reverse Mode Activation Increased_Na->NCX_activation Ca_influx Excessive Ca2+ Influx NCX_activation->Ca_influx Ca_overload Intracellular Ca2+ Overload Ca_influx->Ca_overload Cell_death Neuronal Cell Death Ca_overload->Cell_death triggers YM244769 YM-244769 YM244769->NCX_activation Inhibits (esp. NCX3)

Mechanism of YM-244769 in preventing hypoxia/reoxygenation-induced cell death.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide, based on the procedures described by Iwamoto et al. (2006) in Molecular Pharmacology.

Measurement of Na+-dependent 45Ca2+ Uptake

This assay is crucial for determining the inhibitory activity of compounds on the NCX.

  • Cell Culture and Transfection:

    • CCL39 hamster fibroblasts are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 5% fetal bovine serum, 100 units/ml penicillin, and 100 µg/ml streptomycin.

    • For stable expression of NCX isoforms, cells are transfected with the respective NCX cDNA using a lipofection method and selected with G418.

  • Assay Protocol:

    • Cells are seeded in 24-well plates and grown to confluence.

    • To load the cells with Na+, they are preincubated for 20 minutes in a solution containing 140 mM NaCl, 1 mM MgCl2, 5 mM KCl, 0.1 mM ouabain, 10 mM glucose, and 20 mM HEPES-Tris, pH 7.4.

    • The Na+-dependent 45Ca2+ uptake is initiated by replacing the preincubation solution with an uptake buffer containing 140 mM KCl, 1 mM MgCl2, 40 µM 45CaCl2, 0.1 mM ouabain, 10 mM glucose, and 20 mM HEPES-Tris, pH 7.4. YM-244769 or other inhibitors are included in this buffer at various concentrations.

    • The uptake is allowed to proceed for 10 seconds at room temperature.

    • The reaction is terminated by aspirating the uptake buffer and washing the cells three times with an ice-cold solution of 140 mM KCl and 2 mM EGTA.

    • Cells are lysed with 0.1 N NaOH.

    • The radioactivity of the cell lysates is measured using a liquid scintillation counter.

Ca45_Uptake_Workflow Start Start Cell_Culture Culture & Seed NCX-transfected CCL39 cells Start->Cell_Culture Na_Loading Preincubate with Na+-containing solution (20 min) Cell_Culture->Na_Loading Uptake Initiate uptake with 45Ca2+ buffer +/- YM-244769 (10s) Na_Loading->Uptake Termination Terminate reaction & wash with ice-cold EGTA solution Uptake->Termination Lysis Lyse cells with 0.1 N NaOH Termination->Lysis Measurement Measure radioactivity with scintillation counter Lysis->Measurement End End Measurement->End

Workflow for the Na+-dependent 45Ca2+ uptake assay.
Hypoxia/Reoxygenation-Induced Cell Injury Model

This in vitro model is used to evaluate the neuroprotective effects of YM-244769.

  • Cell Culture:

    • Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F-12 medium supplemented with 15% fetal bovine serum, nonessential amino acids, 100 units/ml penicillin, and 100 µg/ml streptomycin.

  • Hypoxia/Reoxygenation Protocol:

    • SH-SY5Y cells are seeded in 24-well plates.

    • The culture medium is replaced with a glucose-free DMEM.

    • The cells are placed in a hypoxic chamber with an atmosphere of 95% N2 and 5% CO2 for 8 hours at 37°C.

    • Following the hypoxic period, the cells are returned to a normoxic environment (95% air, 5% CO2) and incubated in DMEM containing glucose and serum for 16 hours (reoxygenation).

    • YM-244769 or other compounds are added to the medium at the beginning of the reoxygenation period.

    • Cell injury is quantified by measuring the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium.

Hypoxia_Reoxygenation_Workflow Start Start Cell_Culture Culture SH-SY5Y cells Start->Cell_Culture Hypoxia Induce hypoxia (glucose-free DMEM, 95% N2, 5% CO2, 8h) Cell_Culture->Hypoxia Reoxygenation Reoxygenation (normoxia, glucose/serum medium +/- YM-244769, 16h) Hypoxia->Reoxygenation LDH_Assay Measure LDH release in culture medium Reoxygenation->LDH_Assay End End LDH_Assay->End

Workflow for the in vitro hypoxia/reoxygenation cell injury model.

Conclusion

YM-244769 dihydrochloride is a valuable pharmacological tool for studying the physiological and pathological roles of the Na+/Ca2+ exchanger. Its high potency and selectivity for NCX3, coupled with its efficacy in preventing hypoxia/reoxygenation-induced neuronal injury, highlight its therapeutic potential for conditions associated with ischemic events. The detailed experimental protocols and visualizations provided in this guide offer a solid foundation for researchers to further investigate the properties and applications of this promising NCX inhibitor.

References

The Role of YM-244769 Dihydrochloride in Studying Na+/Ca2+ Exchange: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sodium-calcium exchanger (NCX) is a critical plasma membrane transport protein that plays a pivotal role in maintaining intracellular calcium homeostasis in a variety of cell types, particularly in excitable tissues like the heart and brain.[1][2][3] By mediating the electrogenic exchange of three sodium ions (Na+) for one calcium ion (Ca2+), NCX can operate in a forward (Ca2+ efflux) or reverse (Ca2+ influx) mode, depending on the transmembrane ionic gradients and membrane potential.[1][2] Dysregulation of NCX activity has been implicated in numerous pathological conditions, including cardiac arrhythmias, ischemia-reperfusion injury, and neurodegenerative diseases.[4][5][6] Consequently, the development of potent and selective NCX inhibitors is of significant interest for both basic research and therapeutic applications.

YM-244769 dihydrochloride (B599025) has emerged as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of NCX.[4][7] This in-depth technical guide provides a comprehensive overview of YM-244769, focusing on its mechanism of action, isoform selectivity, and its application in key experimental protocols.

Mechanism of Action and Isoform Selectivity

YM-244769 is a potent and selective inhibitor of the Na+/Ca2+ exchanger.[8][9][10] It belongs to the benzyloxyphenyl class of NCX inhibitors.[4][11] A key characteristic of YM-244769 is its preferential inhibition of the NCX3 isoform over NCX1 and NCX2.[4][5][7][8][9] Furthermore, it predominantly blocks the reverse mode of the exchanger, which is responsible for Ca2+ entry into the cell.[4][8][11] This mode-selectivity makes YM-244769 particularly useful for studying cellular processes where Ca2+ overload through reverse NCX operation is a contributing factor, such as in hypoxia/reoxygenation-induced cell damage.[4][5][8] The inhibitory effect of YM-244769 is dependent on the intracellular Na+ concentration, being more potent at higher [Na+]i.[11]

Quantitative Data: Inhibitory Potency of YM-244769

The inhibitory activity of YM-244769 on different NCX isoforms and modes of operation has been quantified in various studies. The following tables summarize the reported IC50 values.

Table 1: YM-244769 IC50 Values for NCX Isoforms (Reverse Mode)

NCX IsoformCell TypeAssayIC50 (nM)Reference
NCX1Transfected CCL39 fibroblasts⁴⁵Ca²⁺ uptake68 ± 2.9[8]
NCX2Transfected CCL39 fibroblasts⁴⁵Ca²⁺ uptake96 ± 3.5[8]
NCX3Transfected CCL39 fibroblasts⁴⁵Ca²⁺ uptake18 ± 1.0[4][8][9]

Table 2: YM-244769 IC50 Values for NCX1 in Guinea Pig Cardiac Ventricular Myocytes

NCX ModeAssayIC50 (µM)Reference
Bidirectional (outward and inward current)Whole-cell voltage clamp~0.1[11]
Unidirectional (outward current, Ca²⁺ entry mode)Whole-cell voltage clamp0.05[8][11]
Unidirectional (inward current, Ca²⁺ exit mode)Whole-cell voltage clamp>10 (only ~50% inhibition at 10 µM)[11]

Signaling Pathways and Experimental Workflows

Na+/Ca2+ Exchange and Cellular Calcium Homeostasis

The Na+/Ca2+ exchanger is a key player in the intricate network of signaling pathways that regulate intracellular calcium. Its activity is tightly coupled to the electrochemical gradients of Na+ and Ca2+, and it interacts with other ion transporters and channels to maintain cellular calcium balance. YM-244769, by selectively inhibiting NCX, allows researchers to dissect the specific contribution of this exchanger to various calcium-dependent signaling cascades.

NCX_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Na_ext High [Na+] NCX Na+/Ca2+ Exchanger (NCX) Na_ext->NCX 3 Na+ Ca_ext High [Ca2+] Ca_ext->NCX 1 Ca2+ Na_int Low [Na+] Na_int->NCX Reverse Mode (Ca2+ Influx) Ca_int Low [Ca2+] Ca_int->NCX Forward Mode (Ca2+ Efflux) Ca_overload Ca2+ Overload Cell_Damage Cell Damage Ca_overload->Cell_Damage NCX->Ca_ext 1 Ca2+ NCX->Na_int 3 Na+ NCX->Ca_overload Pathological Conditions YM244769 YM-244769 YM244769->NCX Inhibits Reverse Mode

Caption: Signaling pathway of Na+/Ca2+ exchange and the inhibitory action of YM-244769.

Experimental Workflow: ⁴⁵Ca²⁺ Uptake Assay

A common method to assess the activity of the Na+/Ca2+ exchanger, particularly in its reverse mode, is the ⁴⁵Ca²⁺ uptake assay. This technique is frequently employed in cells transfected with specific NCX isoforms to determine the inhibitory effects of compounds like YM-244769.

Experimental_Workflow start Start cell_culture Culture cells expressing target NCX isoform start->cell_culture na_loading Load cells with Na+ (e.g., using ouabain (B1677812) or Na+-ionophore) cell_culture->na_loading incubation Incubate with YM-244769 at various concentrations na_loading->incubation ca45_uptake Initiate Ca2+ uptake by adding ⁴⁵Ca²⁺-containing medium incubation->ca45_uptake stop_reaction Stop uptake by washing with ice-cold stop solution ca45_uptake->stop_reaction cell_lysis Lyse cells stop_reaction->cell_lysis scintillation Measure ⁴⁵Ca²⁺ radioactivity using a scintillation counter cell_lysis->scintillation analysis Analyze data and calculate IC50 values scintillation->analysis end End analysis->end

Caption: Workflow for a typical ⁴⁵Ca²⁺ uptake assay to measure NCX inhibition.

Experimental Protocols

⁴⁵Ca²⁺ Uptake Assay in NCX-Transfected Cells

This protocol is a generalized procedure based on methodologies described in the literature for assessing the inhibitory effect of YM-244769 on the reverse mode of NCX.

a. Cell Culture:

  • Culture CCL39 fibroblasts or other suitable host cells stably transfected with the desired NCX isoform (NCX1, NCX2, or NCX3) in appropriate growth medium.

  • Plate the cells in multi-well plates and grow to confluence.

b. Na+ Loading:

  • To drive the reverse mode of NCX (Ca2+ uptake), preload the cells with Na+. This can be achieved by incubating the cells in a Na+-rich medium in the presence of an inhibitor of the Na+/K+-ATPase, such as ouabain, for a defined period.

c. Incubation with YM-244769:

  • Prepare a range of concentrations of YM-244769 dihydrochloride in the assay buffer.

  • Pre-incubate the Na+-loaded cells with the different concentrations of YM-244769 or vehicle control for a specified time.

d. Initiation of ⁴⁵Ca²⁺ Uptake:

  • Initiate the uptake reaction by replacing the pre-incubation medium with an assay buffer containing ⁴⁵CaCl₂. The composition of this buffer will be designed to promote Na+-dependent Ca2+ influx.

e. Termination of Uptake:

  • After a short incubation period (typically a few minutes), rapidly terminate the uptake by aspirating the radioactive medium and washing the cells multiple times with an ice-cold stop solution (e.g., a Ca2+-free buffer containing LaCl₃ or EGTA) to remove extracellular ⁴⁵Ca²⁺.

f. Measurement of Radioactivity:

  • Lyse the cells with a suitable lysis buffer (e.g., NaOH or a detergent-based solution).

  • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the amount of incorporated ⁴⁵Ca²⁺ using a liquid scintillation counter.

g. Data Analysis:

  • Determine the specific Na+-dependent ⁴⁵Ca²⁺ uptake by subtracting the uptake in the absence of a Na+ gradient.

  • Plot the percentage inhibition of Na+-dependent ⁴⁵Ca²⁺ uptake against the concentration of YM-244769 and fit the data to a dose-response curve to calculate the IC50 value.

Whole-Cell Voltage-Clamp Electrophysiology

This protocol outlines the general steps for measuring NCX currents (INCX) in isolated cardiomyocytes, as described in studies investigating the electrophysiological effects of YM-244769.[11]

a. Cell Isolation:

  • Isolate single ventricular myocytes from guinea pig hearts using enzymatic digestion methods.

b. Electrophysiological Recording:

  • Perform whole-cell voltage-clamp recordings using a patch-clamp amplifier.

  • Use borosilicate glass pipettes with appropriate resistances as recording electrodes.

  • The pipette solution should contain a defined concentration of Na+ to study its effect on YM-244769 inhibition and be buffered for Ca2+ and pH.

  • The extracellular solution should be designed to isolate INCX from other ionic currents.

c. Measurement of NCX Current:

  • Elicit INCX by applying a voltage ramp or step protocol. The outward current corresponds to the reverse mode (Ca2+ entry), and the inward current corresponds to the forward mode (Ca2+ efflux).

  • To measure unidirectional currents, manipulate the ionic gradients accordingly.

d. Application of YM-244769:

  • Perfuse the cells with the extracellular solution containing various concentrations of YM-244769.

  • Record the changes in the amplitude of the outward and inward INCX.

e. Data Analysis:

  • Measure the peak amplitude of the outward and inward currents before and after the application of YM-244769.

  • Construct concentration-response curves to determine the IC50 values for the inhibition of the different components of INCX.

Conclusion

This compound is a powerful and selective pharmacological tool for the study of Na+/Ca2+ exchange. Its preference for the NCX3 isoform and its potent inhibition of the reverse mode of operation have made it instrumental in elucidating the role of NCX in various physiological and pathological processes, particularly in the context of neuroprotection and cardiac electrophysiology.[4][5][11] The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize YM-244769 in their investigations of NCX function and its potential as a therapeutic target.

References

YM-244769 Dihydrochloride: A Technical Guide to its Selective Inhibition of the Na+/Ca2+ Exchanger Isoform 3 (NCX3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological properties of YM-244769 dihydrochloride (B599025), a potent and selective inhibitor of the Na+/Ca2+ exchanger isoform 3 (NCX3). The document details the quantitative data on its selectivity, the experimental protocols used for its characterization, and visual representations of its mechanism of action and experimental workflows.

Core Data Presentation: Selectivity Profile of YM-244769

YM-244769 demonstrates a notable preference for inhibiting NCX3 over its other isoforms, NCX1 and NCX2. This selectivity is crucial for its potential as a targeted therapeutic agent. The inhibitory potency of YM-244769 is quantified by its half-maximal inhibitory concentration (IC50) values, which were determined using intracellular Na+-dependent ⁴⁵Ca²⁺ uptake assays in CCL39 fibroblasts stably transfected with the respective human NCX isoforms.[1]

IsoformIC50 (nM)Fold Selectivity (vs. NCX3)
NCX1 68 ± 2.9~3.8x less potent
NCX2 96 ± 3.5~5.3x less potent
NCX3 18 ± 1.0-

Data compiled from studies by Iwamoto et al. (2006).[1]

The data clearly indicates that YM-244769 is approximately 3.8-fold and 5.3-fold more potent in inhibiting NCX3 compared to NCX1 and NCX2, respectively.[1][2] This preferential inhibition of NCX3 makes YM-244769 a valuable tool for studying the specific physiological and pathological roles of this isoform and a promising lead compound for the development of novel therapeutics.

Experimental Protocols

Determination of NCX Isoform Selectivity using ⁴⁵Ca²⁺ Uptake Assay

This assay quantifies the inhibitory effect of YM-244769 on the reverse mode (Ca²⁺ influx) of the Na+/Ca²⁺ exchanger.

Cell Lines and Culture:

  • CCL39 hamster fibroblast cells stably transfected with human NCX1, NCX2, or NCX3 were used.

  • Cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), antibiotics, and a selection agent (e.g., G418) to maintain the expression of the respective NCX isoform.

Experimental Procedure:

  • Cell Seeding: Cells were seeded into 24-well plates and grown to confluence.

  • Na⁺ Loading: To induce the reverse mode of NCX, the intracellular Na⁺ concentration was increased. This was achieved by incubating the cells in a Na⁺-loading buffer containing a Na⁺ ionophore (e.g., monensin) or by pre-incubating in a high-K⁺/Na⁺ buffer to depolarize the membrane and promote Na⁺ entry.

  • Inhibitor Incubation: Cells were pre-incubated with varying concentrations of YM-244769 dihydrochloride for a specified period to allow for compound binding.

  • ⁴⁵Ca²⁺ Uptake: The uptake of radioactive calcium was initiated by adding an uptake buffer containing ⁴⁵CaCl₂. The uptake was allowed to proceed for a short period (typically 1-5 minutes) to measure the initial rate of transport.

  • Termination and Lysis: The uptake was terminated by rapidly washing the cells with an ice-cold stop solution (e.g., LaCl₃-containing buffer) to displace extracellular ⁴⁵Ca²⁺. The cells were then lysed with a lysis buffer (e.g., 0.1 N NaOH with 1% Triton X-100).

  • Scintillation Counting: The amount of ⁴⁵Ca²⁺ taken up by the cells in each well was quantified using a liquid scintillation counter.

  • Data Analysis: The IC50 values were calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Workflow Diagram:

G cluster_protocol ⁴⁵Ca²⁺ Uptake Assay Workflow start Seed NCX-transfected CCL39 cells na_load Load cells with Na⁺ to induce reverse mode start->na_load inhibitor Pre-incubate with YM-244769 na_load->inhibitor ca_uptake Initiate uptake with ⁴⁵Ca²⁺-containing buffer inhibitor->ca_uptake terminate Terminate uptake and wash cells ca_uptake->terminate lyse Lyse cells terminate->lyse count Quantify ⁴⁵Ca²⁺ with scintillation counter lyse->count analyze Analyze data and calculate IC50 count->analyze G cluster_pathway YM-244769 Selective Inhibition of NCX Isoforms cluster_ncx Na⁺/Ca²⁺ Exchanger Isoforms YM244769 YM-244769 inhibition1 Inhibition (IC50 = 68 nM) YM244769->inhibition1 inhibition2 Inhibition (IC50 = 96 nM) YM244769->inhibition2 inhibition3 Potent Inhibition (IC50 = 18 nM) YM244769->inhibition3 NCX1 NCX1 NCX2 NCX2 NCX3 NCX3 inhibition1->NCX1 inhibition2->NCX2 inhibition3->NCX3

References

Chemical structure and CAS number for YM-244769 dihydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to YM-244769 Dihydrochloride (B599025)

This technical guide provides a comprehensive overview of YM-244769 dihydrochloride, a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX). The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on its chemical properties, mechanism of action, and experimental applications.

Chemical Structure and Properties

This compound is a benzyloxyphenyl derivative that functions as a highly selective inhibitor of the Na+/Ca2+ exchanger, with a particular preference for the NCX3 isoform.

  • IUPAC Name: N-[(3-Aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]-3-pyridinecarboxamide Dihydrochloride[1]

  • Synonyms: YM-244769 2HCl, YM 244769[1]

  • Chemical Formula: C₂₆H₂₄Cl₂FN₃O₃[1]

  • Molecular Weight: 516.39 g/mol [1][2]

  • CAS Number: 1780390-65-9 (Note: This CAS number is most frequently cited for the dihydrochloride salt. Other CAS numbers such as 837424-39-2 may refer to other salt forms or batches)[2][3][4].

Mechanism of Action

This compound is a potent, selective, and orally active inhibitor of the Na+/Ca2+ exchanger (NCX).[3] Its primary mechanism involves the inhibition of the reverse mode (Ca²+ entry) of the exchanger, thereby preventing intracellular Ca²+ overload, a key factor in cellular damage under pathological conditions like hypoxia/reoxygenation.[1][5][6]

The compound exhibits significant isoform selectivity, preferentially inhibiting NCX3.[5][7][8] The inhibition of NCX3 is reported to be 3.8 to 5.3 times more potent than its effect on NCX1 or NCX2.[7][8] In contrast, it does not significantly impact the forward mode (Ca²+ efflux) of the exchanger.[7][8] This targeted action makes YM-244769 a valuable tool for studying the specific roles of NCX isoforms and a potential therapeutic agent for conditions involving NCX3-mediated calcium dysregulation, such as neuronal injury.[5][8]

Quantitative Data

The inhibitory potency of YM-244769 has been quantified in various experimental systems. The half-maximal inhibitory concentration (IC₅₀) values highlight its selectivity for the NCX3 isoform and the reverse mode of exchanger activity.

TargetExperimental SystemMode of ActionIC₅₀ ValueReference
NCX3 NCX3-transfected cellsReverse Mode (Na⁺-dependent ⁴⁵Ca²⁺ uptake)18 nM[5][7][8]
NCX GeneralUnidirectional Outward Current (Ca²⁺ entry)50 nM[3][4][9]
NCX1 Guinea Pig Cardiac MyocytesBidirectional Current (Outward & Inward)~100 nM[6]
NCX1 Guinea Pig Cardiac MyocytesUnidirectional Outward Current (Ca²⁺ entry)50 nM[6]

Signaling Pathway and Protective Mechanism

YM-244769 confers neuroprotection by interrupting the signaling cascade that leads to cell death following ischemic events. During hypoxia and subsequent reoxygenation, the reverse mode of NCX3 is activated, leading to a toxic influx of Ca²⁺. YM-244769 directly inhibits this step, preserving calcium homeostasis and preventing downstream apoptotic pathways.

G cluster_event Pathological Event cluster_cellular_response Cellular Response cluster_intervention Pharmacological Intervention Hypoxia Hypoxia / Reoxygenation NCX3 NCX3 Reverse Mode Activation Hypoxia->NCX3 Ca_Influx Intracellular Ca²⁺ Overload NCX3->Ca_Influx Damage Neuronal Cell Damage & Apoptosis Ca_Influx->Damage YM YM-244769 YM->NCX3 INHIBITS

Mechanism of YM-244769 neuroprotection.

Experimental Protocols

YM-244769 is widely used in preclinical research to investigate the pathophysiology of ischemic injury. Below are summaries of key experimental methodologies cited in the literature.

Assessment of NCX Inhibition in Transfected Cells

This protocol is used to determine the isoform-specific inhibitory activity of YM-244769.

  • Cell Culture: CCL39 fibroblasts are stably transfected to express specific NCX isoforms (NCX1, NCX2, or NCX3).[7]

  • Assay: The inhibitory effect is measured by quantifying intracellular Na⁺-dependent ⁴⁵Ca²⁺ uptake.[7][8]

  • Procedure:

    • Transfected cells are cultured to confluence.

    • Cells are pre-incubated with varying concentrations of YM-244769.

    • The assay is initiated by replacing the medium with one containing ⁴⁵Ca²⁺ and Na⁺ to induce reverse mode exchange.

    • After a defined incubation period, the reaction is stopped, and cells are washed.

    • Intracellular ⁴⁵Ca²⁺ is measured using a scintillation counter.

    • IC₅₀ values are calculated by plotting the percentage of inhibition against the drug concentration.

Neuroprotection Assay in SH-SY5Y Cells

This method evaluates the protective effects of YM-244769 against hypoxia-reoxygenation-induced neuronal cell death.[7][8]

G Culture 1. Culture SH-SY5Y Cells (Express NCX1 and NCX3) Antisense 2. Transfect with NCX3 Antisense Oligonucleotides (Optional Knockdown) Culture->Antisense Hypoxia 3. Induce Hypoxia (e.g., 8 hours) Antisense->Hypoxia Reoxygenation 4. Reoxygenation (16 hours) +/- YM-244769 Hypoxia->Reoxygenation LDH 5. Measure Cell Death (LDH Release Assay) Reoxygenation->LDH Analysis 6. Data Analysis: Compare LDH release in treated vs. untreated groups LDH->Analysis

Workflow for neuroprotection assay.
  • Cell Line: Human neuroblastoma SH-SY5Y cells, which endogenously express both NCX1 and NCX3, are used.[5][8]

  • Procedure:

    • SH-SY5Y cells are cultured under standard conditions.

    • To confirm the specific role of NCX3, a subset of cells can be treated with antisense oligonucleotides to knock down NCX3 expression.[7][8]

    • Cells are subjected to a period of hypoxia (e.g., 8 hours in a low-oxygen chamber).

    • Following hypoxia, the cells are returned to normoxic conditions (reoxygenation) for a period (e.g., 16 hours). YM-244769 is added to the medium at the start of reoxygenation.[7]

    • Cell viability and death are assessed, typically by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium, which is an indicator of cell membrane damage.[7]

Electrophysiological Measurement in Cardiac Myocytes

This protocol directly measures the effect of YM-244769 on the NCX current (Iɴᴄx) using electrophysiological techniques.

  • Model System: Single cardiac ventricular myocytes are isolated from guinea pigs.[6]

  • Technique: The whole-cell voltage-clamp technique is employed to control the membrane potential and measure the resulting ionic currents.[6]

  • Procedure:

    • A glass micropipette filled with a specific intracellular solution is sealed onto a single myocyte.

    • The cell membrane under the pipette is ruptured to allow electrical access to the cell interior.

    • The Iɴᴄx is pharmacologically isolated from other membrane currents.

    • YM-244769 is applied to the cell via the extracellular solution in a concentration-dependent manner.

    • The bidirectional and unidirectional Iɴᴄx are measured to determine the IC₅₀ values for both the Ca²⁺ entry and Ca²⁺ exit modes of the exchanger.[6]

References

YM-244769 Dihydrochloride: A Technical Guide to its Neuroprotective Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of YM-244769 dihydrochloride (B599025), a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), with a particular focus on its neuroprotective properties. By preferentially targeting the NCX3 isoform, YM-244769 presents a promising therapeutic avenue for mitigating neuronal damage in ischemic conditions. This document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for in vitro assessment, and visualizes the relevant signaling pathways and experimental workflows.

Introduction: The Role of Na+/Ca2+ Exchangers in Neuronal Injury

The Na+/Ca2+ exchanger (NCX) is a critical plasma membrane protein responsible for maintaining intracellular calcium homeostasis in neurons.[1] It operates in two modes: a forward mode that extrudes Ca2+ from the cell and a reverse mode that allows Ca2+ to enter.[2] Under pathological conditions such as cerebral ischemia, the disruption of ionic gradients leads to a sustained reverse mode operation of NCX, resulting in a detrimental influx of Ca2+.[3] This calcium overload triggers a cascade of neurotoxic events, including mitochondrial dysfunction, activation of apoptotic pathways, and ultimately, neuronal death.[4]

Three isoforms of NCX have been identified (NCX1, NCX2, and NCX3), all of which are expressed in the brain.[3] NCX3, in particular, has been implicated as a key player in the neuronal response to ischemic insults.[5][6] Consequently, selective inhibition of NCX3 has emerged as a promising strategy for neuroprotection.

YM-244769 dihydrochloride has been identified as a potent and selective inhibitor of the reverse mode of NCX, with a notable preference for the NCX3 isoform.[3] This selectivity makes it a valuable tool for investigating the specific role of NCX3 in neuronal pathophysiology and a potential therapeutic agent for conditions characterized by ischemic neuronal damage.

Mechanism of Action of YM-244769

YM-244769 exerts its neuroprotective effects primarily by inhibiting the reverse mode of the Na+/Ca2+ exchanger, thereby preventing the influx of neurotoxic levels of calcium into neurons during ischemic events. Its preferential inhibition of the NCX3 isoform is a key characteristic that distinguishes it from other NCX inhibitors.[3]

During ischemia, the intracellular sodium concentration rises due to the failure of the Na+/K+-ATPase pump. This increase in intracellular sodium drives the NCX to operate in its reverse mode, importing calcium in exchange for sodium.[3] By blocking this pathological calcium entry, YM-244769 helps to preserve intracellular calcium homeostasis and mitigate the downstream consequences of calcium overload, such as mitochondrial damage and the activation of cell death pathways.[4]

The signaling pathway affected by YM-244769-mediated NCX3 inhibition is crucial for neuronal survival. NCX3 has been found to be localized on the outer mitochondrial membrane, where it interacts with A-kinase anchoring protein 121 (AKAP121). This interaction plays a role in regulating mitochondrial Ca2+ handling.[4][7] By preventing excessive Ca2+ entry into the mitochondria, inhibition of NCX3 can help maintain mitochondrial integrity and prevent the release of pro-apoptotic factors.[4]

cluster_0 Ischemic Cascade cluster_1 YM-244769 Intervention cluster_2 Cellular Consequences Ischemia Ischemia ATP_Depletion ATP Depletion Ischemia->ATP_Depletion Na_K_Pump_Failure Na+/K+ Pump Failure ATP_Depletion->Na_K_Pump_Failure Increased_Na_i Increased [Na+]i Na_K_Pump_Failure->Increased_Na_i NCX_Reverse_Mode NCX Reverse Mode Activation Increased_Na_i->NCX_Reverse_Mode NCX3_Inhibition NCX3 Inhibition Ca_Overload Ca2+ Overload NCX_Reverse_Mode->Ca_Overload YM-244769 YM-244769 YM-244769->NCX3_Inhibition NCX3_Inhibition->Ca_Overload Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Overload->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Neuronal_Death Neuronal_Death Apoptosis->Neuronal_Death Cell_Culture SH-SY5Y Cell Culture (MEM/F12, 10% FBS) Hypoxia Hypoxia Induction (1% O2, 4h, glucose-free medium) Cell_Culture->Hypoxia Reoxygenation Reoxygenation (Normoxia, 24h, normal medium) Hypoxia->Reoxygenation Treatment YM-244769 Treatment (During reoxygenation) Reoxygenation->Treatment Assessment Assessment of Neuroprotection (LDH Assay) Treatment->Assessment YM-244769 YM-244769 NCX3_Reverse NCX3 (Reverse Mode) YM-244769->NCX3_Reverse Cell_Survival Cell_Survival YM-244769->Cell_Survival Ca_Influx Pathological Ca2+ Influx NCX3_Reverse->Ca_Influx Mitochondria Mitochondria Ca_Influx->Mitochondria Ca_Overload_Mito Mitochondrial Ca2+ Overload Mitochondria->Ca_Overload_Mito MPT_Pore mPTP Opening Ca_Overload_Mito->MPT_Pore Cytochrome_C Cytochrome c Release MPT_Pore->Cytochrome_C Caspase_Activation Caspase Activation Cytochrome_C->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

An In-depth Technical Guide to Early Investigatory Studies of YM-244769 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research surrounding YM-244769 dihydrochloride, a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX). The information presented herein is collated from foundational studies, offering insights into the compound's pharmacological properties, mechanism of action, and experimental evaluation. This document is intended to serve as a detailed resource for professionals in the fields of pharmacology and drug development.

Core Pharmacological Profile

YM-244769, chemically identified as N-(3-aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy} nicotinamide, emerged from the screening of newly synthesized benzyloxyphenyl derivatives.[1] It is a potent, selective, and orally active inhibitor of the Na+/Ca2+ exchanger (NCX).[2] Early investigations have demonstrated its preferential inhibition of the NCX3 isoform.[1][2][3][4][5] The compound has shown potential as a neuroprotective agent, efficiently protecting against hypoxia/reoxygenation-induced neuronal cell damage in SH-SY5Y cells.[1][2][4][5]

Quantitative Data Summary

The inhibitory effects of YM-244769 on various NCX isoforms have been quantified through rigorous experimental assays. The following tables summarize the key quantitative data from these early studies.

Target Isoform IC50 Value (nM) Experimental Context Reference
NCX168 ± 2.9Initial rates of 45Ca2+ uptake in NCX1 transfectants[2][6]
NCX296 ± 3.5Initial rates of 45Ca2+ uptake in NCX2 transfectants[2][6]
NCX318 ± 1.0Initial rates of 45Ca2+ uptake in NCX3 transfectants[1][2][4][5][6]
Unidirectional Outward NCX Current (Ca2+ entry mode)50Electrophysiological study in guinea pig cardiac ventricular myocytes[2][7]
Bidirectional Outward and Inward NCX Current~100Electrophysiological study in guinea pig cardiac ventricular myocytes[7]

Key Experimental Protocols

The following sections detail the methodologies employed in the foundational studies of YM-244769.

Cell Culture and Stable Transfection
  • Cell Line: CCL39 fibroblasts were utilized for stable expression of wild-type, chimeric, and mutant NCX exchangers.[1]

  • Transfection: Plasmids (pKCRH) containing the exchanger cDNAs were transfected into CCL39 fibroblasts using Lipofectin.

  • Selection: Cell clones with high expression of NCX activity were selected through a "Ca2+-killing" procedure.[1]

Intracellular Na+-Dependent 45Ca2+ Uptake Assay

This assay was central to determining the inhibitory potency of YM-244769 on different NCX isoforms.

  • Cell Preparation: Transfected CCL39 fibroblasts were grown to confluence in 24-well plates.

  • Na+ Loading: The cells were incubated in a Na+-rich medium to load the cytoplasm with Na+.

  • Initiation of Uptake: The Na+-loaded cells were then exposed to a medium containing 45Ca2+ to initiate uptake via the reverse mode of the NCX.

  • Inhibition Assay: Various concentrations of YM-244769 were included in the uptake medium to assess its inhibitory effect.

  • Measurement: The initial rates of 45Ca2+ uptake were measured to determine the IC50 values.[1][2][6]

Whole-Cell Voltage Clamp Electrophysiology

This technique was used to study the effects of YM-244769 on the NCX current (INCX) in guinea pig cardiac ventricular myocytes.[7]

  • Cell Isolation: Single cardiac ventricular myocytes were isolated from guinea pigs.

  • Electrophysiological Recording: The whole-cell voltage-clamp technique was employed to measure INCX.

  • Drug Application: YM-244769 was applied at various concentrations to assess its effect on both the outward (Ca2+ entry) and inward (Ca2+ exit) modes of the NCX.

  • Data Analysis: The IC50 values for the inhibition of bidirectional and unidirectional INCX were determined.[7]

Hypoxia/Reoxygenation-Induced Cell Damage Model

This in vitro model was used to evaluate the neuroprotective effects of YM-244769.

  • Cell Lines: Neuronal SH-SY5Y cells (expressing NCX1 and NCX3) and renal LLC-PK1 cells (expressing NCX1) were used.[1][4]

  • Hypoxia Induction: Cells were subjected to a period of hypoxia.

  • Reoxygenation: Following hypoxia, the cells were returned to normoxic conditions.

  • Treatment: YM-244769 was administered to assess its ability to protect against cell damage.

  • Damage Assessment: Cell damage was quantified by measuring the release of lactate (B86563) dehydrogenase (LDH).[2][6]

Visualized Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of YM-244769 and the experimental workflows used in its early investigation.

NCX NCX (Na+/Ca2+ Exchanger) Ca_influx Ca2+ Influx (Reverse Mode) NCX->Ca_influx Mediates Na_efflux Na+ Efflux NCX->Na_efflux Mediates YM244769 YM-244769 YM244769->NCX Inhibition Inhibition cluster_invitro In Vitro Assay Workflow A 1. Cell Culture (e.g., CCL39, SH-SY5Y) B 2. Transfection (with NCX isoforms) A->B C 3. Na+ Loading B->C D 4. 45Ca2+ Uptake Assay (with/without YM-244769) C->D E 5. Measure Radioactivity D->E F 6. Calculate IC50 Values E->F cluster_neuroprotection Neuroprotection Assay Workflow G 1. Culture Neuronal Cells (e.g., SH-SY5Y) H 2. Induce Hypoxia G->H I 3. Reoxygenation (with/without YM-244769) H->I J 4. Measure LDH Release I->J K 5. Assess Cell Viability J->K

References

Methodological & Application

Application Notes and Protocols for YM-244769 Dihydrochloride in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-244769 dihydrochloride (B599025) is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), a critical component of cellular calcium homeostasis. This molecule demonstrates a preferential inhibition of the NCX3 isoform, making it a valuable tool for investigating the specific roles of NCX3 in various physiological and pathological processes. Furthermore, YM-244769 primarily targets the reverse mode of the exchanger, where calcium ions are brought into the cell.[1][2] These characteristics make YM-244769 a subject of interest in research areas such as neuroprotection, cardiovascular diseases, and other conditions involving dysregulated calcium signaling.

These application notes provide detailed protocols for the use of YM-244769 dihydrochloride in common cell culture experiments, enabling researchers to effectively study its mechanism of action and potential therapeutic applications.

Mechanism of Action

This compound is a benzyloxyphenyl derivative that selectively inhibits the Na+/Ca2+ exchanger. The NCX is a bidirectional transporter that can move Ca2+ ions either out of the cell (forward mode) or into the cell (reverse mode) in exchange for Na+ ions. YM-244769 has been shown to be significantly more potent against the NCX3 isoform compared to NCX1 and NCX2.[1][3] Its inhibitory action is more pronounced on the reverse mode of the exchanger, which is the influx of Ca2+ into the cell.[2][4] This mode is often implicated in cellular damage under pathological conditions such as ischemia-reperfusion injury.

cluster_membrane Cell Membrane cluster_extra Extracellular Space cluster_intra Intracellular Space NCX Na+/Ca2+ Exchanger (NCX) Na_out 3Na+ NCX->Na_out Ca_in Ca2+ NCX->Ca_in Ca_out Ca2+ Ca_out->NCX Reverse Mode (Ca2+ influx) Na_in 3Na+ Na_in->NCX YM YM-244769 YM->NCX Inhibition

Mechanism of YM-244769 action on the Na+/Ca2+ exchanger.

Data Presentation

Inhibitory Activity of this compound on NCX Isoforms
NCX IsoformIC₅₀ (nM)Reference
NCX168 ± 2.9[1]
NCX296 ± 3.5[1]
NCX318 ± 1.0[1]
Effective Concentrations in Cell-Based Assays
Cell LineAssayEffective ConcentrationObserved EffectReference
SH-SY5YHypoxia/Reoxygenation0.1 - 1 µMProtection against cell damage[1][5]
LLC-PK1Hypoxia/Reoxygenation1 µMLess efficient protection compared to SH-SY5Y[5]
Guinea Pig Cardiac MyocytesElectrophysiology (INCX)IC₅₀ ~0.05 µM (outward)Inhibition of Ca2+ entry mode[4]
MO3.13Calcium Imaging100 nMPrevention of BED washout-induced Ca2+ rise[6]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • Based on the manufacturer's instructions, this compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO. For example, for a compound with a molecular weight of 479.93 g/mol , dissolve 4.8 mg in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

Cell Culture

a. SH-SY5Y Human Neuroblastoma Cells:

  • Growth Medium: 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Passage cells at 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, neutralize with growth medium, centrifuge, and resuspend in fresh medium for replating.

b. LLC-PK1 Porcine Kidney Epithelial Cells:

  • Growth Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Passage cells at 80-90% confluency using standard trypsinization procedures.

Na⁺-dependent ⁴⁵Ca²⁺ Uptake Assay

This assay measures the reverse mode activity of the NCX.

Materials:

  • Cultured cells expressing NCX isoforms (e.g., NCX-transfected CCL39 cells or SH-SY5Y cells)

  • Na⁺-loading buffer (e.g., Ca²⁺-free medium with a specific Na⁺ concentration)

  • Uptake buffer containing ⁴⁵CaCl₂ and various concentrations of YM-244769

  • Wash buffer (ice-cold, e.g., PBS with EGTA)

  • Scintillation cocktail and counter

Protocol:

  • Seed cells in a multi-well plate and grow to confluency.

  • To load cells with Na⁺, incubate them in a Ca²⁺-free medium containing the desired concentration of Na⁺.

  • Initiate the uptake by replacing the Na⁺-loading buffer with the uptake buffer containing ⁴⁵CaCl₂ and the desired concentrations of YM-244769 or vehicle control.

  • Allow the uptake to proceed for a short, defined period (e.g., 1-5 minutes).

  • Terminate the uptake by rapidly aspirating the uptake buffer and washing the cells multiple times with ice-cold wash buffer to remove extracellular ⁴⁵Ca²⁺.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the rate of ⁴⁵Ca²⁺ uptake and determine the inhibitory effect of YM-244769.

start Seed Cells na_load Na+ Loading (Ca2+-free medium) start->na_load uptake Initiate Uptake (Buffer with 45Ca2+ and YM-244769) na_load->uptake terminate Terminate Uptake (Wash with ice-cold buffer) uptake->terminate lyse Lyse Cells terminate->lyse measure Measure Radioactivity (Scintillation Counting) lyse->measure end Data Analysis measure->end

Workflow for the Na⁺-dependent ⁴⁵Ca²⁺ uptake assay.

Hypoxia/Reoxygenation-Induced Cell Damage Assay (LDH Release)

This assay is used to assess the protective effects of YM-244769 against cell death caused by simulated ischemia-reperfusion.

Materials:

  • Cultured cells (e.g., SH-SY5Y)

  • Hypoxia chamber or incubator with low O₂ (e.g., 1%) and 5% CO₂

  • Normal cell culture medium

  • YM-244769

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

Protocol:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Induce hypoxia by placing the cells in a hypoxia chamber with a low oxygen environment for a specified duration (e.g., 8 hours).

  • For the reoxygenation phase, return the cells to a normoxic incubator (21% O₂, 5% CO₂) and replace the medium with fresh medium containing various concentrations of YM-244769 or vehicle control.

  • Incubate for a further period (e.g., 16 hours).

  • Collect the cell culture supernatant.

  • Measure the amount of LDH released into the supernatant using a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • Lyse the remaining cells to determine the maximum LDH release.

  • Calculate the percentage of LDH release as an indicator of cell death and assess the protective effect of YM-244769.

Western Blotting for NCX Protein Expression

This protocol is for determining the expression levels of NCX isoforms in cultured cells.

Materials:

  • Cultured cells

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific for NCX1, NCX2, and NCX3

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Wash cultured cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysate using a protein assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

start Cell Lysis quant Protein Quantification start->quant sds SDS-PAGE quant->sds transfer Protein Transfer sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect Detection secondary->detect end Analysis detect->end

General workflow for Western blotting.

Conclusion

This compound is a powerful research tool for dissecting the roles of the Na+/Ca2+ exchanger, particularly the NCX3 isoform, in cellular function and disease. The protocols outlined in these application notes provide a foundation for researchers to explore the effects of this selective inhibitor in various cell culture models. Careful experimental design and adherence to these methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of calcium signaling and the therapeutic potential of NCX inhibition.

References

Application Notes and Protocols for YM-244769 Dihydrochloride in Hypoxia/Reoxygenation Injury Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia/reoxygenation (H/R) injury is a critical area of study in various pathologies, including ischemic stroke, myocardial infarction, and kidney failure. A key event in H/R-induced cell death is the overload of intracellular calcium ([Ca2+]i), which is largely mediated by the reverse mode operation of the Na+/Ca2+ exchanger (NCX). YM-244769 dihydrochloride (B599025) is a potent and selective inhibitor of the NCX, with a preferential inhibitory action on the NCX3 isoform. This makes it a valuable pharmacological tool for investigating the role of NCX in H/R injury and for exploring potential therapeutic interventions. This document provides detailed application notes and experimental protocols for the use of YM-244769 in in vitro models of H/R injury.

Mechanism of Action

YM-244769 is a benzyloxyphenyl derivative that acts as a potent inhibitor of the Na+/Ca2+ exchanger.[1][2] It exhibits a higher selectivity for the NCX3 isoform over NCX1 and NCX2.[1][3][4] Under ischemic conditions, intracellular sodium ([Na+]i) accumulates, leading to the reversal of the NCX, which then pumps Ca2+ into the cell, causing cytotoxic Ca2+ overload.[3][5] YM-244769 preferentially inhibits this reverse mode (Ca2+ entry) of the NCX, thereby preventing the detrimental rise in intracellular Ca2+ during reoxygenation and protecting cells from injury.[1][2][3]

Data Presentation

Table 1: Inhibitory Potency of YM-244769 on NCX Isoforms
NCX IsoformIC50 (nM)
NCX1~68-95
NCX2~95
NCX318

Data compiled from studies on NCX-transfected cells.[1][3][4]

Table 2: Effective Concentrations of YM-244769 in H/R Injury Models
Cell LineHypoxia DurationReoxygenation DurationYM-244769 Concentration (µM)Outcome MeasureReference
SH-SY5Y (neuronal)8 hours16 hours0.3, 1LDH Release[3]
LLC-PK1 (renal)6 hours1 hour1LDH Release[3]

Experimental Protocols

Protocol 1: In Vitro Hypoxia/Reoxygenation Injury in SH-SY5Y Neuronal Cells

This protocol describes the induction of H/R injury in the human neuroblastoma cell line SH-SY5Y and the assessment of the protective effects of YM-244769.

Materials:

  • SH-SY5Y cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Hypoxia chamber (e.g., modular incubator chamber)

  • Gas mixture for hypoxia (e.g., 95% N2, 5% CO2)

  • YM-244769 dihydrochloride stock solution (e.g., 10 mM in DMSO)

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • 96-well plates

  • Sterile water

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and culture for 24 hours in DMEM with 10% FBS at 37°C in a standard incubator (95% air, 5% CO2).

  • Induction of Hypoxia:

    • Prepare a glucose-free DMEM medium.

    • Wash the cells once with phosphate-buffered saline (PBS).

    • Replace the culture medium with glucose-free DMEM.

    • Place the 96-well plate in a hypoxia chamber. To maintain humidity, place a dish of sterile water in the chamber.[6]

    • Flush the chamber with the hypoxic gas mixture for 5-10 minutes to displace the air.

    • Seal the chamber and place it in a 37°C incubator for 8 hours.

  • Reoxygenation and Treatment:

    • After the hypoxic period, remove the plate from the chamber.

    • Immediately replace the glucose-free medium with fresh, pre-warmed DMEM containing 10% FBS.

    • Add this compound to the appropriate wells to achieve final concentrations of 0.3 µM and 1 µM. Include a vehicle control (DMSO).

    • Return the plate to a standard incubator (95% air, 5% CO2) for 16 hours of reoxygenation.

  • Assessment of Cell Injury (LDH Assay):

    • After the reoxygenation period, measure the amount of LDH released into the culture medium using a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions.

    • To determine the total LDH, lyse the control cells (not subjected to H/R) with the lysis buffer provided in the kit.

    • Calculate the percentage of LDH release as: (LDH in supernatant / Total LDH) x 100.

Protocol 2: In Vitro Hypoxia/Reoxygenation Injury in LLC-PK1 Renal Cells

This protocol details the procedure for inducing H/R injury in the porcine kidney epithelial cell line LLC-PK1.

Materials:

  • LLC-PK1 cells

  • Medium 199 with 10% FBS

  • Hypoxia chamber

  • Hypoxic gas mixture

  • This compound stock solution

  • LDH cytotoxicity assay kit

  • 96-well plates

Procedure:

  • Cell Seeding: Seed LLC-PK1 cells in 96-well plates and grow to confluence.

  • Induction of Hypoxia:

    • Wash the cells with PBS.

    • Replace the medium with a serum-free and glucose-free medium.

    • Place the plate in a hypoxia chamber, flush with the hypoxic gas mixture, and incubate at 37°C for 6 hours.

  • Reoxygenation and Treatment:

    • After 6 hours, remove the plate from the hypoxia chamber.

    • Replace the medium with fresh Medium 199 containing 10% FBS.

    • Add YM-244769 to a final concentration of 1 µM. Include a vehicle control.

    • Return the plate to a standard incubator for 1 hour of reoxygenation.

  • Assessment of Cell Injury (LDH Assay):

    • Measure LDH release as described in Protocol 1.

Mandatory Visualizations

G cluster_0 Hypoxia/Reoxygenation cluster_1 Cellular Response cluster_2 Point of Intervention Hypoxia Hypoxia ATP_depletion ATP Depletion Hypoxia->ATP_depletion Reoxygenation Reoxygenation NCX_reverse Reverse Mode NCX Activation Reoxygenation->NCX_reverse Na_influx ↑ Intracellular Na+ Na_influx->NCX_reverse ATP_depletion->Na_influx Na+/K+ pump failure Ca_overload Ca2+ Overload NCX_reverse->Ca_overload Cell_Injury Cell Injury / Death Ca_overload->Cell_Injury Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_overload->Mitochondrial_Dysfunction Mitochondrial_Dysfunction->Cell_Injury YM244769 YM-244769 YM244769->NCX_reverse Inhibits G cluster_0 Phase 1: Cell Culture cluster_1 Phase 2: Hypoxia cluster_2 Phase 3: Reoxygenation & Treatment cluster_3 Phase 4: Analysis start Seed Cells in 96-well Plate culture Culture for 24h start->culture wash_hypoxia Wash with PBS culture->wash_hypoxia add_hypoxia_medium Add Glucose-free Medium wash_hypoxia->add_hypoxia_medium hypoxia_chamber Place in Hypoxia Chamber add_hypoxia_medium->hypoxia_chamber add_reoxygenation_medium Add Fresh Medium hypoxia_chamber->add_reoxygenation_medium add_ym244769 Add YM-244769 / Vehicle add_reoxygenation_medium->add_ym244769 reoxygenate Incubate (Reoxygenation) add_ym244769->reoxygenate ldh_assay Perform LDH Assay reoxygenate->ldh_assay analyze Analyze Data ldh_assay->analyze

References

Application of YM-244769 dihydrochloride in cardiac myocyte research.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

YM-244769 dihydrochloride (B599025) is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), a critical component of calcium homeostasis in cardiac myocytes.[1][2] Its ability to modulate intracellular calcium levels makes it a valuable tool for investigating the role of NCX in various physiological and pathological processes in the heart, including excitation-contraction coupling, cardiac hypertrophy, and ischemia-reperfusion injury.[3] These application notes provide detailed protocols and guidelines for the use of YM-244769 dihydrochloride in cardiac myocyte research.

Mechanism of Action

YM-244769 is a benzyloxyphenyl derivative that inhibits the Na+/Ca2+ exchanger.[1] It demonstrates a higher potency for the Ca2+ entry mode (reverse mode) of NCX compared to the Ca2+ exit mode (forward mode).[1] The inhibition by YM-244769 is dependent on the intracellular Na+ concentration.[1] Notably, YM-244769 exhibits preferential inhibition of the NCX3 isoform over NCX1 and NCX2.[2][4][5][6] In guinea pig cardiac ventricular myocytes, YM-244769 has been shown to suppress the bidirectional Na+/Ca2+ exchange current (INCX) in a concentration-dependent manner.[1]

Data Presentation

Inhibitory Potency of YM-244769 on NCX Isoforms and Currents
TargetSpecies/Cell TypeParameterValueReference
NCX1Transfected CCL39 cellsIC50 (Ca2+ uptake)68 ± 2.9 nM[5]
NCX2Transfected CCL39 cellsIC50 (Ca2+ uptake)96 ± 3.5 nM[5]
NCX3Transfected CCL39 cellsIC50 (Ca2+ uptake)18 ± 1.0 nM[5][6]
Bidirectional outward INCXGuinea pig cardiac ventricular myocytesIC50~0.1 µM[1]
Bidirectional inward INCXGuinea pig cardiac ventricular myocytesIC50~0.1 µM[1]
Unidirectional outward INCX (Ca2+ entry mode)Guinea pig cardiac ventricular myocytesIC500.05 µM[1]
Unidirectional inward INCX (Ca2+ exit mode)Guinea pig cardiac ventricular myocytesInhibition at 10 µM~50%[1]

Signaling Pathway

cluster_membrane Plasma Membrane cluster_downstream Downstream Effects NCX Na+/Ca2+ Exchanger (NCX) Ca_out Ca2+ (Efflux) NCX->Ca_out Na_in 3Na+ (Influx) NCX->Na_in Ca_level Intracellular Ca2+ Concentration NCX->Ca_level Modulates Ca_in Ca2+ (Influx) Ca_in->NCX Reverse Mode (Ca2+ Influx) Na_out 3Na+ (Efflux) Na_out->NCX Forward Mode (Ca2+ Efflux) YM244769 YM-244769 YM244769->NCX Inhibition Contraction Myocyte Contraction Ca_level->Contraction Hypertrophy Cardiac Hypertrophy Ca_level->Hypertrophy Ischemia Ischemia-Reperfusion Injury Ca_level->Ischemia

Caption: Signaling pathway of YM-244769 in cardiac myocytes.

Experimental Protocols

Protocol 1: Investigating the Effect of YM-244769 on Calcium Transients in Adult Ventricular Myocytes

Objective: To determine the effect of YM-244769 on intracellular calcium transients in isolated adult ventricular myocytes.

Materials:

  • Isolated adult ventricular myocytes

  • Tyrode's solution

  • Fura-2 AM or other suitable calcium indicator

  • This compound

  • Field stimulation device

  • Calcium imaging system

Procedure:

  • Cell Preparation: Isolate ventricular myocytes from adult hearts (e.g., rat, mouse, or guinea pig) using established enzymatic digestion protocols.

  • Dye Loading: Incubate the isolated myocytes with a calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's instructions to allow for the measurement of intracellular calcium.

  • Baseline Recording: Perfuse the cells with normal Tyrode's solution and record baseline calcium transients elicited by electrical field stimulation (e.g., 1 Hz).

  • Drug Application: Perfuse the cells with Tyrode's solution containing the desired concentration of YM-244769 (e.g., 0.1 µM to 10 µM).

  • Post-Drug Recording: After a sufficient incubation period (e.g., 5-10 minutes), record calcium transients again under the same stimulation protocol.

  • Data Analysis: Analyze the amplitude, duration, and decay kinetics of the calcium transients before and after the application of YM-244769.

start Start isolate Isolate Adult Ventricular Myocytes start->isolate load Load with Calcium Indicator isolate->load baseline Record Baseline Calcium Transients (Field Stimulation) load->baseline apply_drug Apply YM-244769 baseline->apply_drug post_drug Record Post-Drug Calcium Transients apply_drug->post_drug analyze Analyze Data post_drug->analyze end End analyze->end

Caption: Experimental workflow for calcium transient analysis.

Protocol 2: Whole-Cell Voltage-Clamp Analysis of INCX Inhibition by YM-244769

Objective: To characterize the inhibitory effect of YM-244769 on the Na+/Ca2+ exchange current (INCX) using the whole-cell patch-clamp technique.

Materials:

  • Isolated cardiac ventricular myocytes

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for patch pipettes

  • Internal (pipette) solution

  • External (bath) solution

  • This compound

Solutions:

  • External Solution (in mM): 140 NaCl, 5 CsCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (in mM): 120 CsOH, 120 Aspartic acid, 20 TEA-Cl, 10 HEPES, 5 Mg-ATP, 10 EGTA (pH adjusted to 7.2 with CsOH). Note: Intracellular Na+ can be varied to study its effect on YM-244769 inhibition.

Procedure:

  • Cell Preparation: Plate isolated myocytes in a recording chamber on the stage of an inverted microscope.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass and fire-polish the tips. Fill the pipettes with the internal solution.

  • Giga-seal Formation: Approach a myocyte with the patch pipette and apply gentle suction to form a high-resistance (gigaohm) seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell recording configuration.

  • INCX Elicitation: Clamp the cell at a holding potential (e.g., -40 mV) and apply a voltage ramp protocol (e.g., from +60 mV to -120 mV) to elicit INCX.

  • Drug Application: Perfuse the chamber with the external solution containing YM-244769 at various concentrations.

  • Data Recording and Analysis: Record the current traces before and after drug application. Subtract the passive leak current to isolate INCX. Plot a dose-response curve to determine the IC50 of YM-244769.

start Start prepare_cells Prepare Isolated Myocytes start->prepare_cells prepare_pipette Prepare Patch Pipette start->prepare_pipette giga_seal Form Giga-seal prepare_cells->giga_seal prepare_pipette->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell elicit_current Elicit INCX with Voltage Ramp whole_cell->elicit_current apply_drug Apply YM-244769 elicit_current->apply_drug record_data Record Current Traces apply_drug->record_data analyze_data Analyze Data (Dose-Response) record_data->analyze_data end End analyze_data->end

Caption: Workflow for whole-cell voltage-clamp experiments.

Protocol 3: Assessment of YM-244769 in an In Vitro Model of Cardiac Hypertrophy

Objective: To evaluate the effect of YM-244769 on the development of cardiac hypertrophy in cultured neonatal ventricular myocytes.

Materials:

  • Neonatal rat or mouse ventricular myocytes

  • Cell culture reagents (DMEM, FBS, etc.)

  • Hypertrophic agonist (e.g., phenylephrine, endothelin-1)

  • This compound

  • Reagents for immunofluorescence staining (e.g., anti-α-actinin antibody, DAPI)

  • Microscopy system for imaging

  • Reagents for protein quantification and gene expression analysis (e.g., BCA assay, qPCR)

Procedure:

  • Cell Culture: Isolate and culture neonatal ventricular myocytes.

  • Induction of Hypertrophy: After 24-48 hours, stimulate the myocytes with a hypertrophic agonist in the presence or absence of YM-244769 for 48-72 hours.

  • Assessment of Cell Size: Fix the cells and perform immunofluorescence staining for a myocyte-specific marker (e.g., α-actinin) and a nuclear counterstain (DAPI). Capture images and measure the cell surface area using image analysis software.

  • Protein Synthesis Measurement: Quantify total protein content as an indicator of hypertrophy.

  • Gene Expression Analysis: Isolate RNA and perform quantitative real-time PCR (qPCR) to measure the expression of hypertrophic marker genes (e.g., ANP, BNP).

start Start culture_cells Culture Neonatal Ventricular Myocytes start->culture_cells induce_hypertrophy Induce Hypertrophy (± YM-244769) culture_cells->induce_hypertrophy assess_size Assess Cell Size (Immunofluorescence) induce_hypertrophy->assess_size measure_protein Measure Protein Synthesis induce_hypertrophy->measure_protein analyze_genes Analyze Gene Expression (qPCR) induce_hypertrophy->analyze_genes end End assess_size->end measure_protein->end analyze_genes->end

Caption: Logical workflow for in vitro cardiac hypertrophy study.

Conclusion

This compound is a valuable pharmacological tool for dissecting the role of the Na+/Ca2+ exchanger in cardiac myocyte physiology and pathophysiology. The protocols outlined above provide a framework for utilizing this inhibitor to investigate its effects on calcium signaling, electrophysiology, and cellular remodeling in the heart. Researchers should carefully titrate the concentration of YM-244769 and consider its isoform selectivity when designing and interpreting experiments.

References

Application Notes and Protocols for YM-244769 Dihydrochloride in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-244769 dihydrochloride (B599025) is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX).[1][2][3][4][5] It exhibits a preferential inhibitory action on the NCX3 isoform and primarily suppresses the reverse mode (Ca2+ entry) of the exchanger.[1][2][3][6] It is crucial to note that the existing scientific literature does not indicate any direct modulatory effects of YM-244769 on G-protein-coupled inwardly rectifying potassium (GIRK) channels. Therefore, the following application notes and protocols are provided for the study of NCX channels using patch-clamp electrophysiology.

Mechanism of Action

YM-244769 inhibits the exchange of sodium (Na+) and calcium (Ca2+) ions across the plasma membrane mediated by the NCX. Its inhibitory effect is more pronounced on the reverse mode of NCX, where Ca2+ ions enter the cell in exchange for intracellular Na+.[1][4] The inhibition is dependent on the intracellular Na+ concentration.[4] The compound shows selectivity for the NCX3 isoform over NCX1 and NCX2.[2][3]

cluster_membrane Plasma Membrane cluster_extra cluster_intra NCX Na+/Ca2+ Exchanger (NCX) Na_ext 3 Na+ NCX->Na_ext Ca_ext Ca2+ NCX->Ca_ext Na_int 3 Na+ NCX->Na_int Ca_int Ca2+ NCX->Ca_int Na_ext->NCX Forward Mode (Ca2+ Efflux) Ca_ext->NCX Reverse Mode (Ca2+ Influx) Na_int->NCX Ca_int->NCX YM244769 YM-244769 YM244769->NCX Inhibition (Prefers Reverse Mode)

Mechanism of YM-244769 action on the Na+/Ca2+ exchanger.

Data Presentation

Inhibitory Potency of YM-244769 on NCX Isoforms
ParameterNCX1NCX2NCX3Experimental MethodReference
IC50 (nM) 68 ± 2.996 ± 3.518 ± 1.045Ca2+ uptake assay[1]
Inhibitory Potency of YM-244769 on NCX Current (INCX) in Guinea Pig Cardiac Ventricular Myocytes
INCX ModeIC50 (µM)Experimental MethodReference
Unidirectional Outward (Ca2+ entry) 0.05Whole-cell voltage clamp[4]
Bidirectional Outward ~0.1Whole-cell voltage clamp[4]
Bidirectional Inward ~0.1Whole-cell voltage clamp[4]
Unidirectional Inward (Ca2+ exit) >10 (only ~50% inhibition at 10 µM)Whole-cell voltage clamp[4]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of NCX Current (INCX)

This protocol is adapted from methodologies used to study the effects of YM-244769 on INCX in guinea pig cardiac ventricular myocytes.[4]

1. Cell Preparation:

  • Isolate single ventricular myocytes from guinea pig hearts using standard enzymatic digestion protocols.

  • Store the isolated myocytes in a high-K+ storage solution at 4°C until use.

2. Solutions and Reagents:

  • External Solution (Tyrode's solution): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 0.5 MgCl2, 0.33 NaH2PO4, 5.5 glucose, 5.0 HEPES; pH adjusted to 7.4 with NaOH. To inhibit other currents, add specific blockers like nifedipine (B1678770) (for L-type Ca2+ channels), ouabain (B1677812) (for Na+/K+ pump), and BaCl2/CsCl (for K+ channels).

  • Internal (Pipette) Solution: (in mM) 110 Cs-aspartate, 20 CsCl, 10 NaCl, 5 Mg-ATP, 10 HEPES, 10 BAPTA; pH adjusted to 7.2 with CsOH. The specific intracellular Na+ concentration can be varied to study its effect on YM-244769 potency.[4]

  • YM-244769 Dihydrochloride Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store at -20°C. Dilute to the final desired concentrations in the external solution immediately before use.

3. Electrophysiological Recording:

  • Use a patch-clamp amplifier and data acquisition system.

  • Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal with a single myocyte and then rupture the membrane to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of -40 mV.

  • Apply voltage ramps (e.g., from +80 mV to -120 mV) to elicit the bidirectional INCX.

  • To measure the unidirectional outward current (Ca2+ entry mode), rapidly switch the external solution to a Na+-free, Ca2+-containing solution.[4]

  • To measure the unidirectional inward current (Ca2+ exit mode), use a Na+-containing, Ca2+-free external solution.[4]

4. Application of YM-244769:

  • After obtaining a stable baseline INCX recording, perfuse the cell with the external solution containing the desired concentration of YM-244769.

  • Record the current until a steady-state inhibition is achieved.

  • Perform a washout by perfusing with the control external solution to check for reversibility.

  • Construct a dose-response curve by applying increasing concentrations of YM-244769 to determine the IC50 value.

start Start cell_prep Cell Isolation (e.g., Cardiac Myocytes) start->cell_prep solutions Prepare External and Internal Solutions cell_prep->solutions giga_seal Establish Giga-ohm Seal solutions->giga_seal whole_cell Achieve Whole-Cell Configuration giga_seal->whole_cell baseline Record Baseline INCX (Voltage Ramp) whole_cell->baseline apply_drug Apply YM-244769 via Perfusion baseline->apply_drug record_inhibition Record Steady-State Inhibited INCX apply_drug->record_inhibition washout Washout with Control Solution record_inhibition->washout analyze Analyze Data (Dose-Response Curve) washout->analyze end End analyze->end

Workflow for a patch-clamp experiment with YM-244769.

Selectivity Profile

YM-244769 has been shown to be specific for the Na+/Ca2+ exchanger. At concentrations up to 3 µM, it did not significantly affect other ion transport proteins, including the K+-dependent Na+/Ca2+ exchanger (NCKX2), Na+/H+ exchanger, Na+,K+-ATPase, sarcolemmal or sarcoplasmic reticulum Ca2+-ATPases, or L-type Ca2+ channels.[2]

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the Na+/Ca2+ exchanger, particularly the NCX3 isoform and the reverse mode of exchange. The provided protocols for patch-clamp electrophysiology offer a framework for researchers to study the electrophysiological effects of this inhibitor on NCX currents in various cell types. There is currently no evidence to support its use in studies of GIRK channels.

References

Application Notes and Protocols for YM-244769 Dihydrochloride in In Vivo Ischemic Stroke Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-244769 dihydrochloride (B599025) is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), with a preferential inhibitory action on the NCX3 isoform.[1][2][3][4] In the context of ischemic stroke, the dysregulation of intracellular calcium homeostasis is a critical factor leading to neuronal cell death. The Na+/Ca2+ exchanger plays a significant role in this process. While in vivo data for YM-244769 in ischemic stroke models are not yet available, its mechanism of action suggests therapeutic potential as a neuroprotective agent.[2][3][4] This document provides detailed application notes and proposed protocols for the investigation of YM-244769 dihydrochloride in a preclinical in vivo model of ischemic stroke.

Mechanism of Action

YM-244769 selectively inhibits the NCX3 isoform of the Na+/Ca2+ exchanger.[1][2][3][4] During cerebral ischemia, the disruption of ionic gradients can lead to the reverse-mode operation of NCX, contributing to a detrimental influx of Ca2+ into neurons. By inhibiting NCX3, YM-244769 is hypothesized to mitigate this calcium overload, thereby reducing excitotoxicity and subsequent neuronal damage.

Signaling Pathway

YM-244769_Signaling_Pathway cluster_0 Ischemic Cascade cluster_1 NCX3-Mediated Calcium Overload cluster_2 Downstream Effects Ischemic Insult Ischemic Insult Energy Depletion Energy Depletion Ischemic Insult->Energy Depletion Ionic Imbalance Ionic Imbalance Energy Depletion->Ionic Imbalance Glutamate Release Glutamate Release Ionic Imbalance->Glutamate Release NCX3 (Reverse Mode) NCX3 (Reverse Mode) Ionic Imbalance->NCX3 (Reverse Mode) High intracellular Na+ NMDA Receptor Activation NMDA Receptor Activation Glutamate Release->NMDA Receptor Activation Ca2+ Influx (Channels) Ca2+ Influx (Channels) NMDA Receptor Activation->Ca2+ Influx (Channels) Calcium Overload Calcium Overload Ca2+ Influx (Channels)->Calcium Overload Ca2+ Influx (NCX3) Ca2+ Influx (NCX3) NCX3 (Reverse Mode)->Ca2+ Influx (NCX3) Ca2+ Influx (NCX3)->Calcium Overload YM-244769 YM-244769 YM-244769->NCX3 (Reverse Mode) Inhibition Neuroprotection Neuroprotection YM-244769->Neuroprotection Mitochondrial Dysfunction Mitochondrial Dysfunction Calcium Overload->Mitochondrial Dysfunction Apoptosis & Necrosis Apoptosis & Necrosis Mitochondrial Dysfunction->Apoptosis & Necrosis Neuronal Death Neuronal Death Apoptosis & Necrosis->Neuronal Death

Caption: Proposed signaling pathway of YM-244769 in neuroprotection during ischemic stroke.

Quantitative Data

The following table summarizes the in vitro inhibitory concentrations of YM-244769 on different NCX isoforms.

IsoformIC50 (nM)Fold Selectivity (vs. NCX3)Reference
NCX1-3.8- to 5.3-fold less sensitive[1][2]
NCX2-3.8- to 5.3-fold less sensitive[1][2]
NCX318-[1][2]

Proposed In Vivo Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model

This protocol describes a hypothetical study to evaluate the neuroprotective effects of this compound in a rodent model of transient focal cerebral ischemia.

Experimental Workflow

Experimental_Workflow Animal Acclimatization Animal Acclimatization Baseline Neurological Assessment Baseline Neurological Assessment Animal Acclimatization->Baseline Neurological Assessment MCAO Surgery MCAO Surgery Baseline Neurological Assessment->MCAO Surgery Drug Administration Drug Administration MCAO Surgery->Drug Administration Reperfusion Reperfusion Drug Administration->Reperfusion Post-operative Care & Monitoring Post-operative Care & Monitoring Reperfusion->Post-operative Care & Monitoring Neurological Deficit Scoring Neurological Deficit Scoring Post-operative Care & Monitoring->Neurological Deficit Scoring Euthanasia & Brain Collection Euthanasia & Brain Collection Neurological Deficit Scoring->Euthanasia & Brain Collection Infarct Volume Measurement Infarct Volume Measurement Euthanasia & Brain Collection->Infarct Volume Measurement Histological Analysis Histological Analysis Infarct Volume Measurement->Histological Analysis Data Analysis Data Analysis Histological Analysis->Data Analysis

Caption: Experimental workflow for in vivo ischemic stroke studies with YM-244769.

Materials
  • This compound

  • Sterile saline solution (0.9% NaCl)

  • Adult male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for MCAO

  • Nylon suture for intraluminal occlusion

  • 2,3,5-triphenyltetrazolium chloride (TTC)

  • Formalin solution (10%)

Detailed Methodology

1. Animal Model: Transient Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a widely used and well-established procedure to mimic focal ischemic stroke in rodents.[1]

  • Anesthesia: Anesthetize the animal using isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance) in a mixture of N2O and O2.

  • Surgical Procedure:

    • Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the CCA and the ECA.

    • Insert a nylon suture with a rounded tip into the ICA through an incision in the ECA stump.

    • Advance the suture until it occludes the origin of the middle cerebral artery (MCA). The occlusion is typically maintained for 60-90 minutes.

  • Reperfusion: After the designated occlusion time, carefully withdraw the suture to allow for reperfusion of the MCA territory.[2]

2. Drug Administration

  • Preparation: Dissolve this compound in sterile saline to the desired concentration.

  • Dosage: As there is no established in vivo dosage, a dose-ranging study is recommended. A starting point could be in the range of 1-10 mg/kg, administered intravenously (IV) or intraperitoneally (IP).

  • Timing: The timing of administration is a critical variable.

    • Pre-treatment: Administer YM-244769 30-60 minutes before the onset of ischemia.

    • Post-treatment: Administer YM-244769 at the time of reperfusion or at various time points after reperfusion (e.g., 1, 3, or 6 hours) to determine the therapeutic window.

3. Assessment of Outcomes

  • Neurological Deficit Scoring:

    • Perform neurological scoring at 24 and 48 hours post-MCAO using a standardized scale (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).

  • Infarct Volume Measurement:

    • At 48 hours post-MCAO, euthanize the animals.

    • Harvest the brains and slice them into 2 mm coronal sections.

    • Immerse the slices in a 2% TTC solution for 15-30 minutes at 37°C.[1]

    • TTC stains viable tissue red, while the infarcted tissue remains white.

    • Capture images of the stained sections and quantify the infarct volume using image analysis software.

4. Histological Analysis

  • For more detailed cellular analysis, perfuse a subset of animals with 4% paraformaldehyde.

  • Embed the brains in paraffin (B1166041) and section them for staining with markers of apoptosis (e.g., TUNEL) or neuronal degeneration (e.g., Fluoro-Jade).

Logical Relationship Diagram

Logical_Relationship cluster_0 Experimental Groups cluster_1 Assessments cluster_2 Expected Outcomes Sham Sham Vehicle Control (MCAO + Saline) Vehicle Control (MCAO + Saline) Neurological Score Neurological Score Vehicle Control (MCAO + Saline)->Neurological Score Infarct Volume Infarct Volume Vehicle Control (MCAO + Saline)->Infarct Volume Histological Markers Histological Markers Vehicle Control (MCAO + Saline)->Histological Markers YM-244769 Treatment (MCAO + Drug) YM-244769 Treatment (MCAO + Drug) Improved Neurological Function Improved Neurological Function YM-244769 Treatment (MCAO + Drug)->Improved Neurological Function Reduced Infarct Volume Reduced Infarct Volume YM-244769 Treatment (MCAO + Drug)->Reduced Infarct Volume Decreased Neuronal Death Decreased Neuronal Death YM-244769 Treatment (MCAO + Drug)->Decreased Neuronal Death Neurological Score->Improved Neurological Function Infarct Volume->Reduced Infarct Volume Histological Markers->Decreased Neuronal Death

Caption: Logical relationship between experimental groups and expected outcomes.

Conclusion

This compound presents a promising therapeutic candidate for ischemic stroke due to its selective inhibition of NCX3. The provided protocols offer a framework for the preclinical evaluation of its neuroprotective efficacy in a relevant in vivo model. Further studies are warranted to establish the optimal dosing, therapeutic window, and long-term functional outcomes associated with YM-244769 treatment.

References

Application Notes and Protocols for Calcium Imaging Assays with YM-244769 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing YM-244769 dihydrochloride (B599025) in calcium imaging assays to study the function and modulation of the Na+/Ca2+ exchanger (NCX). YM-244769 is a potent and selective inhibitor of the Na+/Ca2+ exchanger, demonstrating a preferential inhibition of the NCX3 isoform.[1][2][3][4] This makes it a valuable tool for investigating the role of NCX in cellular calcium homeostasis and its implications in various physiological and pathological processes.

Mechanism of Action

YM-244769 dihydrochloride primarily targets the Na+/Ca2+ exchanger, a key component of cellular calcium regulation. The NCX is a bidirectional transporter that can move Ca2+ ions either into or out of the cell, depending on the electrochemical gradients of Na+ and Ca2+. YM-244769 has been shown to preferentially inhibit the "reverse mode" of the NCX, which is responsible for Ca2+ entry into the cell.[1][5] Its inhibitory effect is more potent on the NCX3 isoform compared to NCX1 and NCX2.[1][2][4][6]

Quantitative Data

The inhibitory potency of YM-244769 on different NCX isoforms has been characterized and is summarized in the table below. This data is crucial for designing experiments and interpreting results.

Target IsoformAssay ConditionIC50 ValueReference
NCX145Ca2+ uptake68 nM[6]
NCX245Ca2+ uptake96 nM[6]
NCX345Ca2+ uptake18 nM[1][2][4][6]
NCX (outward current)Electrophysiology (unidirectional)0.05 µM[5]
NCX (inward & outward current)Electrophysiology (bidirectional)~0.1 µM[5]

Signaling Pathway of Na+/Ca2+ Exchanger Inhibition by YM-244769

The following diagram illustrates the mechanism of action of YM-244769 in inhibiting the Na+/Ca2+ exchanger, leading to a reduction in intracellular calcium influx.

Extracellular Extracellular Space Intracellular Intracellular Space Membrane NCX Na+/Ca2+ Exchanger (NCX) Na_in 3 Na+ NCX->Na_in Ca_out Ca2+ NCX->Ca_out Na_out 3 Na+ NCX->Na_out Ca_in Ca2+ NCX->Ca_in YM YM-244769 YM->NCX Inhibition Na_in->NCX   Reverse Mode (Ca2+ Influx) Ca_out->NCX Na_out->NCX Forward Mode (Ca2+ Efflux) Ca_in->NCX

Caption: Inhibition of the Na+/Ca2+ exchanger by YM-244769.

Experimental Protocols

This section provides a detailed protocol for a fluorescent-based calcium imaging assay to assess the inhibitory effect of YM-244769 on NCX activity. This protocol is adaptable for various cell types expressing NCX, with SH-SY5Y neuroblastoma cells (expressing NCX1 and NCX3) serving as a relevant example.[1][4]

Materials
  • This compound

  • SH-SY5Y cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca2+ and Mg2+

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Probenecid (B1678239) (optional, to prevent dye extrusion)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities and automated injection

Experimental Workflow

The following diagram outlines the key steps in the calcium imaging assay.

A 1. Cell Seeding B 2. Dye Loading A->B C 3. Pre-incubation with YM-244769 B->C D 4. Baseline Fluorescence Reading C->D E 5. Induction of Ca2+ Influx D->E F 6. Kinetic Fluorescence Reading E->F G 7. Data Analysis F->G

Caption: Experimental workflow for the calcium imaging assay.

Detailed Protocol

1. Cell Seeding:

  • Culture SH-SY5Y cells in T-75 flasks until they reach 80-90% confluency.

  • Trypsinize the cells and resuspend them in a complete culture medium.

  • Seed the cells into a 96-well black, clear-bottom microplate at a density of 40,000-60,000 cells per well.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours to allow for cell attachment and monolayer formation.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive dye. For example, for Fluo-4 AM, prepare a 2 µM solution in HBSS with Ca2+ and Mg2+.

  • To aid in dye solubilization, first, dissolve Fluo-4 AM in DMSO and then add a small amount of Pluronic F-127 (e.g., 0.02%).

  • If your cells actively extrude the dye, consider adding probenecid (1-2.5 mM) to the loading buffer.

  • Aspirate the culture medium from the wells and wash once with HBSS.

  • Add 100 µL of the dye loading buffer to each well.

  • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • After incubation, wash the cells twice with HBSS to remove excess dye.

3. Pre-incubation with YM-244769:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of YM-244769 in HBSS to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Include a vehicle control (DMSO in HBSS).

  • Add 100 µL of the YM-244769 dilutions or vehicle control to the respective wells.

  • Incubate the plate at room temperature for 15-30 minutes in the dark.

4. Calcium Imaging and Data Acquisition:

  • Set up the fluorescence plate reader to measure the fluorescence intensity at the appropriate excitation and emission wavelengths for your chosen dye (e.g., Ex/Em = 485/525 nm for Fluo-4).

  • Establish a baseline fluorescence reading for 1-2 minutes.

  • To induce Ca2+ influx through the reverse mode of NCX, a common method is to replace the Na+-containing extracellular solution with a Na+-free, high K+ solution. Prepare a Na+-free solution (e.g., replacing NaCl with KCl or N-methyl-D-glucamine).

  • Using the plate reader's automated injector, add the Na+-free solution to the wells to stimulate Ca2+ entry via the NCX.

  • Immediately start kinetic reading of the fluorescence signal for 5-10 minutes.

5. Data Analysis:

  • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence (F0) from the peak fluorescence (F) after stimulation (ΔF = F - F0).

  • Normalize the data by expressing the change in fluorescence as a ratio of the baseline fluorescence (ΔF/F0).

  • Plot the normalized fluorescence response against the concentration of YM-244769.

  • Fit the data to a dose-response curve to determine the IC50 value of YM-244769 for the inhibition of NCX-mediated Ca2+ influx.

Conclusion

This document provides a comprehensive guide for utilizing this compound in calcium imaging assays. By following these protocols, researchers can effectively investigate the role of the Na+/Ca2+ exchanger, particularly the NCX3 isoform, in cellular calcium signaling. The provided quantitative data and diagrams will aid in experimental design and data interpretation, facilitating further discoveries in drug development and physiological research.

References

YM-244769 Dihydrochloride: Application Notes and Protocols for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-244769 dihydrochloride (B599025) is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), demonstrating a preferential inhibition of the NCX3 isoform.[1][2][3][4] The dysregulation of intracellular calcium (Ca2+) homeostasis is a well-established hallmark of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. The NCX protein family plays a critical role in maintaining this delicate Ca2+ balance. YM-244769, by modulating NCX activity, presents a valuable pharmacological tool for investigating the role of Ca2+ dysregulation in the pathophysiology of these disorders and for exploring potential therapeutic strategies.

This document provides detailed application notes and experimental protocols for the use of YM-244769 dihydrochloride in neurodegenerative disease research.

Mechanism of Action

YM-244769 is an orally active compound that primarily inhibits the reverse (Ca2+ entry) mode of the Na+/Ca2+ exchanger.[5] It exhibits a higher potency for NCX3, which is predominantly expressed in the brain and skeletal muscle, making it a particularly relevant tool for neuroscience research.[1][6] By blocking the reverse mode of NCX, YM-244769 can prevent Ca2+ overload in neurons, a key event leading to excitotoxicity and cell death in various neurodegenerative conditions. The compound's neuroprotective effects have been demonstrated in models of hypoxia/reoxygenation-induced neuronal cell damage.[1][2][4][7]

Data Presentation

Inhibitory Activity of this compound
TargetAssay ConditionIC50 ValueReference
NCX1Intracellular Na+-dependent 45Ca2+ uptake68 ± 2.9 nM[1]
NCX2Intracellular Na+-dependent 45Ca2+ uptake96 ± 3.5 nM[1]
NCX3Intracellular Na+-dependent 45Ca2+ uptake18 ± 1.0 nM[1][5]
Unidirectional outward NCX current (Ca2+ entry mode)Electrophysiological measurement50 nM[1][2][4]

Signaling Pathway

G cluster_0 Pathological Condition (e.g., Ischemia, Excitotoxicity) cluster_1 NCX3 Activity cluster_2 Cellular Consequences High_Na_in Increased Intracellular Na+ NCX3_Reverse NCX3 Reverse Mode (Ca2+ Entry) High_Na_in->NCX3_Reverse Membrane_Depolarization Membrane Depolarization Membrane_Depolarization->NCX3_Reverse Ca_Overload Intracellular Ca2+ Overload NCX3_Reverse->Ca_Overload Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Overload->Mitochondrial_Dysfunction Apoptosis Apoptosis & Neuronal Death Mitochondrial_Dysfunction->Apoptosis YM244769 YM-244769 YM244769->NCX3_Reverse Inhibition

Caption: Mechanism of YM-244769 neuroprotection.

Experimental Protocols

In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol is adapted from a study investigating the role of NCX1 and NCX3 in a model of metabolic impairment relevant to Alzheimer's disease.[8]

1. Cell Culture and Differentiation:

  • Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.

  • For differentiation, seed cells at a density of 2 x 10^4 cells/cm^2 and treat with 10 µM retinoic acid (RA) for 5-7 days.

2. Induction of Neuronal Injury (Metabolic Impairment Model):

  • Following differentiation, expose the cells to a metabolic stressor. For example, treat with 1 mM glyceraldehyde (GA) for 24 hours to mimic impaired glucose metabolism.[9]

3. Treatment with this compound:

  • Prepare a stock solution of this compound in sterile DMSO.

  • Treat the differentiated SH-SY5Y cells with varying concentrations of YM-244769 (e.g., 10 nM - 1 µM) concurrently with the metabolic stressor or as a pre-treatment.

4. Assessment of Neuroprotection:

  • Cell Viability Assay (MTT Assay):

    • After treatment, incubate cells with 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for 3-4 hours at 37°C.

    • Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.

  • Lactate Dehydrogenase (LDH) Assay:

    • Measure LDH release into the culture medium as an indicator of cytotoxicity using a commercially available kit.

  • ATP Assay:

    • Measure intracellular ATP levels using a luciferase-based ATP assay kit to assess mitochondrial function.

  • Reactive Oxygen Species (ROS) Production:

    • Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.

5. Immunofluorescence Staining:

  • Fix cells with 4% paraformaldehyde.

  • Permeabilize with 0.1% Triton X-100.

  • Block with 5% bovine serum albumin (BSA).

  • Incubate with primary antibodies against markers of interest (e.g., β-amyloid, phosphorylated Tau, NCX3).

  • Incubate with fluorescently labeled secondary antibodies.

  • Visualize using a fluorescence or confocal microscope.

Caption: In vitro experimental workflow.

In Vivo Studies in Animal Models of Neurodegenerative Disease (General Protocol)

While specific protocols for YM-244769 in various in vivo models are not extensively detailed in the literature, a general approach can be outlined based on its known properties.

1. Animal Model Selection:

  • Choose a relevant animal model for the neurodegenerative disease of interest.

    • Alzheimer's Disease: 5XFAD or Tg2576 mouse models.

    • Parkinson's Disease: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA (6-hydroxydopamine) induced models.

    • Huntington's Disease: R6/2 or Q175 mouse models.

2. Drug Administration:

  • YM-244769 is orally active.[1]

  • Route of Administration: Oral gavage is a suitable method.

  • Dosing: Based on preclinical studies, a starting dose range of 1-10 mg/kg can be explored, with dose-response studies to determine the optimal therapeutic dose.

  • Frequency: Once or twice daily administration, depending on the pharmacokinetic profile of the compound.

3. Experimental Timeline:

  • The timing of treatment initiation (prophylactic vs. therapeutic) will depend on the study's objective.

  • Treatment duration can range from several weeks to months, depending on the disease model and the endpoints being measured.

4. Outcome Measures:

  • Behavioral Assessments:

    • Alzheimer's Disease: Morris water maze, Y-maze for cognitive function.

    • Parkinson's Disease: Rotarod test, cylinder test for motor function.

    • Huntington's Disease: Grip strength, open field test for motor and behavioral deficits.

  • Histological and Immunohistochemical Analysis:

    • At the end of the study, perfuse the animals and collect brain tissue.

    • Perform staining for markers of neurodegeneration (e.g., neuronal loss), protein aggregation (e.g., Aβ plaques, neurofibrillary tangles, α-synuclein aggregates, mutant huntingtin), and neuroinflammation (e.g., microgliosis, astrogliosis).

  • Biochemical Analysis:

    • Measure levels of relevant biomarkers in brain tissue or cerebrospinal fluid (e.g., neurotransmitters, inflammatory cytokines, soluble/insoluble protein aggregates).

G cluster_invivo In Vivo Study Workflow A Select Animal Model (e.g., 5XFAD, MPTP, R6/2) B Administer YM-244769 (Oral Gavage) A->B C Behavioral Testing B->C D Tissue Collection & Analysis C->D E Histology & Immunohistochemistry D->E F Biochemical Analysis D->F

Caption: In vivo experimental workflow.

Conclusion

This compound is a valuable research tool for investigating the role of Na+/Ca2+ exchangers, particularly NCX3, in the pathogenesis of neurodegenerative diseases. Its selectivity and neuroprotective properties make it a compelling candidate for further preclinical investigation. The protocols outlined in this document provide a framework for researchers to explore the therapeutic potential of targeting NCX in various models of neurodegeneration.

References

Application Notes and Protocols for Studying Neuroprotection with YM-244769 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-244769 dihydrochloride (B599025) is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), with a notable preference for the NCX3 isoform.[1][2] The NCX system is a critical component of cellular calcium homeostasis, and its dysregulation is implicated in the pathophysiology of various neurological disorders, including cerebral ischemia and neurodegenerative diseases. By inhibiting the reverse mode of NCX, particularly NCX3 which is prominently expressed in the brain, YM-244769 dihydrochloride can prevent the detrimental influx of calcium into neurons during excitotoxic conditions. This mechanism of action makes YM-244769 a promising candidate for neuroprotective therapeutic strategies.[1]

These application notes provide a comprehensive guide for the experimental design of studies aimed at evaluating the neuroprotective effects of this compound in both in vitro and in vivo models.

Mechanism of Action

This compound selectively inhibits the Na+/Ca2+ exchanger, with IC50 values of 68 nM, 96 nM, and 18 nM for NCX1, NCX2, and NCX3, respectively.[2] During cerebral ischemia, intracellular sodium levels rise, and the cell membrane depolarizes. This condition favors the reverse operation of the NCX, leading to a massive influx of calcium ions, which in turn activates various downstream cell death pathways. YM-244769, by preferentially blocking NCX3, mitigates this calcium overload, thereby protecting neurons from ischemic damage.[1]

The neuroprotective effect of NCX3 inhibition is linked to the activation of the PI3K/Akt signaling pathway, a crucial mediator of cell survival. Activated Akt can phosphorylate and inactivate pro-apoptotic proteins such as GSK3β and Bad, and upregulate the expression of anti-apoptotic proteins like Bcl-2, ultimately leading to enhanced neuronal survival.

Data Presentation

Table 1: In Vitro Efficacy of this compound

Cell LineInsult ModelYM-244769 ConcentrationEndpoint MeasuredObserved EffectReference
SH-SY5Y Human NeuroblastomaHypoxia/Reoxygenation100 nMLDH ReleaseSignificant reduction in LDH release[1]
SH-SY5Y Human NeuroblastomaHypoxia/Reoxygenation100 nMCell ViabilitySignificant increase in cell viability[1]

Table 2: Proposed In Vivo Efficacy of this compound in a Rodent Stroke Model

Animal ModelStroke ModelYM-244769 DoseAdministration RouteTiming of AdministrationKey Findings (Expected)
Sprague-Dawley RatTransient MCAO1-10 mg/kgIntravenous (i.v.)Pre- or post-ischemiaReduction in infarct volume, improvement in neurological score

Experimental Protocols

In Vitro Neuroprotection Assay: Hypoxia/Reoxygenation in SH-SY5Y Cells

This protocol describes the induction of hypoxia/reoxygenation injury in the human neuroblastoma cell line SH-SY5Y to evaluate the neuroprotective effects of this compound.

Materials:

  • SH-SY5Y cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Glucose-free DMEM

  • This compound

  • Hypoxia chamber (1% O2, 5% CO2, 94% N2)

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • MTT or WST-1 cell viability assay kit

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Replace the medium with fresh DMEM containing various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control. Incubate for 1 hour.

  • Hypoxia Induction: Replace the medium with glucose-free DMEM. Place the plates in a hypoxia chamber for 4-6 hours at 37°C.

  • Reoxygenation: Remove the plates from the hypoxia chamber and replace the glucose-free DMEM with normal DMEM containing the respective concentrations of YM-244769 or vehicle. Return the plates to a normoxic incubator (95% air, 5% CO2) for 24 hours.

  • Assessment of Cell Death and Viability:

    • LDH Assay: Collect the cell culture supernatant to measure LDH release according to the manufacturer's instructions. This assay quantifies cell lysis.[3][4]

    • Cell Viability Assay (MTT/WST-1): Add MTT or WST-1 reagent to the wells and incubate as per the manufacturer's protocol. Measure the absorbance to determine the metabolic activity of viable cells.

In Vivo Neuroprotection Assay: Transient Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol provides a framework for assessing the neuroprotective effects of this compound in a rat model of ischemic stroke.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for MCAO

  • 4-0 monofilament nylon suture with a rounded tip

  • 2,3,5-triphenyltetrazolium chloride (TTC)

  • Neurological scoring system (e.g., Bederson's scale)

Procedure:

  • Animal Preparation: Anesthetize the rat and maintain its body temperature at 37°C.

  • MCAO Surgery:

    • Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA.

    • Insert the monofilament suture into the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA).[5][6]

    • After 90 minutes of occlusion, withdraw the suture to allow for reperfusion.

  • Drug Administration: Administer this compound (e.g., 1-10 mg/kg, i.v.) or vehicle at a predetermined time point (e.g., 30 minutes before reperfusion or immediately after).

  • Neurological Assessment: At 24 hours post-MCAO, evaluate the neurological deficits using a standardized scoring system.

  • Infarct Volume Measurement:

    • Euthanize the rat and perfuse the brain with saline.

    • Remove the brain and slice it into 2 mm coronal sections.

    • Immerse the slices in a 2% TTC solution for 30 minutes at 37°C. Healthy tissue will stain red, while the infarcted tissue will remain white.

    • Capture images of the stained sections and quantify the infarct volume using image analysis software.

Mandatory Visualizations

G cluster_0 Ischemic Cascade cluster_1 NCX3 Reverse Mode Activation cluster_2 YM-244769 Intervention cluster_3 Neuroprotective Signaling Ischemia Cerebral Ischemia ATP_Depletion ATP Depletion Ischemia->ATP_Depletion Depolarization Membrane Depolarization ATP_Depletion->Depolarization Na_Influx Increased Intracellular Na+ Depolarization->Na_Influx NCX3_Reverse NCX3 Reverse Mode Na_Influx->NCX3_Reverse Ca_Influx Massive Ca2+ Influx NCX3_Reverse->Ca_Influx PI3K PI3K YM244769 YM-244769 YM244769->NCX3_Reverse Inhibits Akt p-Akt PI3K->Akt GSK3b GSK3β (inactive) Akt->GSK3b Bad Bad (inactive) Akt->Bad Bcl2 Bcl-2 (active) Akt->Bcl2 Survival Neuronal Survival GSK3b->Survival Bcl2->Survival

Caption: Signaling pathway of YM-244769-mediated neuroprotection.

G cluster_0 In Vitro Workflow A Seed SH-SY5Y Cells B Pre-treat with YM-244769 A->B C Induce Hypoxia B->C D Reoxygenation C->D E Assess Viability (MTT) & Cytotoxicity (LDH) D->E

Caption: In vitro experimental workflow for neuroprotection studies.

G cluster_0 In Vivo Workflow F Induce MCAO in Rats G Administer YM-244769 F->G H Neurological Assessment G->H I Measure Infarct Volume (TTC) H->I

Caption: In vivo experimental workflow for neuroprotection studies.

References

Investigating the Reverse Mode of the Sodium-Calcium Exchanger (NCX) with YM-244769 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The sodium-calcium exchanger (NCX) is a critical bidirectional membrane transporter essential for maintaining calcium homeostasis in various cell types, including cardiomyocytes and neurons. Operating in two distinct modes, the forward mode (Ca²⁺ efflux) and the reverse mode (Ca²⁺ influx), NCX plays a pivotal role in both physiological and pathological processes. Under conditions of intracellular sodium overload and membrane depolarization, such as those occurring during ischemia-reperfusion injury, the NCX can switch to its reverse mode, leading to a detrimental influx of calcium. This calcium overload is a key trigger for a cascade of events culminating in cell death and tissue damage.

YM-244769 dihydrochloride (B599025) is a potent and selective inhibitor of the Na⁺/Ca²⁺ exchanger.[1] It exhibits a preferential inhibitory effect on the reverse mode of NCX, making it a valuable pharmacological tool for investigating the roles of this transporter in pathological calcium signaling.[2][3] Furthermore, YM-244769 displays isoform selectivity, with a higher potency for NCX3 compared to NCX1 and NCX2.[4][5] These characteristics make YM-244769 an ideal candidate for dissecting the specific contributions of reverse mode NCX activity in various disease models and for the development of novel therapeutic strategies targeting pathological calcium influx.

These application notes provide detailed protocols for utilizing YM-244769 dihydrochloride to investigate the reverse mode of NCX in cellular and tissue models.

Data Presentation: Inhibitory Potency of YM-244769

The following tables summarize the quantitative data on the inhibitory effects of YM-244769 on different NCX isoforms and operational modes.

ParameterCell Type/SystemValueReference
IC₅₀ (Unidirectional Outward Iɴᴄx - Ca²⁺ Entry Mode) Guinea Pig Cardiac Ventricular Myocytes0.05 µM[2]
IC₅₀ (Bidirectional Outward and Inward Iɴᴄx) Guinea Pig Cardiac Ventricular Myocytes~0.1 µM[2]
Inhibition of Inward Iɴᴄx (Ca²⁺ Exit Mode) Guinea Pig Cardiac Ventricular Myocytes~50% at 10 µM[2]
NCX IsoformAssayIC₅₀Reference
NCX1 ⁴⁵Ca²⁺ Uptake68 nM[3][6]
NCX2 ⁴⁵Ca²⁺ Uptake96 nM[3][6]
NCX3 ⁴⁵Ca²⁺ Uptake18 nM[3][4][5][6]

Signaling Pathway: Ischemia-Reperfusion Injury and NCX Reverse Mode

During ischemia-reperfusion, a series of cellular events leads to the activation of the reverse mode of NCX, contributing significantly to calcium overload and subsequent cell injury. YM-244769 can mitigate this pathological cascade by selectively inhibiting this Ca²⁺ entry pathway.

Signaling Pathway of NCX Reverse Mode Activation in Ischemia-Reperfusion Injury Ischemia Ischemia ATP_Depletion ATP Depletion Ischemia->ATP_Depletion Anaerobic_Glycolysis Anaerobic Glycolysis Ischemia->Anaerobic_Glycolysis NaK_ATPase_Inhibition Na+/K+ ATPase Inhibition ATP_Depletion->NaK_ATPase_Inhibition Intracellular_Acidosis Intracellular Acidosis (↓pH) Anaerobic_Glycolysis->Intracellular_Acidosis NHE_Activation Na+/H+ Exchanger (NHE) Activation Intracellular_Acidosis->NHE_Activation Intracellular_Na_Increase Increased Intracellular Na+ NaK_ATPase_Inhibition->Intracellular_Na_Increase NHE_Activation->Intracellular_Na_Increase NCX_Reverse_Mode NCX Reverse Mode (Ca²+ Influx) Intracellular_Na_Increase->NCX_Reverse_Mode Ca_Overload Intracellular Ca²+ Overload NCX_Reverse_Mode->Ca_Overload YM244769 YM-244769 YM244769->NCX_Reverse_Mode Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Overload->Mitochondrial_Dysfunction CaMKII_Activation CaMKII Activation Ca_Overload->CaMKII_Activation Apoptosis Apoptosis & Cell Death Mitochondrial_Dysfunction->Apoptosis CaMKII_Activation->Apoptosis

Ischemia-Reperfusion Injury Pathway

Experimental Protocols

Whole-Cell Voltage-Clamp Electrophysiology for Measuring NCX Reverse Mode Current

This protocol is designed to measure the outward current generated by the reverse mode of NCX (Ca²⁺ influx, Na⁺ efflux) in isolated cardiomyocytes.

Experimental Workflow:

cluster_0 Cell Preparation cluster_1 Electrophysiology Setup cluster_2 Data Acquisition and Analysis Cell_Isolation Isolate single ventricular myocytes Patch_Pipette Prepare patch pipette with internal solution Cell_Isolation->Patch_Pipette Whole_Cell Establish whole-cell configuration Patch_Pipette->Whole_Cell Voltage_Clamp Apply voltage ramp protocol Whole_Cell->Voltage_Clamp Record_Control Record baseline NCX current Voltage_Clamp->Record_Control Apply_YM Apply YM-244769 Record_Control->Apply_YM Record_Inhibited Record inhibited NCX current Apply_YM->Record_Inhibited Apply_NiCl2 Apply NiCl₂ (non-selective NCX blocker) Record_Inhibited->Apply_NiCl2 Record_Blocked Record fully blocked current Apply_NiCl2->Record_Blocked Analyze Subtract currents to isolate NCX component and quantify inhibition Record_Blocked->Analyze

Workflow for Electrophysiological Measurement

Solutions:

  • External Solution (in mM): 135 NaCl, 10 CsCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose, 20 TEACl, 0.33 NaH₂PO₄, 20 µM ouabain (B1677812), 50 µM lidocaine, 1 µM nisoldipine (B1678946) (to block other channels). pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 125 CsCl, 20 TEACl, 5 MgATP, 10 HEPES, 8 NaCl (to promote reverse mode). Free intracellular Ca²⁺ buffered to ~100 nM with EGTA. pH adjusted to 7.2 with CsOH.

Procedure:

  • Isolate single ventricular myocytes using standard enzymatic digestion protocols.

  • Prepare patch pipettes with a resistance of 2-4 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a selected myocyte.

  • Apply a voltage ramp protocol, for example, from a holding potential of -40 mV, depolarize to +60 mV, and then hyperpolarize to -100 mV.

  • Record the baseline current in the external solution.

  • Perfuse the cell with the external solution containing the desired concentration of YM-244769 and record the current again.

  • To isolate the NCX current, subsequently apply a high concentration of a non-selective NCX inhibitor like NiCl₂ (e.g., 10 mM) to block all NCX activity.

  • The NCX current is determined as the Ni²⁺-sensitive current (current before NiCl₂ - current after NiCl₂). The effect of YM-244769 is then quantified by comparing the NCX current in its presence to the baseline NCX current.

Fluorescence-Based Measurement of NCX Reverse Mode Activity

This method uses a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM) to measure the increase in intracellular Ca²⁺ resulting from reverse mode NCX activity.

Procedure:

  • Culture cells (e.g., cardiomyocytes or a suitable cell line) on glass coverslips.

  • Load the cells with a Ca²⁺ indicator dye, such as 10 µM Fura-2 AM, by incubating for 2 hours at 37°C.

  • To induce reverse mode activity, first load the cells with Na⁺ by incubating them in a Ca²⁺-free, Na⁺-loading buffer for 10 minutes at 37°C.

    • Ca²⁺-free, Na⁺-loading buffer (in mM): 145 NaCl, 5 KCl, 1 MgCl₂, 10 HEPES, 100 µM ouabain (to inhibit the Na⁺/K⁺ pump and promote Na⁺ loading). pH 7.4.

  • Initiate reverse mode NCX by rapidly switching to a Na⁺-free buffer containing Ca²⁺.

    • Na⁺-free buffer (in mM): 145 N-methylglucamine, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 1 mM ouabain. pH 7.4.

  • Monitor the change in intracellular Ca²⁺ concentration using fluorescence microscopy by measuring the ratio of Fura-2 fluorescence at 340 nm and 380 nm excitation wavelengths.

  • To test the effect of YM-244769, pre-incubate the Na⁺-loaded cells with the desired concentration of the inhibitor for a sufficient period before switching to the Na⁺-free buffer.

  • The reverse mode NCX activity is quantified as the amplitude of the rise in intracellular Ca²⁺ upon switching to the Na⁺-free buffer. The inhibitory effect of YM-244769 is determined by comparing this rise in the presence and absence of the compound.

⁴⁵Ca²⁺ Uptake Assay for NCX Reverse Mode

This radioisotope-based assay directly measures the influx of Ca²⁺ into cells or membrane vesicles.

Procedure for Membrane Vesicles:

  • Prepare sarcolemmal vesicles from the tissue of interest.

  • Load the vesicles with Na⁺ by incubating them in a high Na⁺ buffer (e.g., 160 mM NaCl, 20 mM HEPES-Tris, pH 7.4) for 30 minutes at 30°C.

  • To initiate the assay, dilute an aliquot of the Na⁺-loaded vesicles into an uptake medium containing ⁴⁵CaCl₂ and a low Na⁺ (or Na⁺-free) solution to create an outward Na⁺ gradient that drives reverse mode NCX.

    • Uptake Medium (example): 160 mM KCl, 20 mM HEPES-Tris, 50 µM ⁴⁵CaCl₂, ± YM-244769. pH 7.4.

  • Incubate for a short period (e.g., seconds to minutes) at 30°C.

  • Stop the reaction by adding an ice-cold quench buffer (e.g., containing LaCl₃ or EGTA to displace external ⁴⁵Ca²⁺).

  • Rapidly filter the vesicles and wash them to remove extracellular ⁴⁵Ca²⁺.

  • Quantify the amount of ⁴⁵Ca²⁺ taken up by the vesicles using liquid scintillation counting.

  • The inhibitory effect of YM-244769 is determined by comparing the ⁴⁵Ca²⁺ uptake in the presence and absence of the inhibitor.

Conclusion

This compound is a powerful and selective tool for the investigation of the reverse mode of the Na⁺/Ca²⁺ exchanger. Its preferential inhibition of Ca²⁺ influx via NCX allows for the detailed study of the role of this transporter in pathological conditions such as ischemia-reperfusion injury. The protocols outlined in these application notes provide a framework for utilizing YM-244769 to elucidate the mechanisms of NCX-mediated calcium dysregulation and to explore its potential as a therapeutic target.

References

Troubleshooting & Optimization

Optimizing YM-244769 dihydrochloride concentration for in vitro assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of YM-244769 dihydrochloride (B599025) in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is YM-244769 dihydrochloride and what is its primary mechanism of action?

A1: this compound is a potent, selective, and orally active inhibitor of the Na+/Ca2+ exchanger (NCX).[1] It preferentially inhibits the NCX3 isoform and primarily suppresses the reverse (Ca2+ entry) mode of the exchanger.[1][2] Under pathological conditions like ischemia/reperfusion, the reverse mode of NCX can contribute to cellular Ca2+ overload and subsequent cell damage.[2]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in DMSO. For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[1][2] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[1]

Q3: What is a typical effective concentration range for YM-244769 in in vitro assays?

A3: The effective concentration of YM-244769 can vary depending on the cell type and the specific NCX isoform being targeted. IC50 values have been reported to be as low as 18 nM for NCX3 in 45Ca2+ uptake assays.[2][3][4] For inhibition of the NCX current (INCX) in cardiac myocytes, an IC50 of approximately 0.1 µM (100 nM) has been observed.[5] A concentration of 100 nM has been effectively used to inhibit the reverse mode of NCX3 in oligodendrocyte lineage cells.[6] A dose-response curve is typically generated using concentrations ranging from 0.003 to 1 µM.[2]

Q4: Is YM-244769 selective for a particular NCX isoform?

A4: Yes, YM-244769 shows preferential inhibition of the NCX3 isoform. It is approximately 3.8- to 5.3-fold more selective for NCX3 compared to NCX1 and NCX2 in 45Ca2+ uptake assays.[2][3]

Q5: Does YM-244769 inhibit both forward (Ca2+ exit) and reverse (Ca2+ entry) modes of the NCX?

A5: YM-244769 is significantly more potent at inhibiting the reverse (Ca2+ entry) mode of the NCX.[1][5] Its effect on the forward (Ca2+ exit) mode is less potent.[5]

Data Summary

Table 1: Inhibitory Potency (IC50) of YM-244769 in In Vitro Assays

Assay TypeCell/Tissue TypeNCX IsoformIC50 ValueReference
45Ca2+ UptakeCCL39 fibroblasts (transfected)NCX168 ± 2.9 nM[2]
45Ca2+ UptakeCCL39 fibroblasts (transfected)NCX296 ± 3.5 nM[2]
45Ca2+ UptakeCCL39 fibroblasts (transfected)NCX318 ± 1.0 nM[2][3][4]
NCX Current (INCX) - Outward (Ca2+ entry)Guinea pig cardiac ventricular myocytesPrimarily NCX10.05 µM (50 nM)[5]
NCX Current (INCX) - BidirectionalGuinea pig cardiac ventricular myocytesPrimarily NCX1~0.1 µM (100 nM)[5]

Experimental Protocols

Protocol 1: Determining the Effect of YM-244769 on NCX Activity using a 45Ca2+ Uptake Assay

This protocol is adapted from studies on cells stably expressing NCX isoforms.

1. Cell Preparation:

  • Plate cells (e.g., CCL39 fibroblasts transfected with the desired NCX isoform) in appropriate culture dishes and grow to confluence.

2. Na+ Loading:

  • Wash the cells with a Na+-loading buffer (e.g., a solution containing NaCl, HEPES, and ouabain (B1677812) to inhibit the Na+/K+ pump).
  • Incubate the cells in the Na+-loading buffer to increase the intracellular Na+ concentration, which drives the NCX to operate in the reverse mode.

3. 45Ca2+ Uptake Assay:

  • Prepare an uptake buffer containing 45Ca2+ and varying concentrations of YM-244769 (e.g., 0, 0.001, 0.01, 0.1, 1, 10 µM).
  • Aspirate the Na+-loading buffer and add the 45Ca2+ uptake buffer to initiate the reaction.
  • Incubate for a short period (e.g., 30 seconds) at the appropriate temperature (e.g., 37°C).

4. Termination and Lysis:

  • Stop the uptake by rapidly aspirating the uptake buffer and washing the cells with an ice-cold stop solution (e.g., a buffer containing LaCl3 to block Ca2+ channels and exchangers).
  • Lyse the cells with a lysis buffer (e.g., a solution containing NaOH or SDS).

5. Measurement:

  • Transfer the cell lysate to scintillation vials.
  • Determine the amount of 45Ca2+ taken up by the cells using a liquid scintillation counter.
  • Measure the protein concentration of the lysate for normalization.

6. Data Analysis:

  • Calculate the rate of 45Ca2+ uptake (e.g., in nmol/mg protein/min).
  • Plot the uptake rate against the concentration of YM-244769 to determine the IC50 value.

Protocol 2: Assessing the Neuroprotective Effect of YM-244769 in a Hypoxia/Reoxygenation Model

This protocol is based on studies using neuronal cell lines like SH-SY5Y.[2][3]

1. Cell Culture:

  • Plate SH-SY5Y cells in multi-well plates and allow them to adhere and grow.

2. Hypoxia Induction:

  • Replace the normal culture medium with a glucose-free medium.
  • Place the cells in a hypoxic chamber with a low oxygen concentration (e.g., 1% O2, 5% CO2, and 94% N2) for a specified duration (e.g., 3-9 hours).

3. Reoxygenation and Treatment:

  • After the hypoxic period, replace the medium with normal glucose-containing medium.
  • Add YM-244769 at the desired concentrations to the appropriate wells.
  • Return the cells to a normoxic incubator (95% air, 5% CO2) for a reoxygenation period (e.g., 12-24 hours).

4. Cell Viability Assessment:

  • Assess cell viability using a suitable method. Note that MTT assays, which rely on mitochondrial activity, may yield misleading results after hypoxia.[5]
  • LDH Assay: Measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium as an indicator of cell membrane damage.
  • Trypan Blue Exclusion: Stain cells with trypan blue and count the number of viable (unstained) and non-viable (blue) cells.
  • Luminescent Cell Viability Assay: Use a kit that measures ATP levels as an indicator of viable cells.[7]

5. Data Analysis:

  • Calculate the percentage of cell viability or cytotoxicity for each treatment group compared to the control groups (normoxia and hypoxia/reoxygenation without the inhibitor).
  • Determine the protective effect of YM-244769 at different concentrations.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no inhibitory effect - Incorrect concentration: The concentration of YM-244769 may be too low for the specific cell type or NCX isoform. - Degradation of the compound: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation. - Low NCX expression/activity: The cell line used may have low endogenous expression or activity of the target NCX.- Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM). - Prepare fresh dilutions from a properly stored, aliquoted stock solution. - Use cells known to express the target NCX isoform at sufficient levels, or use a transfected cell line.
Inconsistent results between experiments - Variability in cell health and density: Differences in cell passage number, confluency, or overall health can affect experimental outcomes. - Inconsistent incubation times: Variations in the duration of drug exposure or assay steps. - Instability in culture medium: Some components of cell culture media can degrade over time, affecting cell physiology.[8]- Maintain a consistent cell culture practice, using cells within a specific passage number range and plating at a consistent density. - Use timers to ensure precise and consistent incubation periods for all steps. - Prepare fresh complete media for each experiment.
Observed cytotoxicity at higher concentrations - Off-target effects: At high concentrations, small molecule inhibitors can interact with other proteins, leading to toxicity.[3][9] - Solvent toxicity: High concentrations of DMSO can be toxic to some cell lines.- Determine the optimal concentration that provides maximal inhibition with minimal cytotoxicity by performing a dose-response curve for both efficacy and viability. - Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%).
Rebound effect after prolonged treatment - Cellular compensation: Prolonged inhibition of a transporter can lead to compensatory changes in its expression or the expression of other related proteins. A rebound increase in NCX3 expression and activity has been observed after washout of an NCX3 inhibitor.[6]- Be aware of this potential phenomenon in long-term studies. - Consider shorter incubation times or include washout experiments to assess for rebound effects.

Visualizations

G YM-244769 Mechanism of Action cluster_0 Pathological Condition (e.g., Ischemia) cluster_1 Cell Membrane cluster_2 Therapeutic Intervention Increased [Na+]i Increased [Na+]i NCX_activation NCX Reverse Mode (Ca2+ Entry) Increased [Na+]i->NCX_activation Drives NCX NCX Ca_overload Ca2+ Overload NCX->Ca_overload Leads to Cell_Damage Cell Damage / Apoptosis Ca_overload->Cell_Damage YM244769 YM-244769 YM244769->NCX_activation Inhibits G Experimental Workflow: Optimizing YM-244769 Start Start Prepare_Stock Prepare YM-244769 Stock in DMSO Start->Prepare_Stock Dose_Response Dose-Response Assay (e.g., 45Ca2+ uptake) Prepare_Stock->Dose_Response Viability_Assay Cytotoxicity Assay at various concentrations Prepare_Stock->Viability_Assay Determine_IC50 Determine IC50 Dose_Response->Determine_IC50 Select_Optimal_Conc Select Optimal Concentration (Max Efficacy, Min Toxicity) Determine_IC50->Select_Optimal_Conc Viability_Assay->Select_Optimal_Conc Functional_Assay Perform Functional Assay (e.g., Hypoxia/Reoxygenation) Select_Optimal_Conc->Functional_Assay Analyze_Results Analyze & Interpret Results Functional_Assay->Analyze_Results End End Analyze_Results->End G Troubleshooting Logic Problem Inconsistent or No Effect Check_Compound Check Compound Integrity (Fresh Stock, Proper Storage) Problem->Check_Compound Is compound stable? Check_Concentration Verify Concentration Range (Perform Dose-Response) Problem->Check_Concentration Is concentration optimal? Check_Cells Assess Cell Health & NCX Expression Problem->Check_Cells Are cells viable & expressing target? Check_Protocol Review Assay Protocol (Timing, Reagents) Problem->Check_Protocol Is protocol consistent? Off_Target Consider Off-Target Effects or Cytotoxicity Check_Concentration->Off_Target High concentration?

References

YM-244769 dihydrochloride solubility and stock solution preparation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and stock solution preparation of YM-244769 dihydrochloride (B599025).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving YM-244769 dihydrochloride?

A1: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).

Q2: What is the expected solubility of this compound in DMSO?

A2: There are varying reports on the solubility of this compound in DMSO. Some sources indicate a solubility as high as 100 mg/mL, while others report lower values such as 2 mg/mL or less than 51.64 mg/mL.[1] This variability may be due to factors such as the purity of the compound, the water content of the DMSO, and the use of sonication. It is recommended to start with a lower concentration and gradually increase it if needed.

Q3: Is this compound soluble in aqueous solutions?

A3: this compound has limited solubility in aqueous solutions. One report indicates a solubility of at least 2.08 mg/mL in a 20% SBE-β-CD (sulfobutylether-β-cyclodextrin) saline solution.[2] For cell-based assays, it is common practice to dilute a high-concentration DMSO stock solution into the aqueous culture medium.

Q4: What is the solubility of this compound in ethanol (B145695)?

Q5: How should I store the solid compound and my stock solutions?

A5: The solid powder of this compound should be stored at -20°C.[3] Stock solutions prepared in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[4] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.

Troubleshooting Guide

Issue 1: The compound is not dissolving completely in DMSO.

  • Solution 1: Use fresh, high-quality DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of many organic compounds. Always use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.

  • Solution 2: Apply sonication. As recommended by some suppliers, using an ultrasonic bath can aid in the dissolution of this compound.[1]

  • Solution 3: Gentle warming. Gently warming the solution (e.g., to 37°C) may help to increase solubility. However, be cautious about the thermal stability of the compound.

  • Solution 4: Start with a lower concentration. If you are aiming for a very high concentration stock solution and encountering solubility issues, consider preparing a slightly more dilute stock that is still concentrated enough for your experimental needs.

Issue 2: Precipitation occurs when diluting the DMSO stock solution into an aqueous medium.

  • Solution 1: Increase the dilution factor. The final concentration of DMSO in your aqueous solution should be kept as low as possible (typically below 0.5%) to avoid solvent effects on your cells or experiment. A higher dilution factor will result in a lower final DMSO concentration.

  • Solution 2: Pre-warm the aqueous medium. Adding a cold DMSO stock to a room temperature or 37°C aqueous medium can sometimes cause the compound to precipitate out. Pre-warming the aqueous medium before adding the DMSO stock can help.

  • Solution 3: Add the stock solution dropwise while vortexing. Slowly adding the DMSO stock to the aqueous medium while gently vortexing or stirring can help to ensure rapid and even dispersion, minimizing localized high concentrations that can lead to precipitation.

  • Solution 4: Use a carrier agent. For in vivo studies or challenging in vitro systems, the use of solubilizing agents like SBE-β-CD may be necessary to maintain the compound in solution.[2]

Data Presentation

Table 1: Solubility of this compound

SolventReported SolubilityNotes
DMSO100 mg/mLSonication may be required.
DMSO2 mg/mLClear solution.
DMSO<51.64 mg/mLSonication is recommended.[1]
20% SBE-β-CD in saline≥ 2.08 mg/mL[2]
EthanolNot available-
WaterInsoluble

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (Molecular Weight: 516.39 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated scale

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 516.39 g/mol * (1000 mg / 1 g) = 5.16 mg

  • Weigh the compound: Carefully weigh out 5.16 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Dissolve the compound: Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes. Gentle warming to 37°C can also be applied if necessary.

  • Visually inspect for complete dissolution: Ensure that the solution is clear and free of any visible particulates.

  • Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Mandatory Visualization

G cluster_workflow Stock Solution Preparation Workflow start Start weigh Weigh 5.16 mg of This compound start->weigh add_dmso Add 1 mL of anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate (Optional: Gentle Warming) add_dmso->dissolve check Visually Inspect for Complete Dissolution dissolve->check aliquot Aliquot into Single-Use Tubes check->aliquot Yes troubleshoot Troubleshoot: - Use fresh DMSO - Increase sonication time - Gentle warming check->troubleshoot No store Store at -20°C or -80°C aliquot->store end End store->end troubleshoot->dissolve

References

Stability of YM-244769 dihydrochloride in different experimental buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and handling of YM-244769 dihydrochloride (B599025) in common experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a stock solution of YM-244769 dihydrochloride?

A1: It is recommended to prepare a high-concentration stock solution of this compound in an organic solvent. Anhydrous dimethyl sulfoxide (B87167) (DMSO) is a common choice, with concentrations up to 10 mM being achievable. Ensure the compound is fully dissolved by vortexing. Gentle warming or brief sonication can be used to aid dissolution, but avoid excessive heat to prevent degradation.

Q2: How should I store this compound powder and stock solutions?

A2: Proper storage is crucial to maintain the integrity of the compound. The following table summarizes the recommended storage conditions.

FormatStorage TemperatureDurationNotes
Solid Powder -20°CUp to 3 yearsProtect from moisture.
4°CUp to 2 yearsFor shorter-term storage.
DMSO Stock Solution -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthFor more frequent use.

Q3: Is this compound stable in aqueous buffers like PBS, TRIS, or cell culture media (e.g., DMEM)?

A3: Currently, there is limited publicly available data on the quantitative stability of this compound in specific aqueous buffers over time. As a hydrophobic molecule, it is prone to precipitation when diluted from a high-concentration organic stock into an aqueous environment. It is best practice to prepare working solutions in your experimental buffer fresh for each experiment. For long-term experiments, the stability should be validated under your specific experimental conditions.

Q4: What is the recommended final concentration of DMSO in my in vitro experiments?

A4: To avoid solvent-induced cellular toxicity, the final concentration of DMSO in your experimental setup should be kept as low as possible. A final DMSO concentration of less than 0.5%, and ideally below 0.1%, is generally recommended for most cell-based assays.[1] Always include a vehicle control (your experimental buffer with the same final concentration of DMSO) in your experiments.

Troubleshooting Guides

Issue: My this compound precipitates when I dilute my DMSO stock into an aqueous buffer.

This is a common issue known as "solvent shock," which occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous solution where it has poor solubility.

Root Cause Solution
High Final Concentration The intended experimental concentration may exceed the solubility limit of YM-244769 in the aqueous buffer. Solution: Determine the maximum soluble concentration by performing a dilution series and observing for precipitation.
Improper Dilution Technique Rapidly adding the concentrated DMSO stock creates localized areas of high concentration, causing the compound to crash out of solution. Solution: Pre-warm the aqueous buffer (e.g., to 37°C for cell culture media). Add the DMSO stock dropwise while gently vortexing or swirling the buffer to ensure rapid and even dispersion.[1][2]
Stock Solution is Too Concentrated Diluting a very high concentration stock (e.g., 100 mM) directly can exacerbate precipitation. Solution: Prepare an intermediate dilution of the stock in 100% DMSO before the final dilution into the aqueous buffer.
Buffer Composition Components in the buffer, such as salts or proteins in cell culture media, can interact with the compound and reduce its solubility.[3] Solution: If possible, test the solubility in different buffer formulations. For cell culture, serum-free media might behave differently than serum-containing media.

Issue: I observe a precipitate in my cell culture plate after a few hours of incubation.

Delayed precipitation can occur due to various factors within the dynamic cell culture environment.

Root Cause Solution
Compound Instability The compound may be degrading over time in the aqueous, 37°C environment, with the degradation products being insoluble. Solution: Prepare the compound fresh and add it to the cells immediately. For long-term experiments, consider replenishing the media with freshly prepared compound at regular intervals.
Interaction with Media Components The compound may slowly interact with components secreted by the cells or with media components that change over time. Solution: There is no simple fix, but being aware of this possibility is important for data interpretation. Reducing the incubation time, if experimentally feasible, can help.
Media Evaporation Evaporation from the culture wells can increase the compound's effective concentration, pushing it beyond its solubility limit. Solution: Ensure proper humidification in the incubator to minimize evaporation. Use plates with tight-fitting lids or sealing films.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution

This protocol describes a method to minimize precipitation when diluting a DMSO stock solution into an aqueous experimental buffer.

  • Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% anhydrous DMSO.

  • Pre-warm Aqueous Buffer: Warm your final experimental buffer (e.g., DMEM with 10% FBS) to 37°C. This can help improve solubility.

  • Perform Intermediate Dilution (Optional but Recommended): If your final concentration is very low, consider making an intermediate dilution (e.g., 1 mM) in 100% DMSO.

  • Final Dilution: While gently vortexing or swirling the pre-warmed buffer, add the required volume of the DMSO stock solution drop-by-drop. For example, to make a 10 µM working solution from a 10 mM stock, add 10 µL of the stock to 9.99 mL of buffer for a final DMSO concentration of 0.1%.

  • Visual Inspection: Visually inspect the final working solution for any signs of precipitation (cloudiness or visible particles) before adding it to your experiment.

Protocol 2: Assessing the Stability of YM-244769 in an Experimental Buffer

This protocol provides a general framework for determining the stability of YM-244769 in a specific buffer using High-Performance Liquid Chromatography (HPLC).

  • Preparation: Prepare a working solution of YM-244769 in your buffer of interest (e.g., PBS, pH 7.4) at the desired final concentration.

  • Incubation: Incubate the solution at the relevant experimental temperature (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Sample Quenching: Immediately stop any potential degradation by mixing the aliquot with a cold organic solvent like acetonitrile (B52724) or methanol (B129727) and store at -20°C or lower until analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent YM-244769 peak from any potential degradants.

  • Data Analysis: Quantify the peak area of the parent YM-244769 at each time point. Calculate the percentage of the compound remaining relative to the T=0 time point.

Hypothetical Stability Data in PBS (pH 7.4) at 37°C

Time (Hours)% YM-244769 Remaining (Hypothetical)
0100%
198.5%
296.2%
491.8%
885.3%
2468.7%

Note: This data is for illustrative purposes only and is not the result of actual experimental analysis.

Visualizations

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation YM_powder YM-244769 Powder Vortex Vortex / Sonicate YM_powder->Vortex DMSO 100% DMSO DMSO->Vortex Stock_10mM 10 mM Stock in DMSO Vortex->Stock_10mM Dilution Add Stock Dropwise while Vortexing Stock_10mM->Dilution Buffer Pre-warmed (37°C) Aqueous Buffer Buffer->Dilution Working_Sol Final Working Solution (e.g., 10 µM) Dilution->Working_Sol

Caption: Recommended workflow for preparing YM-244769 working solutions.

G Start Precipitation Observed? Cause1 Check Final Concentration Start->Cause1 Yes Cause2 Review Dilution Technique Start->Cause2 Cause3 Assess Buffer Composition Start->Cause3 Sol1 Lower Concentration or Determine Solubility Limit Cause1->Sol1 Sol2 Add Stock Slowly to Pre-warmed, Vortexing Buffer Cause2->Sol2 Sol3 Try Alternative Buffer or Serum-Free Media Cause3->Sol3 End Solution Clear Sol1->End Sol2->End Sol3->End

Caption: Troubleshooting guide for YM-244769 precipitation issues.

References

Identifying and minimizing off-target effects of YM-244769 dihydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and minimize off-target effects of YM-244769 dihydrochloride (B599025).

Frequently Asked Questions (FAQs)

Q1: What is YM-244769 dihydrochloride and what is its primary mechanism of action?

A1: this compound is a potent, selective, and orally active inhibitor of the Na+/Ca2+ exchanger (NCX).[1][2] It preferentially inhibits the NCX3 isoform and acts on the reverse mode of the exchanger, which is responsible for calcium entry into the cell.[3][4][5]

Q2: What are off-target effects and why are they a concern when using this compound?

A2: Off-target effects occur when a compound binds to and alters the function of proteins other than its intended target. These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatable findings. Minimizing off-target effects is crucial for ensuring that the observed biological effects are directly attributable to the inhibition of NCX.

Q3: What are the known IC50 values of YM-244769 for the different NCX isoforms?

A3: The inhibitory concentrations (IC50) of YM-244769 vary for the different NCX isoforms, demonstrating its selectivity for NCX3.[1][3][6]

Quantitative Data Summary

Table 1: Inhibitory Potency (IC50) of YM-244769 against NCX Isoforms

TargetIC50 (nM)
NCX168
NCX296
NCX318

Data sourced from studies on 45Ca2+ uptake in NCX-transfected cells.[1][3][6]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Unexpected or paradoxical cellular phenotype. The observed effect may be due to inhibition of an unknown off-target protein.1. Perform a dose-response experiment: Use the lowest effective concentration of YM-244769. 2. Use a structurally different NCX inhibitor: If a different inhibitor targeting NCX produces the same phenotype, it strengthens the evidence for an on-target effect. 3. Genetic knockdown/knockout: Use siRNA or CRISPR/Cas9 to reduce the expression of NCX3. If the phenotype persists after genetic knockdown, it is likely an off-target effect.
High levels of cell toxicity at low concentrations. The compound may be targeting essential cellular pathways.1. Titrate the concentration: Determine the lowest concentration that inhibits NCX3 without causing significant cell death. 2. Assess cell viability: Use assays such as MTT or trypan blue exclusion to quantify toxicity. 3. Analyze apoptosis markers: Check for markers like cleaved caspase-3 to determine if toxicity is apoptosis-related.
Inconsistent results between experiments. This could be due to variations in cell culture conditions, compound stability, or off-target effects.1. Standardize experimental conditions: Ensure consistent cell density, passage number, and media composition. 2. Prepare fresh solutions: Prepare YM-244769 solutions fresh for each experiment to avoid degradation. 3. Confirm target engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that YM-244769 is binding to NCX3 in your cells.
Lack of a discernible phenotype. The targeted NCX isoform may not be expressed or play a significant role in the investigated pathway in your cell model.1. Confirm NCX isoform expression: Use RT-qPCR or Western blotting to verify the expression of NCX1, NCX2, and NCX3 in your cells. 2. Consult the literature: Review existing research to understand the role of NCX isoforms in your specific biological context.

Experimental Protocols

Protocol 1: Genetic Validation using siRNA-mediated Knockdown

Objective: To verify that the observed phenotype is a direct result of NCX3 inhibition.

Methodology:

  • siRNA Design and Synthesis: Obtain validated siRNAs targeting the specific NCX isoform of interest (e.g., NCX3) and a non-targeting control siRNA.

  • Cell Transfection: Transfect the cells with the NCX3-targeting siRNA and the control siRNA using a suitable transfection reagent.

  • Incubation: Incubate the cells for 48-72 hours to allow for target protein knockdown.

  • Verification of Knockdown: Harvest a subset of the cells to confirm the reduction of NCX3 expression via RT-qPCR or Western blotting.

  • Phenotypic Analysis: Treat the remaining cells with YM-244769 or vehicle control and perform the relevant phenotypic assay.

  • Data Analysis: Compare the phenotype of the NCX3-knockdown cells with that of the control cells treated with YM-244769. A similar phenotype suggests an on-target effect.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of YM-244769 with its target protein (NCX3) in a cellular environment.

Methodology:

  • Cell Treatment: Treat intact cells with YM-244769 at the desired concentration and a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3-5 minutes).

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant and quantify the amount of soluble NCX3 protein using Western blotting or an ELISA.

  • Data Analysis: Plot the amount of soluble NCX3 as a function of temperature for both the vehicle and YM-244769-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Protocol 3: Off-Target Profiling using Kinase Panel Screening

Objective: To identify potential off-target kinases of YM-244769.

Methodology:

  • Compound Preparation: Prepare a stock solution of YM-244769 (e.g., 10 mM in DMSO).

  • Assay Plate Preparation: Utilize a commercial kinase profiling service that offers a broad panel of recombinant kinases. The service will typically prepare assay plates with individual kinases, their specific substrates, and ATP.

  • Compound Addition: Add YM-244769 at one or more concentrations to the assay wells.

  • Incubation: Incubate the plates to allow the kinase reaction to proceed.

  • Signal Detection: The service will use a suitable method (e.g., radiometric, fluorescence, or luminescence) to measure the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each kinase at the tested concentrations of YM-244769. Significant inhibition of any kinase would identify it as a potential off-target.

Visualizations

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_reverse Reverse Mode (Ca2+ Influx) 3Na_ext 3 Na+ NCX NCX Transporter 3Na_ext->NCX Forward Mode (Ca2+ Efflux) Ca_int Ca2+ Ca_int->NCX 3Na_int 3 Na+ Ca_ext Ca2+ NCX->3Na_int NCX->Ca_ext Ca_int_rev Ca2+ NCX->Ca_int_rev 3Na_ext_rev 3 Na+ NCX->3Na_ext_rev YM244769 YM-244769 YM244769->NCX Inhibits Reverse Mode 3Na_int_rev 3 Na+ 3Na_int_rev->NCX Ca_ext_rev Ca2+ Ca_ext_rev->NCX start Start: Observe Phenotype with YM-244769 is_on_target Is the effect on-target? start->is_on_target genetic_validation Genetic Validation (siRNA/CRISPR of NCX3) is_on_target->genetic_validation Validate phenotype_recapitulated Phenotype Recapitulated? genetic_validation->phenotype_recapitulated orthogonal_inhibitor Orthogonal Approach (Structurally different NCX inhibitor) phenotype_recapitulated->orthogonal_inhibitor Yes off_target_investigation Investigate Off-Target Effects phenotype_recapitulated->off_target_investigation No same_phenotype Same Phenotype? orthogonal_inhibitor->same_phenotype on_target_conclusion High Confidence On-Target Effect same_phenotype->on_target_conclusion Yes same_phenotype->off_target_investigation No end End on_target_conclusion->end profiling Off-Target Profiling (e.g., Kinase Panel) off_target_investigation->profiling profiling->end start Unexpected Experimental Result check_concentration Is the lowest effective concentration being used? start->check_concentration dose_response Perform Dose-Response Experiment check_concentration->dose_response No check_target_expression Is the target (NCX3) expressed in the cell line? check_concentration->check_target_expression Yes dose_response->check_concentration verify_expression Verify Expression (RT-qPCR/Western Blot) check_target_expression->verify_expression No confirm_target_engagement Is there direct evidence of target engagement? check_target_expression->confirm_target_engagement Yes verify_expression->check_target_expression cetsa Perform CETSA confirm_target_engagement->cetsa No genetic_validation Does genetic knockdown replicate the phenotype? confirm_target_engagement->genetic_validation Yes cetsa->confirm_target_engagement sirna_crispr Perform siRNA/CRISPR Knockdown genetic_validation->sirna_crispr Unsure off_target High likelihood of Off-Target Effect genetic_validation->off_target No on_target Result is likely On-Target genetic_validation->on_target Yes sirna_crispr->genetic_validation

References

Determining the optimal incubation time for YM-244769 dihydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing YM-244769 dihydrochloride (B599025), a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), with a focus on determining the optimal incubation time for various experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of YM-244769 dihydrochloride?

A1: this compound is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX). It preferentially targets the NCX3 isoform and primarily inhibits the "reverse mode" of the exchanger, which is responsible for calcium ion influx into the cell.[1][2][3] Its high affinity for NCX3 makes it a valuable tool for studying the specific roles of this isoform in various physiological and pathological processes.

Q2: What is a typical effective concentration for this compound?

A2: The effective concentration of this compound is highly dependent on the cell type and the specific NCX isoform being targeted. The IC50 (half-maximal inhibitory concentration) for NCX3 is approximately 18 nM, while for NCX1 and NCX2, it is around 68 nM and 96 nM, respectively.[3] For cell-based assays, concentrations ranging from 10 nM to 1 µM are commonly reported in the literature. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q3: How long should I incubate my cells with this compound?

A3: The optimal incubation time is highly dependent on the experimental endpoint. For studies measuring direct and rapid effects on ion flux, such as electrophysiological measurements, a short incubation of several minutes may be sufficient.[4] For experiments assessing downstream cellular processes like gene expression, protein expression, or cell viability, longer incubation times ranging from several hours to 72 hours may be necessary. A time-course experiment is essential to determine the ideal incubation period for your specific research question.

Q4: Is this compound known to have off-target effects?

A4: While YM-244769 is considered a selective NCX inhibitor, like any pharmacological agent, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations.[5] It is crucial to include appropriate controls in your experiments, such as using a second, structurally different NCX inhibitor or employing genetic knockdown (e.g., siRNA) of the target protein to confirm that the observed effects are specifically due to NCX inhibition.

Q5: What is the stability of this compound in cell culture media?

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of the inhibitor. 1. Incubation time is too short: The effect on downstream pathways may require more time to manifest. 2. Inhibitor concentration is too low: The concentration may not be sufficient to achieve significant inhibition in your specific cell type. 3. Low expression of the target NCX isoform: The cells may not express the target NCX isoform at a high enough level. 4. Inhibitor degradation: For long incubations, the inhibitor may have degraded.1. Perform a time-course experiment: Test a range of incubation times (e.g., 1, 6, 12, 24, 48 hours) to identify the optimal duration. 2. Perform a dose-response experiment: Test a range of concentrations (e.g., 10 nM to 10 µM) to determine the IC50 in your system. 3. Verify target expression: Use techniques like qPCR or Western blotting to confirm the expression of NCX1, NCX2, and NCX3 in your cells. 4. Replenish media with fresh inhibitor: For incubations longer than 24-48 hours, consider replacing the media and inhibitor.
High cell toxicity or unexpected changes in cell viability. 1. Inhibitor concentration is too high: High concentrations can lead to off-target effects and cytotoxicity. 2. Long incubation time: Prolonged exposure, even at lower concentrations, may impact cell health. 3. Solvent toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) may be causing toxicity.1. Lower the inhibitor concentration: Use the lowest effective concentration determined from your dose-response curve. 2. Reduce the incubation time: Determine the minimum time required to observe the desired effect. 3. Include a vehicle control: Always include a control group treated with the same concentration of the solvent to assess its effect on cell viability. Ensure the final solvent concentration is low (typically <0.1%).
Inconsistent or variable results between experiments. 1. Inconsistent cell culture conditions: Variations in cell density, passage number, or media composition can affect the cellular response. 2. Inhibitor stock solution degradation: Improper storage of the stock solution can lead to loss of activity. 3. Pipetting errors: Inaccurate pipetting can lead to variations in the final inhibitor concentration.1. Standardize cell culture protocols: Maintain consistent cell seeding densities and use cells within a defined passage number range. 2. Properly store stock solutions: Aliquot and store the inhibitor stock solution at -20°C or -80°C as recommended by the manufacturer and avoid repeated freeze-thaw cycles. 3. Use calibrated pipettes and proper technique: Ensure accurate and consistent delivery of the inhibitor to your experimental wells.

Experimental Protocols

Protocol 1: Determining the Optimal Incubation Time Using a Cell Viability Assay

This protocol outlines a time-course experiment to determine the optimal incubation time of this compound for studies assessing its impact on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, resazurin)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control with the same final concentration of the solvent.

  • Treatment: Treat the cells with the different concentrations of the inhibitor and the vehicle control.

  • Incubation: Incubate the plates for a range of time points (e.g., 6, 12, 24, 48, and 72 hours).

  • Cell Viability Assessment: At each time point, add the cell viability reagent to the wells according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control for each time point to determine the percentage of cell viability. Plot cell viability against the incubation time for each concentration to identify the time point that provides a significant and robust effect.

Protocol 2: Assessing NCX Inhibition via Calcium Imaging

This protocol provides a method to directly assess the inhibitory effect of this compound on NCX-mediated calcium influx.

Materials:

  • Cells of interest cultured on glass-bottom dishes

  • Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Imaging buffer (e.g., Hanks' Balanced Salt Solution)

  • This compound

  • Reagents to induce reverse mode NCX activity (e.g., ouabain (B1677812) or a low Na+, high Ca2+ buffer)

  • Fluorescence microscope with a live-cell imaging system

Procedure:

  • Cell Loading: Load the cells with a fluorescent calcium indicator according to the manufacturer's protocol.

  • Baseline Measurement: Acquire baseline fluorescence images of the cells in a standard imaging buffer.

  • Inhibitor Incubation: Perfuse the cells with the imaging buffer containing the desired concentration of this compound or a vehicle control. A short pre-incubation time of 5-15 minutes is typically sufficient.

  • Induction of NCX Reverse Mode: Induce calcium influx via the reverse mode of NCX by applying a stimulus such as ouabain (to increase intracellular sodium) or by switching to a low sodium, high calcium buffer.

  • Image Acquisition: Continuously record the changes in intracellular calcium concentration by acquiring fluorescence images over time.

  • Data Analysis: Quantify the changes in fluorescence intensity in the inhibitor-treated group compared to the control group. A reduction in the rate and magnitude of the calcium increase in the presence of YM-244769 indicates effective inhibition of NCX.

Data Presentation

Table 1: IC50 Values of this compound for Different NCX Isoforms

NCX IsoformIC50 (nM)
NCX168
NCX296
NCX318
Data compiled from published literature.[3]

Table 2: Examples of Experimental Conditions for this compound

Cell TypeAssayConcentrationIncubation TimeReference
SH-SY5Y (neuroblastoma)Neuroprotection (LDH release)0.3 - 1 µM16 hours (during reoxygenation)[1]
MO3.13 (oligodendrocytes)Calcium imaging100 nM2.5 hours
Guinea pig cardiac myocytesElectrophysiology (patch clamp)0.05 - 10 µMAcute application (minutes)[6]

Visualizations

NCX_Inhibition_Pathway cluster_intracellular Intracellular Space cluster_membrane Plasma Membrane cluster_inhibition Pathological Conditions (e.g., Ischemia) High_Na High [Na+] NCX NCX High_Na->NCX 3 Na+ Low_Ca Low [Ca2+] Low_Ca->NCX 1 Ca2+ Low_Na Low [Na+] High_Ca High [Ca2+] Ca_Signal Ca2+ Signaling (e.g., Gene Expression, Enzyme Activation) High_Ca->Ca_Signal NCX->Low_Na NCX->High_Ca High_Na_intra High Intracellular [Na+] High_Na_intra->NCX Reverse Mode (Ca2+ Influx) YM244769 YM-244769 YM244769->NCX Inhibition

Caption: Signaling pathway of the Na+/Ca2+ exchanger and its inhibition by YM-244769.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis A Seed Cells in 96-well Plate C Add Inhibitor to Cells A->C B Prepare YM-244769 Dilutions B->C D Incubate for a Range of Time Points C->D E Add Viability Reagent D->E F Measure Signal (Absorbance/Fluorescence) E->F G Analyze Data & Determine Optimal Time F->G

Caption: Experimental workflow for determining the optimal incubation time.

References

Use of appropriate negative controls for YM-244769 dihydrochloride studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the appropriate use of negative controls in studies involving YM-244769 dihydrochloride (B599025).

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle control for in vitro studies with YM-244769 dihydrochloride?

A1: The most commonly used vehicle for dissolving this compound for in vitro experiments is dimethyl sulfoxide (B87167) (DMSO).[1] It is crucial to use a final concentration of DMSO in the cell culture medium that is non-toxic to the specific cell line being used. For many cell lines, a final DMSO concentration of 0.5% or less is considered safe, though some robust cell lines may tolerate up to 1%.

It is imperative to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line. This involves treating cells with a range of DMSO concentrations (e.g., 0.01% to 1%) and assessing cell viability using a standard assay (e.g., MTT, MTS). The highest concentration that does not significantly affect cell viability should be used for all subsequent experiments.[2]

Q2: How should I prepare the vehicle control for in vivo studies?

A2: For in vivo studies, the vehicle for this compound will depend on the route of administration. For oral gavage, a common vehicle is an aqueous solution, which may include suspending agents to ensure uniform delivery. For intraperitoneal injections, if the compound is not soluble in aqueous solutions, a mixture of DMSO and other vehicles like polyethylene (B3416737) glycol (PEG)-400 or saline may be used.[3][4]

As with in vitro studies, it is essential to conduct a vehicle tolerance study in the animal model. This involves administering the vehicle alone to a cohort of animals and monitoring for any adverse effects or changes in the parameters being measured in the main experiment.[5] This helps to distinguish the effects of the drug from any potential effects of the vehicle itself.[6][7]

Q3: Are there any known biological effects of DMSO that I should be aware of?

A3: Yes, DMSO is not biologically inert and can have various effects on cells and organisms. At certain concentrations, it can act as a free radical scavenger, have anti-inflammatory and neuroprotective effects, and can alter gene expression and cellular processes.[8][9] Therefore, including a vehicle-only control group is critical to correctly attribute the observed experimental effects to this compound and not to the solvent.

Q4: What is the best type of negative control to demonstrate the on-target effect of YM-244769?

A4: The most rigorous negative control to demonstrate the on-target effect of YM-244769 is to use a biological system that lacks the target protein, the Na+/Ca2+ exchanger (NCX). Since YM-244769 preferentially inhibits the NCX3 isoform, the ideal negative controls are:

  • In vitro: Cells where the SLC8A3 gene (encoding NCX3) has been knocked out or knocked down (e.g., using CRISPR/Cas9 or siRNA).[10][11][12]

  • In vivo: NCX3 knockout mice (Ncx3-/-).[13][14][15]

In these systems, YM-244769 should have a significantly diminished or no effect compared to the wild-type control, providing strong evidence that its activity is mediated through NCX3.

Q5: Is there an inactive enantiomer or analog of YM-244769 that can be used as a negative control?

Troubleshooting Guides

Issue 1: Unexpected Toxicity or Effects in the Vehicle Control Group (In Vitro)
Possible Cause Troubleshooting Step
DMSO concentration is too high for the cell line.Perform a dose-response curve for DMSO on your specific cell line to determine the maximum non-toxic concentration (typically ≤0.5%).[2] Always include a "no-vehicle" (medium only) control for comparison.
Contamination of cell culture (e.g., mycoplasma, endotoxin).Regularly test cell cultures for mycoplasma contamination. Use endotoxin-free reagents and sterile techniques.[2]
Procedural inconsistencies.Ensure consistent cell seeding density, incubation times, and reagent concentrations across all plates and experiments.
Issue 2: Variability or Unexpected Effects in the Vehicle Control Group (In Vivo)
Possible Cause Troubleshooting Step
The vehicle itself has a biological effect.Conduct a thorough literature search on the potential effects of the chosen vehicle (e.g., DMSO, PEG-400) on the physiological parameters being measured.[3][18] Always include a vehicle-only treated group in your experimental design.
Improper vehicle preparation or administration.Ensure the vehicle is prepared consistently and the administration technique (e.g., gavage, injection) is performed uniformly across all animals.
Stress induced by the administration procedure.Acclimatize animals to handling and the administration procedure before the start of the experiment to minimize stress-related physiological changes.

Data Presentation: Summary of Negative Control Strategies

Control Type Description Advantages Considerations
Vehicle Control A solution identical to the drug formulation but without the active compound (YM-244769).Simple to implement; accounts for effects of the solvent and other excipients.The vehicle itself may have biological effects.[6][7]
Genetic Control (Knockout/Knockdown) Use of cells or animals lacking the target protein (NCX3).Provides the highest level of evidence for on-target drug activity.Requires access to and validation of knockout/knockdown models.[13][14][15][19]
Inactive Analog Control A structurally similar molecule to YM-244769 that does not inhibit NCX.Elegant chemical control for off-target effects.No well-characterized inactive analog of YM-244769 is currently described in the literature.

Experimental Protocols

Protocol: Determining Maximum Tolerated Vehicle (DMSO) Concentration in a Cell-Based Assay
  • Cell Seeding: Plate your cells of interest in a 96-well plate at the desired density for your main experiment and allow them to adhere overnight.

  • Vehicle Dilution Series: Prepare a serial dilution of DMSO in your complete cell culture medium to achieve final concentrations ranging from, for example, 0.01% to 2% (v/v). Include a "no-vehicle" control containing only the culture medium.

  • Treatment: Replace the medium in the wells with the medium containing the different DMSO concentrations.

  • Incubation: Incubate the plate for the same duration as your planned experiment with YM-244769 (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform a cell viability assay (e.g., MTT, MTS, or resazurin-based) according to the manufacturer's protocol.[20]

  • Data Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the "no-vehicle" control. The highest concentration that does not cause a significant decrease in cell viability is the maximum tolerated concentration for your subsequent experiments.[21]

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Studies cluster_groups_invitro Treatment Groups cluster_invivo In Vivo Studies cluster_groups_invivo Treatment Groups invitro_start Start In Vitro Experiment vehicle_prep_invitro Prepare YM-244769 in DMSO & Vehicle Control (DMSO only) invitro_start->vehicle_prep_invitro cell_treatment Treat Cells vehicle_prep_invitro->cell_treatment data_analysis_invitro Data Analysis & Comparison cell_treatment->data_analysis_invitro untreated Untreated Control vehicle_control_invitro Vehicle Control ym244769 YM-244769 invivo_start Start In Vivo Experiment vehicle_prep_invivo Prepare YM-244769 Formulation & Vehicle Control invivo_start->vehicle_prep_invivo animal_treatment Administer to Animals vehicle_prep_invivo->animal_treatment data_collection_invivo Collect Data (e.g., physiological readouts) animal_treatment->data_collection_invivo vehicle_control_invivo Vehicle Control Group ym244769_group YM-244769 Group data_analysis_invivo Data Analysis & Comparison data_collection_invivo->data_analysis_invivo

Caption: Experimental workflows for in vitro and in vivo studies with YM-244769, highlighting the inclusion of vehicle controls.

signaling_pathway cluster_controls Negative Controls YM244769 YM-244769 NCX3 NCX3 Transporter YM244769->NCX3 Inhibits Ca_influx Ca2+ Influx (Reverse Mode) NCX3->Ca_influx Mediates Cellular_Response Downstream Cellular Response (e.g., neuronal damage) Ca_influx->Cellular_Response Vehicle Vehicle Control NCX3_KO NCX3 Knockout NCX3_KO->NCX3 Absence of Target

Caption: Logical relationship of YM-244769 action and the role of negative controls in validating its on-target effect on NCX3.

References

Impact of intracellular sodium concentration on YM-244769 dihydrochloride efficacy.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the impact of intracellular sodium concentration ([Na⁺]ᵢ) on the efficacy of YM-244769 dihydrochloride (B599025), a potent and selective Na⁺/Ca²⁺ exchanger (NCX) inhibitor.

Frequently Asked Questions (FAQs)

Q1: How does intracellular sodium concentration ([Na⁺]ᵢ) affect the efficacy of YM-244769?

A1: The inhibitory effect of YM-244769 is highly dependent on the intracellular sodium concentration. The drug is significantly more potent in the presence of elevated [Na⁺]ᵢ. This is because YM-244769 preferentially inhibits the reverse (Ca²⁺ entry) mode of the Na⁺/Ca²⁺ exchanger, which is activated by high intracellular sodium levels.[1][2] Essentially, the drug's inhibitory mechanism is linked to the Na⁺-dependent inactivation state of the exchanger.[2][3][4] Therefore, experimental conditions that lead to higher [Na⁺]ᵢ will enhance the apparent efficacy of YM-244769.

Q2: I am not observing the expected level of inhibition with YM-244769 in my cell line. What could be the issue?

A2: Several factors related to intracellular sodium could be influencing your results:

  • Low Basal [Na⁺]ᵢ: The cell line you are using may have a naturally low basal intracellular sodium concentration. Under these conditions, the NCX may be predominantly in the forward (Ca²⁺ exit) mode, which is less sensitive to YM-244769.[1][2]

  • Experimental Buffer Composition: Ensure your experimental buffers are not sodium-free or contain very low sodium concentrations, as this will prevent the activation of the reverse mode of the NCX.

  • NCX Isoform Expression: YM-244769 exhibits isoform selectivity, with a higher potency for NCX3 compared to NCX1 and NCX2.[3][4][5] The expression profile of NCX isoforms in your cell line will dictate the overall sensitivity to the inhibitor.

  • Drug Concentration: The IC₅₀ of YM-244769 is in the nanomolar range for the reverse mode of NCX.[6] Confirm that you are using an appropriate concentration for your experimental setup.

Q3: Does YM-244769 inhibit both the forward and reverse modes of the Na⁺/Ca²⁺ exchanger?

A3: YM-244769 is a selective inhibitor of the reverse (Ca²⁺ entry or Na⁺ exit) mode of the NCX.[2] It has a significantly less potent effect on the forward (Ca²⁺ exit or Na⁺ entry) mode.[1][2] At a concentration of 10 µM, YM-244769 only results in about 50% inhibition of the inward NCX current (Ca²⁺ exit mode).[1]

Q4: What is the mechanism behind the Na⁺-dependent inhibition of YM-244769?

A4: The inhibitory action of YM-244769 is linked to the Na⁺-dependent inactivation (also known as I1 inactivation) of the NCX.[2] It is hypothesized that the drug stabilizes the I1 inactive state of the exchanger or accelerates the entry into this state.[2] This mechanism explains its selectivity for the reverse mode, which is induced by high [Na⁺]ᵢ, a condition that also promotes I1 inactivation.[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Variable or inconsistent inhibition with YM-244769. Fluctuations in intracellular sodium concentration between experiments.Standardize cell culture conditions and pre-incubation times. Consider using ionophores like monensin (B1676710) (in a controlled manner) to clamp intracellular sodium at a desired level for the duration of the experiment.
Lower than expected potency of YM-244769. The predominant NCX isoform in the experimental model is less sensitive to the drug (e.g., NCX1 or NCX2).Verify the NCX isoform expression profile of your cells using techniques like qPCR or Western blotting. If possible, use a cell line with a known high expression of NCX3 for positive control experiments.
No significant inhibition observed. The experimental conditions favor the forward mode of NCX (low intracellular Na⁺, high intracellular Ca²⁺).Modify the experimental protocol to induce the reverse mode of NCX. This can be achieved by pre-loading cells with sodium or using a high-sodium intracellular solution in patch-clamp experiments.
Cell viability is affected at higher concentrations of YM-244769. Off-target effects or cytotoxicity at high concentrations.Perform a dose-response curve to determine the optimal concentration that provides significant inhibition without affecting cell viability. Ensure the final DMSO concentration is consistent across all conditions and is non-toxic to your cells.

Quantitative Data Summary

Table 1: Inhibitory Potency (IC₅₀) of YM-244769 on Different NCX Isoforms (Reverse Mode)

NCX IsoformIC₅₀ (nM)
NCX168 ± 2.9
NCX296 ± 3.5
NCX318 ± 1.0

Data obtained from studies on CCL39 fibroblasts stably expressing the respective NCX isoforms, measuring Na⁺-dependent ⁴⁵Ca²⁺ uptake.[2][6]

Table 2: YM-244769 Potency on NCX Current (Iₙcx) in Guinea Pig Cardiac Ventricular Myocytes

NCX Current ModeIC₅₀ (µM)
Unidirectional Outward (Ca²⁺ entry)0.05
Bidirectional Outward and Inward~0.1

These electrophysiological studies highlight the higher potency of YM-244769 on the Ca²⁺ entry mode.[1]

Experimental Protocols

1. Measurement of Na⁺-dependent ⁴⁵Ca²⁺ Uptake (Reverse Mode NCX Activity)

This protocol is adapted from studies investigating the inhibitory effects of YM-244769 on NCX-transfected fibroblasts.[2]

  • Cell Preparation:

    • Culture cells expressing the NCX isoform of interest to confluence in appropriate multi-well plates.

    • Wash the cells twice with a Na⁺-free pre-incubation buffer (e.g., 140 mM KCl, 1 mM MgCl₂, 5 mM glucose, 0.1 mM EGTA, 20 mM HEPES-Tris, pH 7.4).

    • Pre-incubate the cells in the Na⁺-free buffer for 10 minutes at 37°C to deplete intracellular sodium.

    • To load the cells with Na⁺, replace the Na⁺-free buffer with a high-Na⁺ loading buffer (e.g., 140 mM NaCl, 1 mM MgCl₂, 5 mM glucose, 20 mM HEPES-Tris, pH 7.4) and incubate for 5 minutes at 37°C.

  • ⁴⁵Ca²⁺ Uptake Assay:

    • Prepare a reaction buffer containing 140 mM KCl, 1 mM MgCl₂, 5 mM glucose, 20 mM HEPES-Tris (pH 7.4), 10 µM CaCl₂, and ⁴⁵CaCl₂ (specific activity ~1 µCi/mL).

    • Add YM-244769 dihydrochloride at various concentrations to the reaction buffer.

    • Initiate the uptake by aspirating the Na⁺-loading buffer and adding the ⁴⁵Ca²⁺-containing reaction buffer.

    • Allow the uptake to proceed for a short, defined period (e.g., 1 minute) at 37°C.

    • Terminate the reaction by rapidly aspirating the reaction buffer and washing the cells three times with ice-cold stop solution (e.g., 140 mM KCl, 1 mM EGTA).

    • Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH, 0.1% SDS).

    • Measure the radioactivity in the cell lysates using a scintillation counter.

    • Calculate the rate of Na⁺-dependent ⁴⁵Ca²⁺ uptake and determine the IC₅₀ of YM-244769.

2. Whole-Cell Voltage-Clamp Measurement of NCX Current (Iₙcx)

This protocol is a generalized method based on electrophysiological studies in cardiac myocytes.[1]

  • Cell Preparation and Solutions:

    • Isolate single cells (e.g., cardiac ventricular myocytes) using standard enzymatic digestion protocols.

    • Prepare an external solution (e.g., containing 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.5 mM MgCl₂, 5.5 mM glucose, 5 mM HEPES-NaOH, pH 7.4).

    • Prepare an internal (pipette) solution with a defined intracellular sodium concentration (e.g., 5 mM NaCl, 130 mM CsCl, 20 mM TEA-Cl, 5 mM Mg-ATP, 10 mM HEPES-CsOH, pH 7.2). To study the [Na⁺]ᵢ dependency, prepare solutions with varying NaCl concentrations.

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a specific holding potential (e.g., -40 mV).

    • Apply a ramp voltage protocol (e.g., from +60 mV to -120 mV) to elicit the NCX current.

    • To isolate Iₙcx, other ionic currents should be blocked using appropriate channel blockers (e.g., nifedipine (B1678770) for L-type Ca²⁺ channels, ouabain (B1677812) for the Na⁺/K⁺ pump).

    • Apply this compound at different concentrations to the external solution and record the changes in Iₙcx.

    • Analyze the current-voltage relationship to determine the effect of the inhibitor on both the outward (reverse mode) and inward (forward mode) components of the NCX current.

Visualizations

experimental_workflow Experimental Workflow for Testing YM-244769 Efficacy cluster_prep Cell Preparation cluster_assay 45Ca2+ Uptake Assay cluster_analysis Data Analysis cell_culture Culture NCX-expressing cells na_load Load cells with Na+ cell_culture->na_load add_drug Add YM-244769 na_load->add_drug Transfer to assay buffer add_ca45 Initiate uptake with 45Ca2+ add_drug->add_ca45 terminate Terminate and wash add_ca45->terminate measure Measure radioactivity terminate->measure calculate_ic50 Calculate IC50 measure->calculate_ic50

Caption: Workflow for ⁴⁵Ca²⁺ uptake assay.

signaling_pathway Mechanism of Na+-Dependent Inhibition by YM-244769 cluster_membrane Cell Membrane cluster_conditions Mechanism of Na+-Dependent Inhibition by YM-244769 NCX_active NCX (Active) NCX_inactive NCX (Na+-Inactivated) NCX_active->NCX_inactive Na+-dependent inactivation ca_influx Ca2+ Influx (Reverse Mode) NCX_active->ca_influx inhibition Inhibition of Ca2+ Influx NCX_inactive->inhibition Leads to high_na High Intracellular Na+ high_na->NCX_active Activates YM244769 YM-244769 YM24476g9 YM24476g9 YM24476g9->NCX_inactive Stabilizes

References

How to address variability in results with YM-244769 dihydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address variability in results obtained with YM-244769 dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

YM-244769 is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX).[1][2][3] It preferentially inhibits the reverse mode (Ca2+ entry) of the exchanger.[2][4]

Q2: Is YM-244769 selective for a specific NCX isoform?

Yes, YM-244769 is most potent against NCX3, showing 3.8- to 5.3-fold greater inhibition compared to NCX1 and NCX2.[2][3]

Q3: What is the solubility and recommended storage for this compound?

YM-244769 is soluble in DMSO at 10 mM. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Q4: Does the inhibitory effect of YM-244769 depend on intracellular ion concentrations?

Yes, the inhibition of the NCX current by YM-244769 is dependent on the intracellular Na+ concentration ([Na+]i).[4] Its inhibitory effect is also related to the kinetics of the Na+-dependent inactivation state of the exchanger.[1]

Troubleshooting Guide

Variability in experimental results with YM-244769 can arise from several factors. Below are common issues and recommended troubleshooting steps.

Problem Potential Cause Recommended Solution
Inconsistent IC50 values across experiments. 1. Variation in intracellular Na+ concentration ([Na+]i): The potency of YM-244769 is dependent on [Na+]i.[4] 2. Different NCX isoform expression: The cell line used may express different ratios of NCX1, NCX2, and NCX3, for which YM-244769 has different affinities.[2][3] 3. Studying forward vs. reverse mode: YM-244769 is more potent against the reverse (Ca2+ entry) mode than the forward (Ca2+ exit) mode.[4]1. Standardize and control [Na+]i: Ensure consistent buffer compositions and cell loading conditions. 2. Characterize NCX isoform expression: Use qPCR or Western blotting to determine the relative expression levels of NCX isoforms in your experimental model. 3. Clearly define the experimental mode: Design assays to specifically measure either the forward or reverse mode of the exchanger.
Lower than expected potency. 1. Incorrect assay mode: The experiment may be primarily measuring the forward mode (Ca2+ exit), where YM-244769 is less potent.[4] 2. Low NCX3 expression: The experimental system may have low or absent NCX3 expression, the most sensitive isoform.[2][3]1. Assay for reverse mode activity: Measure intracellular Na+-dependent 45Ca2+ uptake to assess the inhibitory effect on the reverse mode. 2. Use a positive control cell line: Employ a cell line known to express high levels of NCX3, such as SH-SY5Y cells, to confirm drug activity.[2][3]
High variability between replicates. 1. Inconsistent cell health or density: Variations in cell culture conditions can affect ion homeostasis and exchanger expression. 2. Instability of the compound in solution: Improper storage or handling of YM-244769 can lead to degradation.1. Standardize cell culture and plating procedures: Ensure consistent seeding densities and passage numbers. 2. Prepare fresh dilutions: Prepare fresh dilutions of YM-244769 in your assay buffer from a frozen stock for each experiment. Adhere to recommended storage conditions.[1]

Data Presentation

Table 1: Inhibitory Potency (IC50) of YM-244769 on NCX Isoforms

NCX IsoformIC50 (nM)Assay
NCX168 ± 2.945Ca2+ uptake
NCX296 ± 3.545Ca2+ uptake
NCX318 ± 1.045Ca2+ uptake
NCX1 (unidirectional outward current)50Electrophysiology

Data sourced from references[1] and[4].

Experimental Protocols

Key Experiment: Intracellular Na+-Dependent 45Ca2+ Uptake Assay

This protocol is a generalized method for measuring the inhibitory effect of YM-244769 on the reverse mode of NCX.

  • Cell Culture: Culture cells expressing the NCX isoform(s) of interest to near confluency in appropriate multi-well plates.

  • Na+ Loading: To load the cells with Na+, incubate them in a high-Na+ buffer (e.g., containing 140 mM NaCl) with a Na+ ionophore like monensin (B1676710) for a defined period.

  • Wash Step: Rapidly wash the cells with a Na+-free and Ca2+-free buffer to remove the ionophore and extracellular Na+.

  • Inhibitor Incubation: Pre-incubate the cells with varying concentrations of YM-244769 in a Na+-free, Ca2+-free buffer for 10-15 minutes.

  • Initiate 45Ca2+ Uptake: Start the uptake reaction by adding a buffer containing 45Ca2+ and maintaining Na+-free conditions.

  • Terminate Uptake: After a short incubation period (e.g., 1-5 minutes), stop the reaction by rapidly aspirating the radioactive solution and washing the cells with an ice-cold stop solution (e.g., LaCl3 in buffer).

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated 45Ca2+ using a scintillation counter.

  • Data Analysis: Plot the 45Ca2+ uptake against the concentration of YM-244769 to determine the IC50 value.

Visualizations

cluster_EC Extracellular Space cluster_IC Intracellular Space cluster_EC_rev Extracellular Space cluster_IC_rev Intracellular Space EC_Na High Na+ NCX NCX (Forward Mode) EC_Na->NCX 3 Na+ EC_Ca Low Ca2+ IC_Na Low Na+ IC_Ca High Ca2+ IC_Ca->NCX 1 Ca2+ NCX->EC_Ca 1 Ca2+ NCX->IC_Na 3 Na+ EC_Na_rev Low Na+ EC_Ca_rev High Ca2+ NCX_rev NCX (Reverse Mode) EC_Ca_rev->NCX_rev 1 Ca2+ IC_Na_rev High Na+ IC_Na_rev->NCX_rev 3 Na+ IC_Ca_rev Low Ca2+ NCX_rev->EC_Na_rev 3 Na+ NCX_rev->IC_Ca_rev 1 Ca2+ YM YM-244769 YM->NCX_rev Inhibits

Caption: NCX forward and reverse modes, with YM-244769 inhibiting the reverse mode.

start Inconsistent Results with YM-244769 check_ic50 Are IC50 values consistent? start->check_ic50 check_potency Is potency lower than expected? check_ic50->check_potency No ic50_cause1 Check [Na+]i control check_ic50->ic50_cause1 Yes check_variability High variability between replicates? check_potency->check_variability No potency_cause1 Assay for reverse mode (Ca2+ uptake) check_potency->potency_cause1 Yes variability_cause1 Standardize cell culture check_variability->variability_cause1 Yes end Consistent Results check_variability->end No ic50_cause2 Characterize NCX isoform expression ic50_cause1->ic50_cause2 ic50_cause3 Confirm assay mode (forward/reverse) ic50_cause2->ic50_cause3 ic50_cause3->end potency_cause2 Use positive control cell line (e.g., SH-SY5Y) potency_cause1->potency_cause2 potency_cause2->end variability_cause2 Prepare fresh dilutions of YM-244769 variability_cause1->variability_cause2 variability_cause2->end

Caption: Troubleshooting workflow for inconsistent YM-244769 results.

References

YM-244769 dihydrochloride IC50 values in different cell lines.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers and scientists using YM-244769 dihydrochloride (B599025) in their experiments. Below you will find quantitative data, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound.

Quantitative Data: IC50 Values

YM-244769 is a potent and selective inhibitor of the Na⁺/Ca²⁺ exchanger (NCX), showing preferential activity towards the NCX3 isoform. The half-maximal inhibitory concentration (IC50) values vary depending on the specific NCX isoform and the experimental system used.

Cell Line / TargetIC50 ValueAssay TypeKey Notes
NCX3 Transfectants18 nMIntracellular Na⁺-dependent ⁴⁵Ca²⁺ uptakeInhibition is 3.8- to 5.3-fold greater than for NCX1 or NCX2.[1][2]
NCX1 Transfectants~68 - 95 nMIntracellular Na⁺-dependent ⁴⁵Ca²⁺ uptakeCalculated based on the 3.8- to 5.3-fold lower potency compared to NCX3.[1][2]
NCX2 Transfectants~68 - 95 nMIntracellular Na⁺-dependent ⁴⁵Ca²⁺ uptakeCalculated based on the 3.8- to 5.3-fold lower potency compared to NCX3.[1][2]
SH-SY5Y Cells~100 nMBidirectional inward/outward IɴᴄxThese neuronal cells endogenously express both NCX1 and NCX3.[2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during experiments with YM-244769 dihydrochloride.

Q1: Why am I observing a lower-than-expected potency (higher IC50) in my cell line?

A1: Several factors can influence the apparent potency of YM-244769:

  • NCX Isoform Expression: The compound is significantly more potent against NCX3 than NCX1 and NCX2.[1][2][4] Verify the expression profile of NCX isoforms in your specific cell line. Cell lines that exclusively or predominantly express NCX1, like the renal LLC-PK₁ cells, will show a less potent response compared to cells expressing NCX3.[2]

  • Assay Conditions: YM-244769 preferentially inhibits the reverse mode (Ca²⁺ influx) of the NCX exchanger.[1] Assays designed to measure the forward mode (Ca²⁺ efflux) may not show significant inhibition.[1][4] Ensure your ionic conditions (i.e., high intracellular Na⁺) favor the reverse mode of exchange to observe maximal inhibition.

  • Compound Stability: Ensure the compound is properly stored and handled. Prepare fresh dilutions for each experiment from a stock solution to avoid degradation.

Q2: I am not seeing any effect of YM-244769 in my experiment. What could be the cause?

A2:

  • Cell Line Choice: Your chosen cell line may not express NCX isoforms, or the exchanger may not play a significant role in the biological process you are studying. For example, its protective effects are more prominent in neuronal SH-SY5Y cells (expressing NCX1 and NCX3) than in renal LLC-PK₁ cells (expressing NCX1 only) during hypoxia/reoxygenation injury.[2]

  • Mode of Action: YM-244769's inhibitory effect is linked to the Na⁺-dependent inactivation state of the exchanger.[1][2] Experimental conditions that alter this inactivation state could affect the compound's efficacy.

  • Drug Concentration: Review the concentrations being used. For significant inhibition of NCX3, concentrations in the nanomolar range (e.g., 20-100 nM) are typically effective. For cell lines with mixed or predominantly NCX1/NCX2 expression, higher concentrations may be necessary.

Q3: Can YM-244769 be used to differentiate between NCX isoform activities?

A3: Yes, to some extent. Due to its 3.8- to 5.3-fold selectivity for NCX3, YM-244769 can be used as a pharmacological tool to probe the function of NCX3.[1][2] For instance, comparing its effects with less selective NCX inhibitors or with compounds that preferentially target NCX1 (like SN-6) can help elucidate the relative contribution of different isoforms in a specific cellular response.[2]

Experimental Protocols

Protocol 1: Determination of IC50 via ⁴⁵Ca²⁺ Uptake Assay

This protocol is adapted from methodologies used to characterize benzyloxyphenyl NCX inhibitors and is designed to measure the reverse mode of the exchanger.

1. Cell Preparation:

  • Culture cells (e.g., NCX-transfected fibroblasts or SH-SY5Y cells) to a confluent monolayer in appropriate culture dishes.
  • Wash the cells twice with a Na⁺- and Ca²⁺-free buffer (e.g., containing 140 mM KCl, 10 mM glucose, and 10 mM HEPES-Tris, pH 7.4).

2. Na⁺ Loading:

  • To induce the reverse mode of NCX, load the cells with Na⁺. This can be achieved by incubating them for 10-20 minutes in a high-Na⁺ loading buffer (e.g., 140 mM NaCl, 10 mM glucose, 10 mM HEPES-Tris, pH 7.4) in the presence of Na⁺ ionophores like monensin (B1676710) (10 µM).

3. Inhibition and ⁴⁵Ca²⁺ Uptake:

  • Wash the Na⁺-loaded cells rapidly with a Na⁺-free buffer to remove the ionophores.
  • Immediately add the uptake buffer containing various concentrations of this compound (e.g., 1 nM to 10 µM).
  • Initiate the uptake reaction by adding the uptake buffer supplemented with ⁴⁵CaCl₂ (e.g., at a final concentration of 1-2 µCi/mL and desired total Ca²⁺ concentration).
  • Allow the uptake to proceed for a short period (e.g., 1-5 minutes) at 37°C.

4. Termination and Measurement:

  • Terminate the reaction by rapidly aspirating the uptake buffer and washing the cells three times with an ice-cold stop solution (e.g., 100 mM LaCl₃ or 2 mM EGTA in a Na⁺-free buffer) to remove extracellular ⁴⁵Ca²⁺.
  • Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH with 1% Triton X-100).
  • Measure the radioactivity in the cell lysates using a scintillation counter.

5. Data Analysis:

  • Calculate the percentage inhibition for each concentration of YM-244769 relative to the control (no inhibitor).
  • Plot the percentage inhibition against the log concentration of the inhibitor and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway and Mechanism of Action

The diagram below illustrates the function of the Na⁺/Ca²⁺ exchanger (NCX) and the inhibitory action of YM-244769.

Caption: Inhibition of the NCX reverse mode by YM-244769.

Experimental Workflow

The following diagram outlines the key steps for determining the IC50 value of an NCX inhibitor.

IC50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Culture Cells (e.g., NCX-transfected) B 2. Load Cells with Na⁺ (e.g., using monensin) A->B C 3. Pre-incubate with YM-244769 dilutions B->C D 4. Initiate Ca²⁺ Uptake (add ⁴⁵CaCl₂) C->D E 5. Terminate & Wash (ice-cold stop solution) D->E F 6. Lyse Cells & Measure Radioactivity E->F G 7. Plot Dose-Response Curve F->G H 8. Calculate IC50 Value G->H

Caption: Workflow for ⁴⁵Ca²⁺ uptake assay to determine IC50.

References

Validation & Comparative

A Comparative Analysis of YM-244769 and KB-R7943 in Modulating Intracellular Calcium Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmacological tools for neuroscience and cell biology research, inhibitors of the sodium-calcium exchanger (NCX) play a pivotal role in dissecting the complex mechanisms of calcium homeostasis. This guide provides a detailed comparison of two prominent NCX inhibitors, YM-244769 dihydrochloride (B599025) and KB-R7943, with a focus on their efficacy, selectivity, and off-target effects, supported by experimental data.

Overview of YM-244769 and KB-R7943

YM-244769 is a potent and selective inhibitor of the Na+/Ca2+ exchanger, demonstrating a preferential inhibition of the NCX3 isoform.[1][2][3] It is recognized for its neuroprotective effects, particularly in models of hypoxia/reoxygenation-induced neuronal cell damage.[1][3]

KB-R7943 , an isothiourea derivative, is a widely used inhibitor of the reverse mode of the Na+/Ca2+ exchanger.[4][5][6] However, its utility is nuanced by a range of off-target effects, including inhibition of N-methyl-D-aspartate (NMDA) receptors, mitochondrial complex I, and L-type voltage-gated Ca2+ channels.[4][5]

Quantitative Comparison of Efficacy

The following table summarizes the inhibitory concentrations (IC50) of YM-244769 and KB-R7943 on various targets, providing a quantitative basis for comparing their potency and selectivity.

CompoundTargetIC50 ValueCell Type/SystemReference
YM-244769 NCX168 ± 2.9 nMNCX1-transfected cells[2]
NCX296 ± 3.5 nMNCX2-transfected cells[2]
NCX318 ± 1.0 nMNCX3-transfected cells[2][3]
Outward INCX (Ca2+ entry mode)0.05 µMGuinea pig cardiac ventricular myocytes[7]
Bidirectional INCX~0.1 µMGuinea pig cardiac ventricular myocytes[7]
KB-R7943 Reverse Na+/Ca2+ exchanger (NCXrev)5.7 ± 2.1 µMCultured hippocampal neurons[4][5]
NMDA-induced cytosolic Ca2+ increase13.4 ± 3.6 µMCultured hippocampal neurons[4][5]
2,4-dinitrophenol-stimulated respiration11.4 ± 2.4 µMCultured hippocampal neurons[4][5]
Na+-gradient dependent 45Ca2+ uptake5.5 µMBovine adrenal chromaffin cells[8]
ACh-stimulated 45Ca2+ entry6.5 µMBovine adrenal chromaffin cells[8]
ACh-stimulated [Ca2+]c increase1.7 µMBovine adrenal chromaffin cells[8]
Mitochondrial Ca2+ uptake5.5 ± 1.3 µM (Ki)Permeabilized HeLa cells[9]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of YM-244769 and the broader effects of KB-R7943 are illustrated in the following diagrams.

cluster_0 YM-244769 Mechanism YM244769 YM-244769 NCX3 NCX3 YM244769->NCX3 Potent Inhibition NCX1 NCX1 YM244769->NCX1 Inhibition NCX2 NCX2 YM244769->NCX2 Inhibition Cell_Damage Neuronal Cell Damage (e.g., Hypoxia/Reoxygenation) YM244769->Cell_Damage Protection Ca_entry Reverse Mode (Ca²⁺ Entry) NCX3->Ca_entry NCX1->Ca_entry NCX2->Ca_entry Ca_entry->Cell_Damage

Caption: Preferential inhibition of NCX3 by YM-244769.

cluster_1 KB-R7943 Multifaceted Inhibition KBR7943 KB-R7943 NCX_rev Reverse Na⁺/Ca²⁺ Exchanger KBR7943->NCX_rev Inhibits NMDA_R NMDA Receptor KBR7943->NMDA_R Blocks Mito_C1 Mitochondrial Complex I KBR7943->Mito_C1 Inhibits MCU Mitochondrial Ca²⁺ Uniporter KBR7943->MCU Inhibits Nicotinic_R Nicotinic ACh Receptors KBR7943->Nicotinic_R Blocks Ca_overload Cytosolic Ca²⁺ Overload NCX_rev->Ca_overload NMDA_R->Ca_overload Mito_Depol Mitochondrial Depolarization Mito_C1->Mito_Depol MCU->Ca_overload Reduced Mitochondrial Ca²⁺ Uptake Neurotransmission Altered Neurotransmission Nicotinic_R->Neurotransmission

Caption: Off-target effects of KB-R7943.

Experimental Protocols

The following are summaries of key experimental methodologies used to derive the efficacy data presented.

45Ca2+ Uptake Assay for NCX Activity

This assay measures the influx of radioactive calcium into cells, providing a direct measure of NCX activity in its reverse mode.

  • Cell Preparation: Cells (e.g., NCX-transfected fibroblasts, SH-SY5Y neuroblastoma cells) are cultured to confluence in appropriate media.

  • Na+ Loading: To induce the reverse mode of the NCX, intracellular Na+ concentration is elevated. This is typically achieved by pre-incubating the cells in a Na+-rich, K+-free buffer containing a Na+/K+-ATPase inhibitor like ouabain.

  • Initiation of Uptake: The Na+-loaded cells are then incubated in a buffer containing 45Ca2+ and the test compound (YM-244769 or KB-R7943) at various concentrations.

  • Termination and Measurement: The uptake is stopped by rapidly washing the cells with an ice-cold stop solution (e.g., LaCl3-containing buffer) to remove extracellular 45Ca2+. The intracellular 45Ca2+ is then quantified by liquid scintillation counting.

  • Data Analysis: IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Measurement of Intracellular Ca2+ Concentration ([Ca2+]i)

Fluorescent Ca2+ indicators are used to monitor changes in intracellular calcium levels in response to stimuli and inhibitors.

  • Cell Loading: Cultured neurons or other cell types are loaded with a Ca2+-sensitive fluorescent dye, such as Fura-2 AM.

  • Experimental Setup: The cells are placed on the stage of a fluorescence microscope equipped with a system for rapid solution exchange.

  • Stimulation and Inhibition: A baseline fluorescence is recorded, after which the cells are exposed to a stimulus (e.g., NMDA, high K+, or acetylcholine) in the presence or absence of the inhibitor (KB-R7943).

  • Fluorescence Measurement: The fluorescence intensity at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) is recorded over time. The ratio of these intensities is proportional to the [Ca2+]i.

  • Data Analysis: The inhibitory effect is quantified by comparing the peak [Ca2+]i increase in the presence of the inhibitor to the control response.

Experimental Workflow for Assessing Neuroprotection

This workflow is used to evaluate the protective effects of NCX inhibitors against cell death induced by hypoxia and reoxygenation.

cluster_2 Neuroprotection Assay Workflow Start Culture SH-SY5Y Cells Hypoxia Induce Hypoxia (e.g., 8 hours in a low O₂ environment) Start->Hypoxia Reoxygenation Reoxygenation (Return to normal O₂ conditions for 16 hours) Hypoxia->Reoxygenation Treatment Add Inhibitor (YM-244769 or KB-R7943) at the start of reoxygenation Reoxygenation->Treatment LDH_Assay Measure Lactate Dehydrogenase (LDH) Release in the medium Treatment->LDH_Assay Analysis Quantify Cell Death (LDH release is proportional to cell lysis) LDH_Assay->Analysis End Determine Protective Efficacy Analysis->End

References

A Comparative Guide to YM-244769 Dihydrochloride and SEA0400 for Sodium-Calcium Exchanger (NCX) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent inhibitors of the Sodium-Calcium Exchanger (NCX): YM-244769 dihydrochloride (B599025) and SEA0400. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and experimental context to make informed decisions when selecting an NCX inhibitor for their specific research needs.

Introduction to NCX and its Inhibitors

The Sodium-Calcium Exchanger (NCX) is a critical membrane transport protein responsible for maintaining calcium homeostasis in a variety of cell types.[1][2][3] It operates in a bidirectional manner, mediating the electrogenic exchange of three sodium ions (Na⁺) for one calcium ion (Ca²⁺) across the plasma membrane.[1] The direction of transport, either Ca²⁺ efflux (forward mode) or Ca²⁺ influx (reverse mode), is dictated by the transmembrane electrochemical gradients of Na⁺ and Ca²⁺.[2][4] Three distinct mammalian isoforms of NCX have been identified—NCX1, NCX2, and NCX3—each with a unique tissue distribution and regulatory properties.[1][5] NCX1 is widely expressed, with high levels in the heart, while NCX2 and NCX3 are found predominantly in the brain and skeletal muscle.[1][5][6]

Given the crucial role of NCX in cellular calcium signaling, its dysregulation has been implicated in a range of pathologies, making it a key therapeutic target. YM-244769 and SEA0400 are potent, selective, and widely studied small molecule inhibitors of NCX. Both compounds belong to the benzyloxyphenyl class of inhibitors and their inhibitory potency is linked to the Na⁺-dependent inactivation of the exchanger.[7]

Quantitative Comparison of Inhibitor Potency

The inhibitory activities of YM-244769 and SEA0400 have been characterized against the different NCX isoforms. The half-maximal inhibitory concentrations (IC₅₀) from various studies are summarized below. It is important to note that direct comparisons of absolute IC₅₀ values between studies should be made with caution due to potential variations in experimental conditions.

InhibitorNCX1 IC₅₀ (nM)NCX2 IC₅₀ (nM)NCX3 IC₅₀ (nM)Primary SelectivityReference
YM-244769 dihydrochloride 689618NCX3[8]
SEA0400 5 - 33--NCX1[9]

Note: Data for SEA0400 against NCX2 and NCX3 is not as readily available in the reviewed literature, highlighting its primary characterization as an NCX1 inhibitor.

One study directly comparing the two inhibitors on guinea pig cardiac ventricular myocytes concluded that the potency of YM-244769 as an NCX1 inhibitor is similar to that of SEA0400.[7]

Mechanism of Action

Both YM-244769 and SEA0400 exhibit a similar mechanism of action, preferentially inhibiting the reverse mode (Ca²⁺ entry) of the NCX.[7][8] Their inhibitory effect is intrinsically linked to the Na⁺-dependent inactivation of the exchanger.[2][7]

SEA0400 has been shown to stabilize the exchanger in an inward-facing conformation. This stabilization hinders the conformational changes necessary for ion transport and promotes the Na⁺-dependent inactivation state of the exchanger.[2][10] By locking the exchanger in this state, SEA0400 effectively blocks its function.[2][10]

YM-244769 also demonstrates a more potent inhibition of the Ca²⁺ entry mode compared to the Ca²⁺ exit mode, and its inhibitory action is dependent on the intracellular Na⁺ concentration.[7] Like SEA0400, its mechanism is tied to the Na⁺-dependent inactivation process.[8]

cluster_NCX NCX Transporter NCX_inactive Inactive State (Na+ bound, inward-facing) NCX_active Active State (Conformational Cycling) NCX_inactive->NCX_active Low intracellular Na+ NCX_active->NCX_inactive High intracellular Na+ (Na+-dependent inactivation) YM244769 YM-244769 YM244769->NCX_inactive Stabilizes inactive state SEA0400 SEA0400 SEA0400->NCX_inactive Stabilizes inactive state

Mechanism of NCX Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of YM-244769 and SEA0400.

⁴⁵Ca²⁺ Uptake Assay

This assay is a common method to determine the inhibitory effect of compounds on the reverse mode of NCX.

Objective: To measure the influx of radioactive ⁴⁵Ca²⁺ into cells expressing specific NCX isoforms and to determine the IC₅₀ of the inhibitors.

Methodology:

  • Cell Culture: Stably transfect a suitable cell line (e.g., HEK293 or CHO) with the desired NCX isoform (NCX1, NCX2, or NCX3). Culture the cells to confluency in appropriate media.

  • Na⁺ Loading: To induce the reverse mode of NCX, preload the cells with Na⁺. This is typically achieved by incubating the cells in a Na⁺-rich, K⁺-free buffer containing a Na⁺ ionophore like monensin.

  • Initiation of Uptake: Initiate Ca²⁺ uptake by adding an assay buffer containing ⁴⁵CaCl₂ and the test compound (YM-244769 or SEA0400) at various concentrations. The buffer should have a low Na⁺ concentration to maintain the Na⁺ gradient.

  • Termination of Uptake: After a short incubation period (typically 1-2 minutes), rapidly terminate the uptake by washing the cells with an ice-cold stop solution (e.g., a buffer containing LaCl₃ or EGTA) to displace extracellular ⁴⁵Ca²⁺.

  • Quantification: Lyse the cells and measure the intracellular ⁴⁵Ca²⁺ using a scintillation counter.

  • Data Analysis: Plot the ⁴⁵Ca²⁺ uptake against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

start Start cell_culture Cell Culture (NCX-expressing cells) start->cell_culture na_loading Na+ Loading (Induce reverse mode) cell_culture->na_loading initiate_uptake Initiate 45Ca2+ Uptake (Add 45CaCl2 + Inhibitor) na_loading->initiate_uptake terminate_uptake Terminate Uptake (Ice-cold stop solution) initiate_uptake->terminate_uptake quantify Quantification (Scintillation counting) terminate_uptake->quantify data_analysis Data Analysis (IC50 determination) quantify->data_analysis end End data_analysis->end

Workflow for ⁴⁵Ca²⁺ Uptake Assay.
Whole-Cell Voltage-Clamp Electrophysiology

This technique allows for the direct measurement of the NCX current (INCX) and provides a detailed characterization of the inhibitor's effect on the exchanger's activity.

Objective: To measure the bidirectional INCX in isolated cells and determine the IC₅₀ of the inhibitors for both forward and reverse modes.

Methodology:

  • Cell Preparation: Isolate single cells from a relevant tissue (e.g., cardiac ventricular myocytes for NCX1) or use cultured cells expressing the NCX isoform of interest.

  • Patch-Clamp Setup: Use a patch-clamp amplifier and a glass micropipette filled with an internal solution to form a high-resistance "giga-seal" with the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration.

  • Solution Composition: The external and internal solutions are designed to isolate INCX. The internal solution contains a defined concentration of Na⁺ and Ca²⁺ is buffered to a low level. The external solution contains physiological concentrations of ions. Other ionic currents are blocked using specific channel blockers (e.g., nifedipine (B1678770) for L-type Ca²⁺ channels, ouabain (B1677812) for the Na⁺/K⁺ pump).

  • Voltage Protocol: Apply a voltage ramp or step protocol to the cell to elicit both inward (forward mode) and outward (reverse mode) INCX.

  • Inhibitor Application: Perfuse the cell with the external solution containing the test compound (YM-244769 or SEA0400) at various concentrations.

  • Data Acquisition and Analysis: Record the changes in INCX in the presence of the inhibitor. The NCX-specific current can be confirmed by its sensitivity to Ni²⁺, a non-specific NCX blocker. Determine the IC₅₀ values for both inward and outward currents by plotting the current inhibition against the inhibitor concentration.

start Start cell_prep Cell Preparation (e.g., cardiomyocytes) start->cell_prep patch_clamp Whole-Cell Configuration cell_prep->patch_clamp solution_setup Isolate INCX (Specific blockers) patch_clamp->solution_setup voltage_protocol Apply Voltage Protocol (Elicit inward/outward current) solution_setup->voltage_protocol inhibitor_app Apply Inhibitor voltage_protocol->inhibitor_app data_acq Data Acquisition & Analysis (Determine IC50) inhibitor_app->data_acq end End data_acq->end

Workflow for Whole-Cell Voltage-Clamp.

Conclusion

Both YM-244769 and SEA0400 are potent and valuable tools for studying the physiological and pathophysiological roles of the Sodium-Calcium Exchanger. The choice between these two inhibitors will largely depend on the specific NCX isoform of interest.

  • This compound is the inhibitor of choice for studies focusing on NCX3 , given its higher potency for this isoform.

  • SEA0400 is a well-characterized and potent inhibitor, particularly suitable for research on NCX1 .

For studies on NCX1, where both inhibitors show similar potency, the selection may be guided by other factors such as commercial availability, cost, and the specific experimental context. It is always recommended to perform pilot experiments to validate the efficacy of the chosen inhibitor in the specific experimental system being used.

References

Selectivity Profile of YM-244769 Dihydrochloride: A Comparative Guide to NCX Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of YM-244769 dihydrochloride (B599025) with other prominent Sodium-Calcium Exchanger (NCX) inhibitors, namely KB-R7943 and SEA0400. The information presented is collated from various experimental studies to offer a comprehensive overview for researchers in neuroscience and cardiology.

Data Presentation: Inhibitor Potency and Selectivity

The inhibitory potency of YM-244769, KB-R7943, and SEA0400 against the three mammalian NCX isoforms (NCX1, NCX2, and NCX3) is summarized below. The data, presented as IC50 values (the concentration of an inhibitor required for 50% inhibition of NCX activity), has been compiled from multiple studies. It is important to note that direct comparison of absolute values should be made with caution due to potential variations in experimental conditions across different studies.

InhibitorNCX1 IC50 (nM)NCX2 IC50 (nM)NCX3 IC50 (nM)Primary SelectivityReference
YM-244769 Dihydrochloride 689618NCX3
KB-R7943 ~263-457 (EC50)-~3-fold more inhibitory than NCX1/2Reverse Mode / NCX3
SEA0400 ~32-40 (EC50)--NCX1

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of these NCX inhibitors.

45Ca2+ Uptake Assay in NCX-Transfected Cells

This assay is a common method to determine the inhibitory activity of compounds on the reverse mode (Ca2+ influx) of the NCX.

a) Cell Culture and Transfection:

  • Fibroblast cell lines (e.g., CCL39) or human neuroblastoma cells (e.g., SH-SY5Y) are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

  • Cells are stably transfected with plasmids encoding the desired human NCX isoform (NCX1, NCX2, or NCX3) using a suitable transfection reagent (e.g., Lipofectamine).

  • Stable transfectants are selected and maintained in a medium containing a selection antibiotic (e.g., G418).

b) 45Ca2+ Uptake Measurement:

  • Cell Plating: Transfected cells are seeded into 24-well plates and grown to confluence.

  • Na+ Loading: To induce the reverse mode of the NCX, intracellular Na+ concentration is elevated. This is typically achieved by incubating the cells in a Na+-loading buffer (e.g., containing 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 10 mM glucose, and 10 mM HEPES-Tris, pH 7.4) in the presence of a Na+ ionophore like monensin (B1676710) (e.g., 10 µM) for a defined period (e.g., 30 minutes).

  • Initiation of Uptake: The Na+-loading buffer is aspirated, and the uptake of 45Ca2+ is initiated by adding a reaction mixture containing the desired concentration of the NCX inhibitor (or vehicle control) and 45CaCl2 (e.g., 10 µCi/mL) in a buffer with low Na+ or Na+-free conditions to maximize the driving force for Ca2+ entry.

  • Termination of Uptake: After a short incubation period (e.g., 1-2 minutes), the uptake is terminated by rapidly washing the cells three times with an ice-cold stop solution (e.g., 100 mM MgCl2 or LaCl3) to remove extracellular 45Ca2+.

  • Cell Lysis and Scintillation Counting: The cells are lysed with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS). The radioactivity in the cell lysates is then measured using a liquid scintillation counter.

  • Data Analysis: The rate of 45Ca2+ uptake is calculated and plotted against the inhibitor concentration to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology for NCX Current (INCX) Measurement

This technique allows for the direct measurement of the electrical current generated by the NCX, providing insights into both the forward and reverse modes of operation.

a) Cell Preparation:

  • Single ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig) or NCX-transfected cells are used.

  • Cells are placed in a recording chamber on the stage of an inverted microscope and superfused with an external solution.

b) Recording Setup:

  • A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and mounted on a micromanipulator.

  • The micropipette is brought into contact with the cell membrane, and a high-resistance "giga-seal" is formed through gentle suction.

  • The membrane patch under the pipette tip is then ruptured to achieve the "whole-cell" configuration, allowing for electrical access to the cell's interior.

c) Solutions:

  • External Solution (Tyrode's solution): Typically contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 0.33 NaH2PO4, 10 glucose, and 10 HEPES (pH adjusted to 7.4 with NaOH). To isolate INCX, other ion channels are often blocked (e.g., using nifedipine (B1678770) for L-type Ca2+ channels and Cs+ to block K+ channels).

  • Internal (Pipette) Solution: Typically contains (in mM): 120 Cs-glutamate, 20 TEA-Cl, 10 NaCl, 5 Mg-ATP, and 10 HEPES (pH adjusted to 7.2 with CsOH). The intracellular Ca2+ concentration is buffered to a known level using a Ca2+ chelator like EGTA.

d) Voltage-Clamp Protocol and Data Acquisition:

  • The cell is voltage-clamped at a holding potential (e.g., -40 mV).

  • A voltage ramp protocol (e.g., from +80 mV to -120 mV) is applied to elicit both outward (reverse mode) and inward (forward mode) INCX.

  • The NCX-mediated current is identified as the current that is sensitive to the application of a high concentration of a non-specific NCX blocker like Ni2+ (e.g., 5 mM).

  • The test compound (YM-244769, KB-R7943, or SEA0400) is applied at various concentrations, and the reduction in the Ni2+-sensitive current is measured.

  • The concentration-response curve is then plotted to determine the EC50 value for the inhibition of both inward and outward currents.

Mandatory Visualizations

G cluster_inhibitors NCX Inhibitors cluster_isoforms NCX Isoforms YM244769 YM-244769 NCX1 NCX1 YM244769->NCX1 Moderate Potency (IC50: 68 nM) NCX2 NCX2 YM244769->NCX2 Lower Potency (IC50: 96 nM) NCX3 NCX3 YM244769->NCX3 High Potency (IC50: 18 nM) KBR7943 KB-R7943 KBR7943->NCX1 KBR7943->NCX2 KBR7943->NCX3 Preferential Inhibition SEA0400 SEA0400 SEA0400->NCX1 High Potency & Selectivity

Caption: Comparative selectivity profile of NCX inhibitors.

G cluster_workflow 45Ca2+ Uptake Assay Workflow start Start: NCX-transfected cells na_load Na+ Loading (e.g., with monensin) start->na_load inhibit Add Inhibitor + 45Ca2+ na_load->inhibit terminate Terminate Uptake (Wash with stop solution) inhibit->terminate lyse Cell Lysis terminate->lyse count Scintillation Counting lyse->count end End: Determine IC50 count->end

Caption: Experimental workflow for the 45Ca2+ uptake assay.

G cluster_pathway Signaling Pathways Affected by NCX Inhibition NCX_inhibitor NCX Inhibitor (e.g., YM-244769) NCX NCX NCX_inhibitor->NCX Inhibition Ca_influx Decreased Ca2+ Influx (Reverse Mode) NCX->Ca_influx Mediates int_Ca Altered Intracellular Ca2+ Homeostasis Ca_influx->int_Ca Leads to Akt Akt Pathway (Neuronal Differentiation) int_Ca->Akt Rho_ROCK Rho-ROCK Pathway (Neurite Outgrowth) int_Ca->Rho_ROCK

Caption: Signaling pathways influenced by NCX inhibition.

Comparative analysis of YM-244769 dihydrochloride and SN-6 in renal protection.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two Na+/Ca2+ exchange (NCX) inhibitors, YM-244769 dihydrochloride (B599025) and SN-6, with a specific focus on their potential for renal protection. This objective comparison is based on available experimental data to assist researchers in making informed decisions for their studies.

Executive Summary

YM-244769 and SN-6 are both inhibitors of the Na+/Ca2+ exchanger, a critical regulator of intracellular calcium homeostasis. Their primary mechanism of action in a pathological context, such as ischemia-reperfusion injury, is the inhibition of the reverse mode of NCX, which prevents the influx of calcium and subsequent cell death. However, their efficacy in renal protection appears to be highly dependent on their differential selectivity for NCX isoforms.

Available in vitro evidence suggests that SN-6 demonstrates superior protective effects in a renal cell model of hypoxia/reoxygenation injury compared to YM-244769 . This is attributed to its preferential inhibition of the NCX1 isoform, which is the predominant variant expressed in the renal tubules. In contrast, YM-244769 shows higher potency for the NCX3 isoform, making it less effective in tissues where NCX1 is the primary player in calcium dysregulation. To date, there is a lack of published in vivo studies directly comparing the renal protective effects of YM-244769 and SN-6 in animal models of kidney injury.

Data Presentation

The following tables summarize the quantitative data on the inhibitory activity and renal cell protection of YM-244769 and SN-6.

Table 1: Inhibitory Concentration (IC50) of YM-244769 and SN-6 on NCX Isoforms

CompoundNCX1 IC50NCX2 IC50NCX3 IC50Reference
YM-24476968 nM96 nM18 nM[1][2][3][4][5]
SN-62.9 µM16 µM8.6 µM[6][7]

Table 2: Protective Effect of YM-244769 and SN-6 against Hypoxia/Reoxygenation-Induced Cell Damage in LLC-PK1 Renal Cells

CompoundProtective EffectNoteReference
YM-244769Less efficient protectionPreferentially inhibits NCX3[2][3]
SN-6Greater degree of protectionPreferentially inhibits NCX1, the dominant isoform in LLC-PK1 cells[2][3]

Mechanism of Action and Signaling Pathways

The primary mechanism of renal protection for both YM-244769 and SN-6 is the inhibition of the reverse mode of the Na+/Ca2+ exchanger. Under ischemic conditions, intracellular sodium levels rise, leading the NCX to operate in reverse, pumping Na+ out and Ca2+ in. This Ca2+ overload triggers a cascade of detrimental events, including mitochondrial dysfunction, activation of proteases and phospholipases, and ultimately, cell death. By inhibiting this reverse mode, these compounds prevent the initial trigger of this pathological cascade.

General Signaling Pathway for NCX Inhibitors in Renal Ischemia-Rereperfusion Injury

Ischemia Ischemia/ Hypoxia ATP_depletion ATP Depletion Ischemia->ATP_depletion Na_K_pump_inhibition Na+/K+ Pump Inhibition ATP_depletion->Na_K_pump_inhibition Na_influx Intracellular Na+ Increase Na_K_pump_inhibition->Na_influx NCX_reverse Reverse Mode NCX Activation Na_influx->NCX_reverse Ca_overload Intracellular Ca2+ Overload NCX_reverse->Ca_overload Cell_damage Cellular Damage & Apoptosis Ca_overload->Cell_damage NCX_inhibitor YM-244769 / SN-6 NCX_inhibitor->NCX_reverse Inhibition

Caption: General mechanism of NCX inhibitors in renal cell protection.

Specificity of YM-244769 and SN-6 in Renal Context

cluster_ym YM-244769 cluster_sn6 SN-6 YM YM-244769 NCX3 NCX3 (low expression in kidney) YM->NCX3 High Potency Inhibition Renal_Protection Renal Cell Protection NCX3->Renal_Protection Less Effective SN6 SN-6 NCX1 NCX1 (high expression in kidney) SN6->NCX1 Preferential Inhibition NCX1->Renal_Protection More Effective

Caption: Isoform selectivity and its impact on renal protection.

Experimental Protocols

In Vitro Model of Hypoxia/Reoxygenation Injury in LLC-PK1 Cells

This protocol is based on the methodology described in the comparative study by Iwamoto et al. (2006).

1. Cell Culture:

  • LLC-PK1 cells, a porcine renal proximal tubular cell line, are cultured in a suitable medium (e.g., Medium 199) supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Hypoxia Induction:

  • The culture medium is replaced with a glucose-free, serum-free balanced salt solution.

  • The cells are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a duration of 6 hours to induce hypoxic conditions.

3. Reoxygenation and Treatment:

  • After the hypoxic period, the medium is replaced with a glucose-containing, serum-free medium.

  • The cells are returned to a normoxic incubator (95% air, 5% CO2) for 1 hour to simulate reoxygenation.

  • YM-244769 or SN-6 is added to the medium at the beginning of the reoxygenation period at various concentrations.

4. Assessment of Cell Damage (LDH Release Assay):

  • At the end of the reoxygenation period, the culture supernatant is collected.

  • The amount of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the supernatant is quantified using a commercially available LDH cytotoxicity assay kit.

  • The percentage of LDH release is calculated relative to the total LDH content (determined by lysing a control set of cells).

Experimental Workflow

start Start culture Culture LLC-PK1 Renal Cells start->culture hypoxia Induce Hypoxia (6 hours) culture->hypoxia reoxygenation Reoxygenation (1 hour) hypoxia->reoxygenation treatment Add YM-244769 or SN-6 reoxygenation->treatment collect Collect Supernatant treatment->collect ldh_assay LDH Release Assay collect->ldh_assay analyze Analyze Data ldh_assay->analyze end End analyze->end

Caption: Workflow for in vitro hypoxia/reoxygenation experiments.

Conclusion and Future Directions

The currently available in vitro data strongly suggests that SN-6 is a more promising candidate for renal protection than YM-244769, owing to its preferential inhibition of the highly expressed NCX1 isoform in renal tubular cells. YM-244769, with its higher potency for NCX3, may be better suited for applications in tissues where this isoform plays a more critical role in pathological calcium influx.

A significant gap in the current knowledge is the lack of in vivo studies directly comparing these two compounds in animal models of acute kidney injury or chronic kidney disease. Future research should prioritize these in vivo studies to validate the in vitro findings and to assess the therapeutic potential, pharmacokinetics, and safety profiles of YM-244769 and SN-6 in a whole-organism context. Such studies will be crucial for determining the clinical translatability of these promising NCX inhibitors for the treatment of renal diseases.

References

A Comparative Guide to Neuroprotective Compounds: YM-244769 Dihydrochloride and PARP-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the neuroprotective potential of the Na+/Ca2+ exchanger (NCX) inhibitor YM-244769 dihydrochloride (B599025) and the Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor PJ34, based on available preclinical data.

This guide synthesizes experimental findings to compare the efficacy and mechanisms of two distinct classes of neuroprotective compounds. The primary focus is on YM-244769, a selective inhibitor of the Na+/Ca2+ exchanger isoform 3 (NCX3), and PJ34, a potent PARP-1 inhibitor. While direct head-to-head studies are not available in the current literature, this document provides a comparative analysis based on data from standardized in vitro models of ischemia.

Mechanism of Action: Two Distinct Approaches to Neuroprotection

Ischemic stroke triggers a complex cascade of events leading to neuronal death. YM-244769 and PARP-1 inhibitors intervene at different points in this cascade.

YM-244769 Dihydrochloride targets the disruption of calcium homeostasis. During ischemia, intracellular sodium levels rise, causing the NCX to operate in a "reverse mode," importing calcium into the neuron. This calcium overload is a key trigger for excitotoxicity and cell death.[1] YM-244769 preferentially inhibits the NCX3 isoform, which is predominantly expressed in the brain and plays a significant role in this pathological calcium influx.[2] By blocking this reverse mode, YM-244769 aims to prevent the downstream consequences of calcium overload.[2]

PARP-1 Inhibitors , such as PJ34, address the cellular energy crisis initiated by DNA damage. Ischemia and reperfusion generate excessive reactive oxygen species, leading to DNA strand breaks. This damage hyperactivates the nuclear enzyme PARP-1, which consumes large quantities of NAD+ to synthesize poly(ADP-ribose) polymers. This rapid depletion of cellular energy stores (NAD+ and ATP) culminates in a form of programmed cell death known as parthanatos.[3][4] PARP-1 inhibitors block this enzymatic activity, preserving the cell's energy supply and preventing this death pathway.[3][4]

Signaling Pathway Diagrams

To visualize these mechanisms, the following diagrams illustrate the targeted signaling pathways.

NCX3 Inhibition Pathway YM-244769 Mechanism of Action cluster_membrane Cell Membrane NCX3 NCX3 Ca_Influx Reverse Mode Ca2+ Influx NCX3->Ca_Influx Ischemia Ischemia / Reperfusion Na_Influx High Intracellular Na+ Ischemia->Na_Influx Na_Influx->NCX3 Activates Reverse Mode Ca_Overload Ca2+ Overload Ca_Influx->Ca_Overload Cell_Death Neuronal Death Ca_Overload->Cell_Death YM_244769 YM-244769 YM_244769->NCX3 Inhibits

Caption: YM-244769 inhibits ischemia-induced reverse mode Ca2+ influx via NCX3.

PARP-1 Inhibition Pathway PARP-1 Inhibitor Mechanism of Action Ischemia Ischemia / Reperfusion DNA_Damage DNA Damage Ischemia->DNA_Damage PARP_Activation PARP-1 Hyperactivation DNA_Damage->PARP_Activation NAD_Depletion NAD+ / ATP Depletion PARP_Activation->NAD_Depletion Consumes NAD+ AIF_Release AIF Release from Mitochondria PARP_Activation->AIF_Release Cell_Death Parthanatos (Neuronal Death) NAD_Depletion->Cell_Death AIF_Release->Cell_Death PJ34 PJ34 PJ34->PARP_Activation Inhibits

Caption: PARP-1 inhibitors like PJ34 prevent the DNA damage-induced energy crisis.

Quantitative Data Summary: A Comparative Overview

The following tables summarize the available quantitative data for YM-244769 and the PARP-1 inhibitor PJ34. It is critical to note that these experiments were conducted in different models, which precludes a direct comparison of potency.

Table 1: YM-244769 - In Vitro Efficacy
ParameterTargetValueExperimental ModelCell LineReference
IC₅₀ NCX169 nMIntracellular Na⁺-dependent ⁴⁵Ca²⁺ uptakeTransfected Cells[2]
IC₅₀ NCX296 nMIntracellular Na⁺-dependent ⁴⁵Ca²⁺ uptakeTransfected Cells[2]
IC₅₀ NCX318 nMIntracellular Na⁺-dependent ⁴⁵Ca²⁺ uptakeTransfected Cells[2]
Neuroprotection Cell DamageProtectiveHypoxia/ReoxygenationSH-SY5Y Neuronal Cells[2]

Data highlights YM-244769's 3.8- to 5.3-fold greater selectivity for the NCX3 isoform over NCX1 and NCX2.[2]

Table 2: PJ34 (PARP-1 Inhibitor) - In Vitro & In Vivo Efficacy
ParameterValueExperimental ModelSpecies/Cell LineReference
Neuroprotection Dose-dependent protection (30-1000 nM)Oxygen-Glucose Deprivation (OGD)Primary Rat Cortical Neurons
Infarct Volume Reduction 40%1 hr tMCAO + 23 hr reperfusionSV/129 Mice
Infarct Volume Reduction Significant Reduction2 hr tMCAO + 22 hr reperfusionRat

tMCAO: transient Middle Cerebral Artery Occlusion

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols cited in this guide.

In Vitro Model: Oxygen-Glucose Deprivation (OGD)

The OGD model is a widely accepted in vitro method for simulating ischemic conditions.

  • Cell Culture : Primary cortical neurons are isolated from embryonic rats (E15-17) and cultured for approximately 10 days.

  • OGD Induction : The standard culture medium is replaced with a glucose-free medium. The cultures are then placed in a hypoxic chamber with a nitrogen-rich atmosphere (e.g., 95% N₂, 5% CO₂) for a defined period (e.g., 90 minutes to 4 hours).

  • Reperfusion/Reoxygenation : Following the deprivation period, the glucose-free medium is replaced with the original, glucose-containing medium, and the cultures are returned to a standard normoxic incubator (e.g., 95% air, 5% CO₂).

  • Assessment of Injury : Neuronal injury is quantified at a set time point (e.g., 24 hours) post-reoxygenation. A common method is to measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium, which is an indicator of cell membrane damage and necrosis.

In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO)

The tMCAO model in rodents is the most frequently used model to mimic focal ischemic stroke in humans.

tMCAO Experimental Workflow General Workflow for In Vivo tMCAO Studies Animal_Prep Anesthesia & Surgical Preparation MCAO Induce Ischemia (e.g., 60-120 min MCAO) Animal_Prep->MCAO Intraluminal Suture Treatment Administer Compound (e.g., PJ34 or Vehicle) MCAO->Treatment Reperfusion Reperfusion (Remove Occlusion) Treatment->Reperfusion Assessment Outcome Assessment (e.g., at 24-72h) Reperfusion->Assessment Outcomes Infarct Volume (TTC Staining) Neurological Deficit Score Assessment->Outcomes

Caption: Standardized workflow for preclinical tMCAO stroke model experiments.
  • Anesthesia and Surgical Preparation : The animal (typically a rat or mouse) is anesthetized. A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion : A specialized monofilament suture is introduced into the ECA and advanced up the ICA until its tip occludes the origin of the middle cerebral artery (MCA), thereby blocking blood flow.

  • Ischemia Period : The suture is left in place for a specific duration, typically ranging from 60 to 120 minutes, to induce focal cerebral ischemia.

  • Reperfusion : After the ischemic period, the suture is carefully withdrawn to allow blood flow to return to the MCA territory.

  • Drug Administration : The neuroprotective compound (e.g., PJ34) or a vehicle control is administered at a specific time point—before, during, or after the ischemic insult.

  • Outcome Assessment : After a set reperfusion period (e.g., 24 to 72 hours), the animal is euthanized. The brain is removed, and infarct volume is measured, often using 2,3,5-triphenyltetrazolium chloride (TTC) staining, which delineates the pale, infarcted tissue from the viable red tissue. Neurological deficit scores are also commonly assessed to measure functional outcomes.

Comparative Analysis and Future Directions

The available data indicates that both YM-244769 and PJ34 show promise as neuroprotective agents in preclinical models of ischemia.

  • YM-244769 demonstrates high potency and selectivity for NCX3, a key mediator of calcium overload in neurons. Its efficacy in an in vitro hypoxia/reoxygenation model supports the therapeutic rationale of targeting this specific mechanism.[2]

  • PJ34 has shown robust neuroprotective effects in both in vitro and in vivo models of stroke, significantly reducing infarct volume in rodents. This provides strong evidence for the viability of PARP-1 inhibition as a strategy to combat ischemic neuronal death.

Limitations and Future Research: The most significant limitation in comparing these two compounds is the absence of head-to-head studies in the same experimental model. The data for YM-244769 is currently restricted to in vitro findings, while extensive in vivo data exists for PARP-1 inhibitors.

To provide a more definitive comparison, future research should prioritize:

  • In Vivo Evaluation of YM-244769 : Testing the efficacy of YM-244769 in a standardized in vivo stroke model, such as the tMCAO model in rats or mice, is a critical next step. This would allow for an indirect, yet more meaningful, comparison with the wealth of data available for PARP-1 inhibitors.

  • Direct Comparative Studies : A head-to-head study comparing the neuroprotective effects of YM-244769 and a potent PARP-1 inhibitor like PJ34 within the same tMCAO model would be invaluable. Such a study should assess multiple endpoints, including infarct volume, neurological function, and biomarkers for their respective pathways.

By addressing these research gaps, the scientific community can better delineate the relative potential of targeting calcium dysregulation versus cellular energy failure in the treatment of acute ischemic stroke.

References

YM-244769 Dihydrochloride: Confirming the Essential Role of NCX3 in its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

YM-244769 dihydrochloride (B599025) has emerged as a potent and selective inhibitor of the sodium-calcium exchanger (NCX), a critical regulator of intracellular calcium homeostasis. Extensive research has solidified the understanding that its mechanism of action is intrinsically linked to the preferential inhibition of the NCX3 isoform. This guide provides a comprehensive comparison of YM-244769's activity on different NCX isoforms, supported by experimental data and detailed protocols, to aid researchers in their investigations.

Comparative Inhibitory Potency of YM-244769

Experimental data consistently demonstrates the preferential inhibition of NCX3 by YM-244769 over other isoforms, NCX1 and NCX2. The half-maximal inhibitory concentration (IC50) values from studies using 45Ca2+ uptake assays are summarized below, offering a clear quantitative comparison with other known NCX inhibitors.

CompoundIC50 on NCX1IC50 on NCX2IC50 on NCX3Primary Mode of InhibitionReference
YM-244769 68 ± 2.9 nM96 ± 3.5 nM18 ± 1.0 nM Reverse (Ca2+ entry)[1][2][3]
KB-R7943--1.5 µMReverse (Ca2+ entry)[1]
SEA0400Predominantly blocks NCX1-Almost ineffectiveReverse (Ca2+ entry)[4]
SN-6Predominantly blocks NCX1--Reverse (Ca2+ entry)[1]

The data unequivocally shows that YM-244769 is approximately 3.8 to 5.3 times more selective for NCX3 than for NCX1 and NCX2, respectively.[1][3][4] This preferential inhibition is a cornerstone of its pharmacological profile.

Signaling Pathway of YM-244769 Action

The primary mechanism of YM-244769 involves the direct inhibition of the NCX3 protein, which is embedded in the plasma membrane. Under conditions of cellular stress, such as hypoxia/reoxygenation, the reverse mode of NCX is activated, leading to a detrimental influx of Ca2+. YM-244769 specifically targets and blocks this reverse mode of NCX3, thereby preventing the rise in intracellular calcium and subsequent cell damage.

cluster_0 Cellular Stress (e.g., Hypoxia) cluster_1 Plasma Membrane cluster_2 Intracellular Signaling stress Hypoxia/ Reoxygenation NCX3 NCX3 Transporter (Reverse Mode) stress->NCX3 Activates Ca_influx Ca²⁺ Influx NCX3->Ca_influx Mediates cell_damage Neuronal Cell Damage Ca_influx->cell_damage Leads to YM244769 YM-244769 YM244769->NCX3 Inhibits

Caption: Proposed signaling pathway of YM-244769 in preventing neuronal cell damage.

Experimental Confirmation of NCX3's Role

The pivotal role of NCX3 in the neuroprotective effects of YM-244769 was elegantly demonstrated using antisense knockdown experiments in SH-SY5Y neuroblastoma cells, which express both NCX1 and NCX3.[1][3][4]

Experimental Workflow: Antisense Knockdown of NCX1 and NCX3

cluster_0 Cell Culture & Transfection cluster_1 Induction of Cell Stress cluster_2 Treatment & Analysis cluster_3 Results A1 Culture SH-SY5Y cells A2 Treat with NCX1 or NCX3 antisense oligodeoxynucleotides A1->A2 B1 Expose cells to 8h hypoxia followed by 16h reoxygenation A2->B1 C1 Treat with YM-244769 (0.3 or 1 µM) B1->C1 C2 Measure cell viability (e.g., LDH assay) C1->C2 D1 YM-244769 more effectively protects cells with NCX1 knockdown (primarily expressing NCX3) C2->D1 D2 Lesser protection in cells with NCX3 knockdown (primarily expressing NCX1) C2->D2

Caption: Experimental workflow for confirming the role of NCX3 using antisense knockdown.

The results from these experiments showed that YM-244769 more efficiently suppressed hypoxia/reoxygenation-induced cell damage in SH-SY5Y cells treated with NCX1 antisense (where NCX3 is the predominant isoform) compared to those treated with NCX3 antisense (where NCX1 is the predominant isoform).[1] This provides direct evidence that the neuroprotective effects of YM-244769 are primarily mediated through the inhibition of NCX3.

Detailed Experimental Protocols

To facilitate the replication and further investigation of YM-244769's mechanism of action, detailed protocols for key experiments are provided below.

45Ca2+ Uptake Assay in NCX-Transfected Cells

This assay is fundamental for determining the inhibitory potency and selectivity of compounds on different NCX isoforms.

1. Cell Culture and Transfection:

  • Culture CCL39 fibroblasts in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (B1217042) (100 µg/mL).
  • Stably transfect CCL39 cells with plasmids encoding human NCX1, NCX2, or NCX3.
  • Select and maintain stable transfectants in a medium containing G418 (400 µg/mL).

2. Na+ Loading:

  • Plate the transfected cells in 24-well plates.
  • Wash the cells with "Na+-loading buffer" (130 mM NaCl, 5 mM KCl, 1 mM MgCl2, 20 mM HEPES-Tris, pH 7.4).
  • Incubate the cells in the Na+-loading buffer containing 10 µM ouabain (B1677812) for 20 minutes at 37°C to increase intracellular Na+ concentration.

3. 45Ca2+ Uptake:

  • Remove the Na+-loading buffer.
  • Initiate the uptake reaction by adding "uptake buffer" (130 mM KCl, 5 mM NaCl, 1 mM MgCl2, 20 mM HEPES-Tris, pH 7.4) containing 10 µM 45CaCl2 (specific activity ~1 Ci/mmol) and varying concentrations of YM-244769.
  • Incubate for 30 seconds at 37°C.

4. Termination and Measurement:

  • Terminate the reaction by rapidly washing the cells three times with ice-cold "stop solution" (140 mM KCl, 1 mM EGTA).
  • Lyse the cells with 0.1 N NaOH.
  • Measure the radioactivity in the cell lysates using a liquid scintillation counter.
  • Determine the protein concentration of the lysates for normalization.

5. Data Analysis:

  • Calculate the initial rates of 45Ca2+ uptake.
  • Plot the percentage of inhibition against the concentration of YM-244769.
  • Determine the IC50 values by fitting the data to a dose-response curve.

Antisense Knockdown of NCX1 and NCX3 in SH-SY5Y Cells

This protocol allows for the specific investigation of the contribution of each NCX isoform to a cellular process.

1. Oligodeoxynucleotide Design and Synthesis:

  • Synthesize antisense and sense phosphorothioate (B77711) oligodeoxynucleotides targeting the translation initiation sites of human NCX1 and NCX3.

2. Cell Culture and Transfection:

  • Culture SH-SY5Y cells in DMEM/F-12 medium supplemented with 10% fetal bovine serum.
  • Seed the cells in 6-well plates.
  • When the cells reach 50-60% confluency, transfect them with the antisense or sense oligodeoxynucleotides (final concentration 1 µM) using a suitable transfection reagent (e.g., Lipofectamine).
  • Incubate the cells for 48 hours to allow for protein knockdown.

3. Western Blot Analysis (to confirm knockdown):

  • Lyse the transfected cells and determine the protein concentration.
  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  • Probe the membrane with specific primary antibodies against NCX1 and NCX3.
  • Use a secondary antibody conjugated to horseradish peroxidase for detection.
  • Visualize the protein bands using an enhanced chemiluminescence system.

4. Functional Assay (e.g., Hypoxia/Reoxygenation):

  • Subject the transfected cells to the desired experimental conditions (e.g., 8 hours of hypoxia followed by 16 hours of reoxygenation).
  • Treat the cells with YM-244769 during the reoxygenation phase.
  • Assess cell viability using a lactate (B86563) dehydrogenase (LDH) assay or other suitable methods.

5. Data Analysis:

  • Compare the protective effect of YM-244769 in cells with NCX1 knockdown versus cells with NCX3 knockdown to determine the relative contribution of each isoform to the observed effect.

References

Evaluating the Specificity of YM-244769 Dihydrochloride in Blocking the Na+/Ca2+ Exchanger: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the specificity of YM-244769 dihydrochloride (B599025) as a potent inhibitor of the Sodium/Calcium (Na+/Ca2+) exchanger (NCX). In the realm of pharmacological tools for studying ion transport and as a potential therapeutic agent, the specificity of a compound is paramount. This document objectively compares the performance of YM-244769 with other known NCX inhibitors, supported by experimental data and detailed methodologies to aid in the critical assessment and replication of findings.

Executive Summary

YM-244769 is a potent and selective inhibitor of the Na+/Ca2+ exchanger, demonstrating a preferential blockade of the NCX3 isoform and the reverse (Ca2+ entry) mode of the exchanger. Experimental data indicates that at concentrations effective for NCX inhibition, YM-244769 exhibits minimal off-target effects on other key ion channels and transporters. This high specificity, particularly for NCX3, makes it a valuable tool for investigating the physiological and pathological roles of this specific isoform.

Comparative Analysis of NCX Inhibitors

The following tables summarize the quantitative data on the inhibitory potency of YM-244769 and other commonly used NCX inhibitors.

Table 1: On-Target Potency of NCX Inhibitors (IC50 values)

CompoundNCX1NCX2NCX3Mode SelectivityReference
YM-244769 68 nM96 nM18 nMPreferentially inhibits reverse mode[1][2]
KB-R7943~1-5 µM-More inhibitory to NCX3 than NCX1/2Preferentially inhibits reverse mode[2]
SEA04005-33 nM-Less effective on NCX3Preferentially inhibits reverse mode[2]
SN-62.9 µM16 µM8.6 µMPreferentially inhibits reverse mode[2]

Table 2: Specificity Profile of YM-244769 Dihydrochloride

Off-TargetAssay TypeConcentration TestedEffectReference
K+-dependent Na+/Ca2+ exchanger (NCKX2)Not specifiedUp to 3 µMNo significant influence[2]
Na+/H+ exchangerNot specifiedUp to 3 µMNo significant influence[2]
Na+,K+-ATPaseNot specifiedUp to 3 µMNo significant influence[2]
Sarcolemmal Ca2+-ATPaseNot specifiedUp to 3 µMNo significant influence[2]
Sarcoplasmic Reticulum Ca2+-ATPaseNot specifiedUp to 3 µMNo significant influence[2]
L-type Ca2+ channelsNot specifiedUp to 3 µMNo significant influence[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Whole-Cell Patch Clamp for NCX Current Measurement

This protocol is designed to isolate and record the current generated by the Na+/Ca2+ exchanger (I_NCX) in isolated cells.

Cell Preparation:

  • Isolate single cells (e.g., cardiomyocytes, or a cell line stably expressing the desired NCX isoform) using standard enzymatic digestion and mechanical dispersion methods.

  • Plate cells on glass coverslips and allow them to adhere.

Solutions:

  • External Solution (in mM): 140 NaCl, 5 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. To inhibit other currents, add: 0.1 verapamil (B1683045) (to block L-type Ca2+ channels) and 0.02 ouabain (B1677812) (to block Na+,K+-ATPase).

  • Internal (Pipette) Solution (in mM): 110 CsCl, 20 NaCl, 4 CaCl2, 4 MgCl2, 10 HEPES, 20 TEA-Cl, 5 Glucose, 20 BAPTA. pH adjusted to 7.1 with CsOH. The high concentration of the Ca2+ chelator BAPTA is used to clamp intracellular Ca2+ at a low level.

Recording Procedure:

  • Establish a whole-cell patch clamp configuration.

  • Hold the cell at a holding potential of -40 mV.

  • Apply a voltage ramp protocol, typically from +80 mV to -120 mV over 2 seconds.

  • To isolate I_NCX, record currents before and after the application of a non-specific NCX blocker, such as 5 mM NiCl2. The Ni2+-sensitive current represents the NCX current.

  • To test the effect of YM-244769 or other inhibitors, perfuse the cells with the desired concentration of the compound and repeat the voltage ramp protocol.

⁴⁵Ca²⁺ Uptake Assay for NCX Activity

This assay measures the influx of radioactive calcium into cells, which is a hallmark of the reverse mode of NCX activity.

Cell Preparation:

  • Culture cells stably expressing the NCX isoform of interest in multi-well plates to confluence.

Solutions:

  • Na+-loading buffer (in mM): 130 NaCl, 10 KCl, 1 MgCl2, 0.5 EGTA, 20 HEPES, pH 7.4.

  • Uptake buffer (in mM): 130 KCl, 1 MgCl2, 20 HEPES, pH 7.4, supplemented with ⁴⁵CaCl₂ (to a final specific activity of ~1 µCi/ml) and the desired concentration of the inhibitor.

Procedure:

  • Wash cells with Na+-loading buffer.

  • To load the cells with Na+, incubate them in Na+-loading buffer containing a Na+ ionophore (e.g., 10 µM monensin) for 30 minutes at 37°C.

  • Aspirate the Na+-loading buffer and wash the cells rapidly with an ice-cold, Na+-free buffer to remove extracellular Na+ and the ionophore.

  • Initiate Ca2+ uptake by adding the uptake buffer containing ⁴⁵Ca²⁺ and the test compound.

  • Incubate for a short period (e.g., 1-5 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold, Ca2+-free buffer containing 2 mM LaCl₃ to displace extracellularly bound ⁴⁵Ca²⁺.

  • Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Measure the radioactivity in the cell lysate using a scintillation counter.

Na⁺/H⁺ Exchanger (NHE) Activity Assay

This assay uses the pH-sensitive fluorescent dye BCECF-AM to monitor intracellular pH (pHi) changes resulting from NHE activity.

Cell Preparation and Dye Loading:

  • Culture cells on glass coverslips.

  • Load cells with 2-5 µM BCECF-AM in a physiological saline solution for 30-60 minutes at 37°C.

Procedure:

  • Mount the coverslip in a perfusion chamber on a fluorescence microscope.

  • Induce an acid load in the cells. A common method is the ammonium (B1175870) prepulse technique: expose cells to a solution containing 20 mM NH₄Cl for 5-10 minutes, followed by a switch to an NH₄Cl-free, Na+-containing solution. The rapid efflux of NH₃ will cause an intracellular acidification.

  • Monitor the recovery of pHi by measuring the ratio of BCECF fluorescence emission at ~535 nm with excitation at ~490 nm (pH-sensitive) and ~440 nm (pH-insensitive).

  • To test for inhibitor effects, perfuse the cells with the inhibitor during the pHi recovery phase. The rate of pHi recovery is indicative of NHE activity.

Na⁺,K⁺-ATPase Activity Assay

This assay measures the activity of the Na+,K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) liberated from ATP hydrolysis.

Membrane Preparation:

  • Homogenize cells or tissues in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.

Assay Procedure:

  • Prepare two reaction mixtures:

    • Total ATPase activity: Contains (in mM) 50 Tris-HCl (pH 7.4), 100 NaCl, 15 KCl, 7 MgCl₂, 1 EDTA, and 5 ATP.

    • Ouabain-insensitive ATPase activity: Same as above, but with the addition of 1 mM ouabain, a specific Na+,K+-ATPase inhibitor.

  • Add the membrane preparation to both reaction mixtures and incubate at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding a solution that also initiates color development for Pi measurement (e.g., a solution containing ammonium molybdate (B1676688) and a reducing agent like ascorbic acid).

  • Measure the absorbance at a specific wavelength (e.g., 660 nm) to determine the amount of Pi produced.

  • The Na+,K+-ATPase activity is calculated as the difference between the total ATPase activity and the ouabain-insensitive ATPase activity.

  • To test for inhibition by YM-244769, include the compound in the reaction mixtures.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the Na+/Ca2+ exchanger signaling pathway and a typical experimental workflow for assessing inhibitor specificity.

NCX_Pathway cluster_out Extracellular cluster_in Intracellular Na_out 3 Na⁺ NCX Na⁺/Ca²⁺ Exchanger (NCX) Na_out->NCX Forward Mode (Ca²⁺ Efflux) Ca_out Ca²⁺ Ca_out->NCX Reverse Mode (Ca²⁺ Influx) Na_in 3 Na⁺ Na_in->NCX Ca_in Ca²⁺ Ca_in->NCX NCX->Na_out NCX->Ca_out NCX->Na_in NCX->Ca_in Inhibitor YM-244769 Inhibitor->NCX Preferentially inhibits Reverse Mode

Caption: Na+/Ca2+ exchanger modes of operation and inhibition.

Specificity_Workflow start Start: Select NCX Inhibitor (e.g., YM-244769) on_target On-Target Specificity Assays start->on_target off_target Off-Target Specificity Assays start->off_target patch_clamp Whole-Cell Patch Clamp (Measure I_NCX) on_target->patch_clamp ca_uptake ⁴⁵Ca²⁺ Uptake Assay (Reverse Mode Activity) on_target->ca_uptake nhe_assay Na⁺/H⁺ Exchanger Assay (BCECF) off_target->nhe_assay atpase_assay Na⁺,K⁺-ATPase Assay (Pi Liberation) off_target->atpase_assay other_channels Panel of Other Ion Channels (e.g., L-type Ca²⁺, K⁺, Na⁺ channels) off_target->other_channels data_analysis Data Analysis: Determine IC₅₀ values and compare potencies patch_clamp->data_analysis ca_uptake->data_analysis nhe_assay->data_analysis atpase_assay->data_analysis other_channels->data_analysis conclusion Conclusion: Evaluate Specificity Profile data_analysis->conclusion

Caption: Experimental workflow for assessing NCX inhibitor specificity.

Conclusion

This compound stands out as a highly specific inhibitor of the Na+/Ca2+ exchanger, with a notable preference for the NCX3 isoform and the reverse mode of operation. The available data suggests a favorable off-target profile, with minimal effects on other major ion transporters at concentrations that effectively inhibit NCX. This makes YM-244769 an invaluable pharmacological tool for dissecting the specific roles of NCX3 in cellular physiology and disease, and a promising candidate for further therapeutic development. Researchers utilizing this compound can have a higher degree of confidence that their observed effects are mediated through the intended target.

References

Safety Operating Guide

Proper Disposal of YM-244769 Dihydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling YM-244769 dihydrochloride (B599025) must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, in line with general laboratory chemical waste management principles.

Summary of Key Information

The following table summarizes crucial data for the safe handling and disposal of YM-244769 dihydrochloride.

PropertyInformation
Appearance Light yellow solid
Molecular Formula C4 H12 N2 S2 . 2 H Cl
Melting Point 220 °C / 428 °F
Primary Hazard Harmful if swallowed
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[1]

Pre-Disposal and Handling Protocols

Before beginning the disposal process, ensure that all personnel are equipped with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to treat it as a hazardous solid chemical waste and arrange for its collection by a certified waste disposal company.

  • Segregation : Do not mix this compound with other chemical waste unless explicitly approved by your institution's environmental health and safety (EHS) office. Solid chemical waste should be kept separate from liquid waste.

  • Containerization :

    • Place the this compound waste into a clearly labeled, sealable, and chemically compatible container.

    • The container must be in good condition, with no cracks or leaks.

    • Ideally, use the original container if it is intact and can be securely sealed.

  • Labeling :

    • Affix a hazardous waste label to the container.

    • The label must include the words "Hazardous Waste," the full chemical name (this compound), the approximate quantity, and the date of accumulation.

  • Storage :

    • Store the sealed and labeled container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the container is kept closed at all times, except when adding waste.

  • Waste Pickup :

    • Contact your institution's EHS office or the designated chemical waste coordinator to schedule a pickup.

    • Do not attempt to dispose of the chemical waste in the regular trash or down the drain.

Disposal of Empty Containers

Empty containers that previously held this compound must also be disposed of properly.

  • Triple Rinsing : If the container is to be disposed of as non-hazardous waste, it must be triple-rinsed with a suitable solvent. The rinsate (the liquid from rinsing) must be collected and treated as hazardous chemical waste.

  • Defacing : After rinsing, deface or remove the original label to prevent any confusion.

  • Disposal : Dispose of the clean, defaced container in the appropriate recycling or solid waste stream as advised by your EHS office.

Experimental Workflow for Disposal

G A YM-244769 dihydrochloride Waste B Wear Appropriate PPE A->B C Segregate as Solid Chemical Waste B->C D Place in Labeled, Sealable Container C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS for Waste Pickup E->F G Waste Collected by Certified Vendor F->G H Proper Disposal at Approved Facility G->H

Caption: Workflow for the proper disposal of this compound.

This comprehensive approach to the disposal of this compound ensures the safety of laboratory personnel and minimizes the environmental impact of chemical waste. Always consult your institution's specific guidelines and safety protocols.

References

Personal protective equipment for handling YM-244769 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling YM-244769 dihydrochloride (B599025), a potent Na+/Ca2+ exchange inhibitor. Given the absence of a specific Safety Data Sheet (SDS), the following procedures are based on best practices for handling potent, non-volatile small molecule inhibitors in a laboratory setting and data from structurally analogous compounds.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.[1][2][3] A face shield should be worn when there is a risk of splashing.[1][3]Protects against airborne particles and splashes.
Hand Protection Disposable nitrile gloves.[1][2] Consider double-gloving for added protection.[1]Prevents skin contact with the compound.
Body Protection A lab coat is the minimum requirement.[1][2][4] Consider a disposable gown for procedures with a higher risk of contamination.Protects clothing and skin from contamination.
Respiratory Protection Not generally required if handled in a well-ventilated area or a fume hood. If weighing or handling large quantities of powder, a NIOSH-approved N95 respirator may be necessary to prevent inhalation of dust.[5]Minimizes the risk of inhaling fine particles.

Handling and Storage

Operational Plan:

  • Engineering Controls: All handling of solid YM-244769 dihydrochloride should be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Weighing: Use a dedicated, clean weighing area. Tare all vessels before adding the compound. Handle with care to avoid generating dust.

  • Solutions: When preparing solutions, add the solid to the solvent slowly. Cap containers securely.

  • General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[6]

Storage:

  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Spill Response Plan

In the event of a spill, follow these procedures to ensure safety and minimize contamination.

Chemical Spill Workflow:

G cluster_0 Chemical Spill Response A Assess the Spill B Evacuate Immediate Area & Alert Others A->B If spill is large or poses immediate danger C Don Appropriate PPE A->C If spill is small and manageable H Report the Incident B->H D Contain the Spill C->D E Clean Up Spill D->E F Decontaminate the Area E->F G Dispose of Waste F->G G->H

Caption: Workflow for responding to a chemical spill in the laboratory.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert others in the vicinity of the spill.[7] For large or highly dispersed spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Don PPE: Before cleaning, put on the appropriate PPE as outlined in the table above.[8]

  • Containment: For solid spills, carefully cover the area with absorbent pads to prevent the powder from becoming airborne.[9] For liquid spills, surround the spill with absorbent material, working from the outside in.[8][9]

  • Cleanup:

    • Solid Spills: Gently sweep the spilled material into a dustpan or use a wet paper towel to wipe it up, taking care not to create dust.[8][9]

    • Liquid Spills: Use absorbent pads to soak up the spill.

  • Decontamination: Clean the spill area with a suitable detergent and water.

  • Disposal: Place all contaminated materials (absorbent pads, gloves, etc.) into a sealed, labeled hazardous waste container.[9][10]

Disposal Plan

Proper disposal of this compound and its associated waste is critical for laboratory safety and environmental protection.

Disposal Procedures:

Waste TypeDisposal Method
Unused Compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's EHS guidelines.[11]
Contaminated Labware (e.g., pipette tips, vials) Place in a designated hazardous waste container. Do not mix with regular laboratory trash.[11]
Contaminated PPE (e.g., gloves, disposable gowns) Place in a sealed bag and dispose of as hazardous waste.[12]
Aqueous Solutions Consult your institution's EHS for guidance on the disposal of aqueous solutions containing this compound. Do not pour down the drain.[11]

Important Considerations:

  • Labeling: All waste containers must be clearly labeled with the contents, including the name "this compound," and the appropriate hazard warnings.

  • Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your EHS department.[11][12]

By adhering to these guidelines, researchers can safely handle this compound while minimizing risks to themselves and the environment. Always consult your institution's specific safety protocols and EHS department for any questions or concerns.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
YM-244769 dihydrochloride
Reactant of Route 2
Reactant of Route 2
YM-244769 dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.